Product packaging for TRPM8 antagonist 2(Cat. No.:)

TRPM8 antagonist 2

Número de catálogo: B2715499
Peso molecular: 398.5 g/mol
Clave InChI: HHVOOJDLCVOLKI-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

TRPM8 antagonist 2 is a useful research compound. Its molecular formula is C26H26N2O2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26N2O2 B2715499 TRPM8 antagonist 2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVOOJDLCVOLKI-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TRPM8 antagonist 2 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of TRPM8 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established primary sensor of cold temperatures and cooling agents like menthol.[1] As a non-selective cation channel, its activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of action potentials in sensory neurons.[1][2] This role in thermosensation has made TRPM8 a significant therapeutic target, particularly for conditions involving cold hypersensitivity and neuropathic pain.[3][4]

This technical guide focuses on the mechanism of action of This compound , a potent and selective antagonist identified as a tryptophan-based compound (also referred to as Compound 14 in associated literature). This molecule has demonstrated significant potential in preclinical models of neuropathic pain and serves as an excellent case study for understanding the pharmacological inhibition of the TRPM8 channel. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the TRPM8 ion channel. The activation of TRPM8 by stimuli such as cold temperatures (below ~26°C) or chemical agonists (e.g., menthol, icilin) triggers a conformational change in the channel protein, opening a pore that allows cations to flow into the neuron down their electrochemical gradient. This influx of positive ions depolarizes the cell, leading to the firing of an action potential that is transmitted to the central nervous system and perceived as a cold sensation.

This compound functions by binding to the TRPM8 channel protein, preventing the conformational changes necessary for channel opening. While the precise binding mode is an area of active research, molecular modeling studies of similar antagonists suggest an interaction with the S1-S4 transmembrane voltage-sensing domain and the TRP domain of the channel subunits. By stabilizing the channel in a closed state, the antagonist effectively blocks the influx of Ca²⁺ and Na⁺ ions, thereby preventing neuronal depolarization and subsequent signal transmission. This blockade of ion flow is the fundamental mechanism by which this compound mitigates the sensation of cold and alleviates cold-related pain.

Signaling Pathway and Antagonist Interaction

The following diagram illustrates the TRPM8 signaling cascade and the point of intervention for this compound.

TRPM8_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cold Cold (<26°C) TRPM8 TRPM8 Channel (Closed) Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Ca_Influx Ca²⁺ / Na⁺ Influx TRPM8_Open->Ca_Influx Cation Permeation Depolarization Membrane Depolarization ActionPotential Action Potential (Signal to CNS) Depolarization->ActionPotential Ca_Influx->Depolarization PIP2 PIP₂ Regulation PIP2->TRPM8 Required for activity Antagonist This compound Antagonist->TRPM8 Binding & Inhibition

Caption: TRPM8 activation pathway and inhibition by this compound.

Quantitative Data Presentation

The potency of this compound has been characterized in multiple assays. The following table summarizes the key quantitative metrics reported in the literature.

Parameter Value Assay Type Cell Line / Model Agonist Species Reference
IC₅₀ 0.2 nMNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
IC₅₀ 40 nMCalcium Fluorimetric AssayHEK293MentholRat

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize TRPM8 antagonists.

Protocol 1: In Vitro Calcium Imaging Assay

This assay quantifies the ability of an antagonist to inhibit the rise in intracellular calcium triggered by a TRPM8 agonist in a heterologous expression system.

  • Cell Culture:

    • Human Embryonic Kidney (HEK293) cells stably expressing the rat or human TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Cells are maintained at 37°C in a humidified 5% CO₂ atmosphere and seeded into 96-well black-walled, clear-bottom plates 24-48 hours prior to the assay to form a confluent monolayer.

  • Dye Loading:

    • The culture medium is removed, and cells are washed with a Hanks' Balanced Salt Solution (HBSS).

    • Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent indicator, such as Fluo-4 AM (2-5 µM), for 60 minutes at 37°C.

  • Assay Procedure:

    • After incubation, cells are washed twice with HBSS to remove extracellular dye.

    • 90 µL of HBSS is added to each well. The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Baseline fluorescence is recorded for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).

    • 10 µL of this compound at various concentrations (or vehicle control) is added to the wells, and the plate is incubated for 10-20 minutes.

    • 10 µL of a TRPM8 agonist (e.g., menthol or icilin at a concentration that elicits ~80% of the maximal response, EC₈₀) is then added to stimulate the channels.

    • Fluorescence is continuously recorded for 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • The peak fluorescence intensity following agonist addition is measured for each well.

    • Data are normalized to the vehicle control response (0% inhibition) and a baseline control (100% inhibition).

    • The normalized data are plotted against the antagonist concentration, and a dose-response curve is fitted to calculate the IC₅₀ value.

Protocol 2: In Vivo Oxaliplatin-Induced Cold Allodynia Model

This model assesses the efficacy of an antagonist in reversing cold hypersensitivity, a common side effect of chemotherapy and a hallmark of neuropathic pain.

  • Animal Model:

    • Adult male C57BL/6 mice are used. Animals are housed with a 12-hour light/dark cycle with ad libitum access to food and water.

    • Neuropathy is induced by a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg). Cold allodynia typically develops within 3-4 days.

  • Behavioral Testing (Acetone Drop Test):

    • Mice are placed in individual transparent boxes on a wire mesh floor and allowed to acclimatize for at least 30 minutes.

    • A drop of acetone (50 µL) is applied to the plantar surface of the hind paw. The rapid evaporation of acetone produces a cooling stimulus.

    • The behavioral response (e.g., paw withdrawal, flinching, licking) is observed for 1 minute, and the total duration of the response is recorded.

    • A baseline measurement is taken before oxaliplatin administration. Testing is repeated on subsequent days to confirm the development of cold allodynia (a significantly increased response duration compared to baseline).

  • Antagonist Administration and Efficacy Measurement:

    • On the day of testing (e.g., day 4 post-oxaliplatin), this compound is administered via subcutaneous (s.c.) injection at various doses (e.g., 0.1, 1, 10 µg). Control animals receive the vehicle.

    • 60 minutes after antagonist administration, the acetone drop test is performed again to assess the reversal of cold allodynia.

  • Data Analysis:

    • The duration of paw withdrawal is compared between vehicle-treated and antagonist-treated groups.

    • A significant reduction in response duration in the antagonist-treated group indicates antinociceptive activity. Data are typically analyzed using ANOVA followed by a post-hoc test.

Experimental Workflow Visualization

The following diagram outlines the workflow for the oxaliplatin-induced cold allodynia experiment.

Allodynia_Workflow cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Neuropathy Induction cluster_test Phase 3: Efficacy Testing (Day 4) cluster_analysis Phase 4: Data Analysis Acclimatize Animal Acclimatization (30 min) Baseline Baseline Cold Sensitivity (Acetone Test) Acclimatize->Baseline Oxaliplatin Oxaliplatin Injection (Day 0) Baseline->Oxaliplatin Development Allodynia Development (Days 1-3) Oxaliplatin->Development Grouping Divide into Groups (Vehicle vs. Antagonist) Development->Grouping Admin Administer Compound (s.c. injection) Grouping->Admin Wait Wait Period (60 min) Admin->Wait FinalTest Post-Dose Cold Sensitivity (Acetone Test) Wait->FinalTest Analysis Compare Response Duration between Groups (ANOVA) FinalTest->Analysis

Caption: Experimental workflow for testing this compound in a model of neuropathic pain.

Conclusion

This compound is a highly potent inhibitor of the TRPM8 channel, demonstrating efficacy in preclinical models of neuropathic pain. Its mechanism of action is rooted in the direct blockade of the ion channel, preventing the initiation of the neural signals that underlie the sensation of cold and cold-related pain. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field of sensory biology and drug development. Further investigation into the specific binding interactions and the translation of these findings into clinical settings will be critical for realizing the therapeutic potential of targeting the TRPM8 channel.

References

In-Depth Technical Guide: Discovery and Synthesis of TRPM8 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of TRPM8 antagonist 2, a potent and selective modulator of the transient receptor potential melastatin 8 (TRPM8) channel. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound, intended to serve as a valuable resource for researchers in the fields of sensory biology and drug development.

Core Data Summary

This compound, also referred to as compound 14 in the primary literature, is a tryptophan-based derivative identified as a highly potent and selective antagonist of the TRPM8 channel.[1][2] Its discovery stemmed from the optimization of a series of N,N'-dibenzyl tryptamine analogues.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Activity
Parameter Value
IC50 (TRPM8 antagonism)0.2 ± 0.2 nM
IC50 (menthol-induced Ca2+ influx in rTRPM8-HEK293 cells)40 nM
In Vivo Efficacy
Model Dosage
Icilin-induced wet-dog shakes (WDS) in mice1, 10, and 30 mg/kg (s.c.)
Oxaliplatin-induced cold allodynia in mice0.1 and 1 µg (s.c.)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key pharmacological assays used in its characterization.

Synthesis of this compound (Methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate)

The synthesis of this compound is achieved through the N,N-dibenzylation of L-tryptophan methyl ester.

Materials:

  • L-tryptophan methyl ester hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of L-tryptophan methyl ester hydrochloride in DMF, add K2CO3.

  • Stir the mixture at room temperature.

  • Add benzyl bromide to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate (this compound).

In Vitro Assay: Menthol-Evoked Calcium Influx in HEK293 Cells

This assay evaluates the ability of this compound to inhibit the influx of calcium through TRPM8 channels upon activation by the agonist menthol.[3]

Materials:

  • HEK293 cells stably expressing the rat TRPM8 channel (rTRPM8-HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Menthol

  • This compound

Procedure:

  • Culture rTRPM8-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Load the cells with Fluo-4 AM dye mixed with an equal volume of 20% Pluronic F-127 in HBSS for 60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined period.

  • Add a solution of menthol to stimulate the TRPM8 channels.

  • Measure the change in fluorescence intensity using a fluorescence microplate reader.

  • Calculate the IC50 value by plotting the percentage inhibition of the menthol-induced calcium influx against the concentration of this compound.

In Vivo Assay: Icilin-Induced Wet-Dog Shakes in Mice

This model assesses the in vivo efficacy of this compound in a model of cold hypersensitivity.

Materials:

  • Male C57BL/6J mice

  • Icilin

  • This compound

  • Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

Procedure:

  • Acclimatize the mice to the experimental environment.

  • Administer this compound or vehicle via subcutaneous (s.c.) injection at the desired doses.

  • After a predetermined pretreatment time, administer icilin intraperitoneally (i.p.) to induce wet-dog shakes (WDS).

  • Immediately after icilin injection, place the mice in individual observation chambers.

  • Record the number of WDS for a defined observation period (e.g., 30 minutes).

  • Compare the number of WDS in the antagonist-treated groups to the vehicle-treated group to determine the percentage of inhibition.

In Vivo Assay: Oxaliplatin-Induced Cold Allodynia in Mice

This model evaluates the analgesic effect of this compound in a neuropathic pain model characterized by hypersensitivity to cold.

Materials:

  • Male C57BL/6J mice

  • Oxaliplatin

  • This compound

  • Vehicle

  • Acetone

Procedure:

  • Induce peripheral neuropathy by administering oxaliplatin to the mice.

  • Assess the development of cold allodynia by applying a drop of acetone to the plantar surface of the hind paw and measuring the withdrawal response (e.g., duration of paw licking, flinching, or lifting).

  • Once cold allodynia is established, administer this compound or vehicle (s.c.).

  • At various time points after treatment, re-assess the cold allodynia response to acetone.

  • Compare the withdrawal responses in the antagonist-treated groups to the vehicle-treated group to determine the degree of attenuation of cold allodynia.

Mandatory Visualizations

TRPM8 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the TRPM8 channel.

TRPM8_Signaling_Pathway cluster_activation Activation cluster_channel Channel cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome Cold Cold Temperature (<26°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation Pain_Modulation Pain Modulation Action_Potential->Pain_Modulation

Caption: Simplified signaling pathway of TRPM8 channel activation.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the general workflow for assessing the in vivo efficacy of this compound.

In_Vivo_Workflow cluster_treatment Treatment cluster_challenge Challenge cluster_assessment Assessment cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Mouse) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Vehicle Vehicle Administration Grouping->Vehicle Antagonist This compound Administration Grouping->Antagonist Induction Induction of Response (e.g., Icilin Injection or Oxaliplatin Neuropathy) Vehicle->Induction Antagonist->Induction Behavioral_Observation Behavioral Observation (e.g., WDS Counting or Allodynia Testing) Induction->Behavioral_Observation Data_Analysis Data Analysis and Statistical Comparison Behavioral_Observation->Data_Analysis

Caption: General workflow for in vivo testing of this compound.

Logical Relationship in the Discovery of this compound

The following diagram illustrates the logical progression from a lead compound to the identification of this compound.

Discovery_Logic cluster_modification Chemical Modification cluster_screening Screening cluster_identification Identification cluster_validation Validation Lead_Compound Lead Compound: N,N'-dibenzyl tryptamine SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies In_Vitro_Screening In Vitro Screening: Ca²⁺ Influx Assay SAR_Studies->In_Vitro_Screening Optimized_Compound Optimized Compound: This compound (Compound 14) In_Vitro_Screening->Optimized_Compound In_Vivo_Validation In Vivo Validation: Pain and Hypersensitivity Models Optimized_Compound->In_Vivo_Validation

Caption: Logical workflow for the discovery of this compound.

References

An In-depth Technical Guide to the TRPM8 Antagonist Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding site for antagonists on the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key target in the development of therapeutics for neuropathic pain and other conditions characterized by cold hypersensitivity. We will delve into the specific interactions of antagonists with the channel, present quantitative data for key compounds, detail the experimental methodologies used for their characterization, and visualize the associated signaling pathways and experimental workflows.

The TRPM8 Channel and its Antagonists

The TRPM8 channel is a non-selective cation channel primarily known as the principal sensor of cold temperatures and cooling agents like menthol.[1][2][3] Its activation leads to an influx of Ca2+ and Na+ ions, resulting in depolarization of sensory neurons and the sensation of cold.[2] Dysregulation of TRPM8 activity is implicated in various pathological states, including neuropathic pain, making it a prime target for therapeutic intervention.[4]

A number of potent and selective antagonists have been developed to modulate TRPM8 activity. This guide will focus on a highly potent antagonist, "TRPM8 antagonist 2" (also referred to as compound 14), and use the well-characterized antagonists AMTB and TC-I 2014 to provide structural insights into the antagonist binding site.

Quantitative Data for TRPM8 Antagonists

The inhibitory potency of TRPM8 antagonists is typically determined through functional assays that measure the inhibition of agonist-induced channel activation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundIC50 (nM)Assay TypeAgonistCell LineReference
This compound 0.2Not SpecifiedNot SpecifiedNot SpecifiedMedChemExpress, TargetMol
40Ca2+ fluorimetric assayMentholHEK293 expressing rat TRPM8MedChemExpress, TargetMol
AMTB 501Patch-clamp electrophysiologyMentholHEK293 expressing rat TRPM8
TC-I 2014 4.10 ± 1.52Patch-clamp electrophysiologyMentholHEK293 expressing rat TRPM8
PF-05105679 103Not SpecifiedNot SpecifiedNot Specified
BCTC 660Calcium FluxIcilinHEK293
(-)-menthyl 1 805 ± 200Ca2+ imagingMentholHEK293 expressing human TRPM8
700 ± 200Whole-cell patch-clampMentholHEK293 expressing human TRPM8

The TRPM8 Antagonist Binding Site: A Structural Perspective

High-resolution cryogenic electron microscopy (cryo-EM) studies of TRPM8 in complex with antagonists have revealed a malleable binding pocket located within the voltage-sensor like domain (VSLD), which is formed by the S1-S4 transmembrane helices. This pocket is distinct from the binding sites for cooling agonists like menthol and icilin, although there can be overlap.

The antagonists AMTB and TC-I 2014 nestle within a membrane-embedded cleft near the intracellular side of the channel. This pocket is lined by both hydrophobic and charged residues from the S1, S2, S3, and S4 helices, as well as the TRP domain. The binding of these antagonists is primarily driven by shape complementarity rather than specific ionic interactions. The adaptability of this binding pocket allows it to accommodate structurally diverse antagonists. The binding of an antagonist is thought to lock the channel in a closed or desensitized state, thereby preventing ion permeation.

Experimental Protocols

The characterization of TRPM8 antagonists and the elucidation of their binding site rely on a combination of functional and structural biology techniques.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM8 activation and its inhibition by antagonists.

Objective: To determine the IC50 value of a test compound against agonist-induced TRPM8 activation.

Materials:

  • HEK293 cells stably expressing the TRPM8 channel.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • TRPM8 agonist (e.g., menthol or icilin).

  • Test antagonist compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture: Culture HEK293-TRPM8 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of approximately 30,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent Ca2+ indicator (e.g., 2 µM Fura-2 AM), 0.01% Pluronic F-127, and 2 mM probenecid in HBSS.

    • Wash the cells once with HBSS.

    • Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the antagonist compound in HBSS.

    • Wash the cells twice with HBSS.

    • Add the antagonist dilutions to the respective wells and incubate for 10-20 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Record baseline fluorescence for 10-20 seconds.

    • Add a solution of the TRPM8 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

    • Continue recording fluorescence for at least 2 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity before and after agonist addition.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.

Objective: To characterize the inhibitory effect of an antagonist on TRPM8 channel currents.

Materials:

  • HEK293 cells expressing the TRPM8 channel, plated on coverslips.

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2.

  • TRPM8 agonist and antagonist solutions.

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Approaching and Sealing:

    • Mount the coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply a voltage ramp or step protocol to elicit TRPM8 currents.

    • Perfuse the cell with a solution containing the TRPM8 agonist to activate the channel and record the resulting current.

    • Co-apply the antagonist with the agonist and record the inhibited current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition at different antagonist concentrations to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPM8 and a typical experimental workflow for antagonist characterization.

TRPM8 Signaling Pathways

TRPM8_Signaling cluster_activation Channel Activation cluster_inhibition Channel Inhibition cluster_downstream Downstream Signaling cluster_GPCR GPCR Modulation Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Antagonist Antagonist Antagonist->TRPM8 Ca_influx Ca2+ Influx PLC PLC Activation PIP2_hydrolysis PIP2 Hydrolysis PKC_activation PKC Activation PKA_inhibition PKA Inhibition Neuronal_depolarization Neuronal Depolarization Action_potential Action Potential Cold_sensation Cold Sensation GPCR Gq-coupled GPCR Gq Gαq GPCR->Gq Gq->PLC Gi_GPCR Gi-coupled GPCR Gi Gαi Gi_GPCR->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->TRPM8

Experimental Workflow for TRPM8 Antagonist Characterization

Antagonist_Workflow cluster_synthesis Compound Synthesis & Selection cluster_characterization In Vitro Characterization cluster_structural Structural Biology cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis HTS High-Throughput Screening (Ca2+ Imaging) Synthesis->HTS Hit_selection Hit Compound Selection HTS->Hit_selection Potency Potency Determination (IC50 via Patch-Clamp) Hit_selection->Potency Selectivity Selectivity Profiling (vs. other TRP channels) Potency->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism CryoEM Cryo-EM Structure Determination (TRPM8-Antagonist Complex) Mechanism->CryoEM Binding_site Binding Site Analysis CryoEM->Binding_site PK Pharmacokinetics Binding_site->PK Efficacy Efficacy in Pain Models (e.g., cold allodynia) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_optimization Lead_optimization Tox->Lead_optimization Lead Optimization

Conclusion

The identification and characterization of the antagonist binding site on the TRPM8 channel have been pivotal in the rational design of novel therapeutics. The malleable pocket within the VSLD provides a versatile target for structurally diverse inhibitors. The combination of high-throughput functional assays, detailed electrophysiological recordings, and high-resolution structural studies continues to advance our understanding of TRPM8 modulation and facilitates the development of next-generation analgesics. This guide provides a foundational understanding of the core principles and methodologies in this exciting area of research.

References

The Role of TRPM8 Antagonists in Cold Thermoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial molecular sensor for cold temperatures in mammals. Its activation triggers a cascade of physiological responses to maintain core body temperature. Consequently, antagonism of TRPM8 has emerged as a therapeutic strategy for conditions associated with cold hypersensitivity and pain. However, the integral role of TRPM8 in normal thermoregulation presents a significant challenge in drug development, with hypothermia being a potential on-target side effect. This technical guide provides an in-depth analysis of the role of TRPM8 antagonists in cold thermoregulation, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction to TRPM8 and Cold Thermoregulation

The TRPM8 channel, a non-selective cation channel, is predominantly expressed in a subset of primary sensory neurons of the dorsal root and trigeminal ganglia.[1] It is activated by moderate cooling (temperatures below ~28°C), as well as by cooling agents like menthol and icilin.[2][3] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to neuronal depolarization and the transmission of cold signals to the central nervous system.[4] This sensory information is critical for initiating autonomic and behavioral responses to maintain thermal homeostasis, including vasoconstriction to reduce heat loss and thermogenesis (heat production) via shivering and activation of brown adipose tissue (BAT).[5]

Mechanism of Action of TRPM8 Antagonists in Modulating Thermoregulation

TRPM8 antagonists function by binding to the TRPM8 channel and inhibiting its activation by cold stimuli or chemical agonists. This blockade of the primary cold-sensing mechanism in the periphery disrupts the normal thermoregulatory response to a cold environment. The primary mechanisms by which TRPM8 antagonists induce a decrease in body temperature include:

  • Delayed Onset of Vasoconstriction: By blocking the cold-induced signaling from the skin, particularly from areas with a high surface area-to-volume ratio like the tail, TRPM8 antagonists delay the vasoconstrictor response that would normally conserve heat.

  • Reduced Non-Shivering Thermogenesis: The activation of brown adipose tissue (BAT), a key site for non-shivering thermogenesis, is attenuated in the presence of TRPM8 antagonists.

  • Altered Thermal Preference: Preclinical models have shown that pharmacological blockade of TRPM8 can alter behavioral responses to cold, affecting an animal's preference for warmer environments.

Quantitative Data on the Effects of TRPM8 Antagonists

Numerous preclinical studies have investigated the effects of various TRPM8 antagonists on core body temperature. The data from these studies are summarized below to provide a comparative overview.

Antagonist Species Dose Route of Administration Maximum Decrease in Core Body Temperature (°C) Time to Maximum Effect Reference
AMG2850 Rat100 mg/kgOral (p.o.)0.98140 min
AMG2850 Mouse100 mg/kgOral (p.o.)0.73100 min
AMG8788 Rat30 mg/kgOral (p.o.)0.5340 min
AMG9678 Rat10, 30, 100 mg/kgOral (p.o.)~0.7-0.83~1 hour
M8-B Mouse-Intravenous (i.v.)Significant decrease-
PF-05105679 Humanup to 900 mgOral (p.o.)No significant change-
VBJ103 Mouse3, 10, 30 mg/kgSubcutaneous (s.c.)~2-
VBJ103 Mouse3, 10, 30 mg/kgIntraperitoneal (i.p.)Dose-dependent, greater than s.c.-

Note: The term "TRPM8 antagonist 2" is not associated with a specific publicly disclosed compound. The data presented here are for various researched TRPM8 antagonists.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway in Cold Thermoregulation

The following diagram illustrates the signaling cascade initiated by cold activation of TRPM8 and the point of intervention for TRPM8 antagonists.

TRPM8_Signaling_Pathway cluster_0 Peripheral Sensory Neuron cluster_1 Central Nervous System Cold Stimulus Cold Stimulus TRPM8 TRPM8 Channel Cold Stimulus->TRPM8 Activates Ion Influx Na+/Ca2+ Influx TRPM8->Ion Influx Depolarization Membrane Depolarization Ion Influx->Depolarization Action Potential Action Potential Generation Depolarization->Action Potential Signal to Brain Signal to Hypothalamus Action Potential->Signal to Brain Thermoregulatory Response Autonomic & Behavioral Thermoregulatory Responses Signal to Brain->Thermoregulatory Response Vasoconstriction Vasoconstriction Thermoregulatory Response->Vasoconstriction Thermogenesis Thermogenesis (BAT activation, Shivering) Thermoregulatory Response->Thermogenesis TRPM8 Antagonist TRPM8 Antagonist TRPM8 Antagonist->Block Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing and Measurement cluster_analysis Data Analysis and Interpretation animal_model Select Animal Model (e.g., Rat, Mouse) telemetry Implant Radiotelemetry Probes for Core Body Temperature animal_model->telemetry acclimatization Acclimatize Animals to Housing and Temperature Conditions telemetry->acclimatization baseline Record Baseline Core Body Temperature acclimatization->baseline dosing Administer TRPM8 Antagonist or Vehicle (p.o., i.v., s.c.) baseline->dosing monitoring Continuously Monitor Core Body Temperature dosing->monitoring data_analysis Analyze Temperature Data (e.g., ΔT, AUC) monitoring->data_analysis pk_pd Correlate Pharmacokinetics (PK) with Pharmacodynamics (PD) data_analysis->pk_pd conclusion Draw Conclusions on Thermoregulatory Effects pk_pd->conclusion

References

In-Depth Pharmacological Profile of TRPM8 Antagonist 2 (Compound 14)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents like menthol.[1] Its role in nociception and various pathological conditions has established it as a significant therapeutic target, particularly for neuropathic pain syndromes. This technical guide provides a comprehensive overview of the pharmacological profile of TRPM8 antagonist 2, also identified as Compound 14, a potent and selective modulator of the TRPM8 channel. This document details its in vitro and in vivo properties, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Core Pharmacological Attributes

This compound is a tryptophan-based compound that has demonstrated high potency and selectivity for the TRPM8 channel.[2][3] Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, establishing its potential as a therapeutic agent for conditions involving TRPM8-mediated pathways.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays.

Parameter Value Assay Conditions Cell Line/Organism Reference
IC₅₀ 0.2 nMGeneral TRPM8 antagonismNot Specified[3][4]
IC₅₀ 40 nMInhibition of menthol-induced Ca²⁺ influxHEK293 cells expressing rat TRPM8

Table 1: In Vitro Potency of this compound. This table highlights the high-affinity binding and functional inhibition of the TRPM8 channel by the antagonist.

Model Dose Route Effect Organism Reference
Icilin-Induced Wet-Dog Shakes30 mg/kgs.c.63% inhibitionMouse
Oxaliplatin-Induced Cold Allodynia0.1 µg & 1 µgs.c.Attenuation of hypersensitivityMouse

Table 2: In Vivo Efficacy of this compound. This table showcases the antagonist's ability to modulate TRPM8-mediated behaviors in established animal models of cold hypersensitivity and neuropathic pain.

Signaling Pathways and Experimental Workflows

To fully comprehend the pharmacological effects of this compound, it is crucial to understand the signaling cascade it modulates and the experimental procedures used for its evaluation.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or agonists like menthol and icilin leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and the generation of an action potential in sensory neurons, ultimately leading to the sensation of cold.

TRPM8_Signaling TRPM8 Channel Activation and Antagonism cluster_activation Channel Activation cluster_antagonism Channel Antagonism Cold Cold TRPM8_Channel TRPM8 Channel Cold->TRPM8_Channel Menthol Menthol Menthol->TRPM8_Channel Icilin Icilin Icilin->TRPM8_Channel TRPM8_Antagonist_2 This compound TRPM8_Antagonist_2->TRPM8_Channel Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8_Channel->Cation_Influx Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Action_Potential Action Potential Membrane_Depolarization->Action_Potential Cold_Sensation Cold Sensation Action_Potential->Cold_Sensation

Caption: TRPM8 activation by stimuli and its inhibition by antagonist 2.

Experimental Workflow: In Vitro Analysis

The in vitro potency of this compound is typically determined using a calcium imaging assay in HEK293 cells stably expressing the TRPM8 channel.

In_Vitro_Workflow In Vitro Calcium Imaging Workflow Cell_Culture HEK293-TRPM8 Cell Culture Dye_Loading Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Incubation Incubate with this compound Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with TRPM8 Agonist (e.g., Menthol) Compound_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure Intracellular Ca²⁺ Fluorescence Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Calculate IC₅₀ Fluorescence_Measurement->Data_Analysis

Caption: Workflow for determining the in vitro potency of TRPM8 antagonists.

Experimental Workflow: In Vivo Analysis

The in vivo efficacy of this compound is assessed in animal models that recapitulate aspects of cold hypersensitivity and neuropathic pain.

In_Vivo_Workflow In Vivo Efficacy Testing Workflow cluster_models Animal Models Oxaliplatin_Model Oxaliplatin-Induced Cold Allodynia Compound_Administration Administer this compound (s.c.) Oxaliplatin_Model->Compound_Administration Icilin_Model Icilin-Induced Wet-Dog Shakes Icilin_Model->Compound_Administration Behavioral_Assessment Behavioral Assessment Compound_Administration->Behavioral_Assessment Data_Analysis Quantify Antinociceptive/Behavioral Effects Behavioral_Assessment->Data_Analysis

Caption: General workflow for in vivo evaluation of TRPM8 antagonists.

Detailed Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium flux in HEK293 cells stably expressing rat TRPM8 to determine the antagonist's IC₅₀ value.

1. Cell Culture:

  • Culture HEK293 cells stably expressing rat TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Preparation:

  • Seed cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • After incubation, wash the cells to remove excess dye.

3. Compound Application and Data Acquisition:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the antagonist dilutions to the respective wells and incubate for a predetermined period (e.g., 10-20 minutes).

  • Measure baseline fluorescence using a fluorescence plate reader.

  • Add a TRPM8 agonist (e.g., menthol) to all wells to stimulate the channel.

  • Immediately record the change in fluorescence intensity over time.

4. Data Analysis:

  • The antagonist's effect is calculated as the percentage of inhibition of the agonist-induced calcium response.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Oxaliplatin-Induced Cold Allodynia Model

This model assesses the ability of this compound to alleviate cold hypersensitivity, a common side effect of oxaliplatin chemotherapy.

1. Induction of Cold Allodynia:

  • Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 3-6 mg/kg) to mice.

  • Cold allodynia typically develops within a few hours to days after administration.

2. Compound Administration:

  • Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 0.1 and 1 µg).

3. Behavioral Testing:

  • Assess cold sensitivity using methods such as the acetone drop test or a cold plate test.

  • For the acetone drop test, apply a drop of acetone to the plantar surface of the hind paw and measure the duration of paw withdrawal, licking, or flinching.

  • For the cold plate test, place the mice on a cold surface (e.g., 4°C) and measure the latency to the first sign of pain (e.g., paw lifting or jumping).

4. Data Analysis:

  • Compare the behavioral responses of the antagonist-treated group to a vehicle-treated control group.

  • A significant reduction in the nociceptive response in the treated group indicates analgesic efficacy.

In Vivo Icilin-Induced Wet-Dog Shake Model

This model is used to evaluate the central and peripheral effects of TRPM8 modulation.

1. Animal Acclimation:

  • Acclimate mice to the testing environment for several days before the experiment.

2. Compound Administration:

  • Administer this compound subcutaneously (s.c.) at various doses (e.g., 1, 10, and 30 mg/kg).

3. Induction of Wet-Dog Shakes:

  • After a predetermined pretreatment time, administer the TRPM8 agonist icilin intraperitoneally (i.p.).

4. Behavioral Observation:

  • Immediately after icilin injection, place the mice in an observation chamber and record the number of wet-dog shakes over a specified period (e.g., 30 minutes).

5. Data Analysis:

  • Compare the number of wet-dog shakes in the antagonist-treated groups to a vehicle-treated control group.

  • A dose-dependent reduction in the number of shakes indicates target engagement and in vivo efficacy of the antagonist.

Conclusion

This compound (Compound 14) is a highly potent and selective modulator of the TRPM8 channel with demonstrated efficacy in preclinical models of cold hypersensitivity and neuropathic pain. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visualization of the underlying mechanisms and experimental workflows, aiding in the comprehension of its pharmacological properties.

References

The Selectivity and Specificity of TRPM8 Antagonist 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures in mammals.[1][2] Activated by temperatures below approximately 26°C and cooling agents like menthol and icilin, TRPM8 plays a crucial role in the somatosensory system.[3][4] Its expression in a subpopulation of sensory neurons makes it a key player in cold sensation and pain signaling.[1] Consequently, TRPM8 has emerged as a significant therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain, inflammatory pain, and migraine.

The development of potent and selective TRPM8 antagonists is a key objective in harnessing its therapeutic potential. An ideal antagonist must exhibit high affinity for TRPM8 while demonstrating minimal activity at other related TRP channels (e.g., TRPV1, TRPA1) and other off-target proteins to avoid undesirable side effects. This guide focuses on the selectivity and specificity of a highly potent tryptophan-based antagonist, referred to as TRPM8 antagonist 2 (also identified in scientific literature as compound 14 ). This compound has been identified as one of the most potent in vitro TRPM8 antagonists to date, making it an important tool for research and a promising scaffold for drug development.

Data Presentation: Potency and Selectivity Profile

This compound (compound 14) has demonstrated exceptional potency and high selectivity for the TRPM8 channel. Its inhibitory activity was primarily assessed using in vitro fluorescence-based assays measuring menthol-evoked calcium influx in HEK293 cells stably expressing the rat TRPM8 channel.

Target ChannelAgonist UsedAssay TypePotency (IC₅₀)Selectivity vs. TRPM8Reference
TRPM8 MentholCalcium Influx0.2 nM -
TRPV1Not ApplicableCalcium InfluxNo Activity> 50,000-fold
TRPA1Not ApplicableCalcium InfluxNo Activity> 50,000-fold

Note: "No Activity" indicates that no significant agonistic or antagonistic effect was observed in cell lines expressing these channels. The selectivity fold is estimated based on a presumed lack of activity at concentrations up to 10 µM.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by stimuli such as cold or chemical agonists initiates a signaling cascade. This process begins with a conformational change in the channel, permitting the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to membrane depolarization and the generation of an action potential, which is transmitted to the central nervous system, resulting in the sensation of cold. The increase in intracellular Ca²⁺ also triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

TRPM8_Signaling cluster_stimuli Stimuli cluster_cellular_response Cellular Response cluster_downstream Downstream Signaling Cold Cold (<26°C) TRPM8 TRPM8 Channel Activation Cold->TRPM8 Agonists Agonists (Menthol, Icilin) Agonists->TRPM8 Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization MAPK MAPK Pathway Cation_Influx->MAPK Action_Potential Action Potential Depolarization->Action_Potential Sensation Cold Sensation Action_Potential->Sensation Antagonist This compound (Blocks Channel) Antagonist->TRPM8

Caption: TRPM8 channel activation and downstream signaling cascade.

Experimental Workflow: In Vitro Calcium Flux Assay

The primary method for screening and characterizing TRPM8 modulators is the calcium flux assay. This high-throughput method measures changes in intracellular calcium concentration following channel activation in a genetically modified cell line (e.g., HEK293) that stably expresses the TRPM8 channel.

Calcium_Flux_Workflow A 1. Seed Cells (HEK293-TRPM8) in 96-well plate B 2. Load Cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) A->B C 3. Add Compound (this compound) at various concentrations B->C D 4. Add Agonist (e.g., Menthol) to stimulate TRPM8 C->D E 5. Measure Fluorescence (Fluorescence Plate Reader) D->E F 6. Data Analysis (Calculate IC₅₀) E->F

Caption: Workflow for a typical in vitro calcium flux assay.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard for confirming the activity and mechanism of ion channel modulators. It provides a direct measurement of the ion currents flowing through the channel in a single cell, offering high-resolution data on antagonist potency and kinetics.

Patch_Clamp_Workflow A 1. Prepare Cell (HEK293-TRPM8) B 2. Establish Whole-Cell Configuration A->B C 3. Perfuse with Agonist (e.g., Menthol) to evoke current B->C D 4. Co-apply Antagonist + Agonist C->D E 5. Record Current Inhibition D->E F 6. Washout and Data Analysis E->F

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is synthesized from standard methodologies used for assessing TRP channel antagonists.

  • Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the rat TRPM8 channel are cultured in standard medium. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to form a confluent monolayer.

  • Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS). A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange inhibitor like probenecid is added to each well. The plate is incubated for approximately 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

  • Compound Addition: After incubation, the dye solution is removed, and cells are washed again. The antagonist compound, this compound, is serially diluted in assay buffer and added to the wells. The plate is incubated for 10-20 minutes to allow the compound to bind to the target.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is established. A solution of a TRPM8 agonist (e.g., menthol) is then automatically injected into each well to stimulate calcium influx through the TRPM8 channels.

  • Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response following agonist addition is used to determine the level of channel inhibition. The data are normalized to controls, and concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC₅₀) value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on standard electrophysiological recording techniques for ion channels.

  • Cell Preparation: HEK293 cells transiently or stably expressing the rat TRPM8 channel are grown on glass coverslips.

  • Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette with a fine tip (1-3 µm) is filled with an intracellular solution and positioned onto a single cell.

  • Whole-Cell Configuration: Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane. A brief, strong pulse of suction is then applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell mode).

  • Current Recording: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). A TRPM8 agonist, such as menthol, is applied via the perfusion system to activate the channel and evoke an ionic current, which is recorded by the amplifier.

  • Antagonist Application: Once a stable agonist-evoked current is established, this compound is co-applied with the agonist at various concentrations. The degree of current inhibition is measured.

  • Data Analysis: The inhibitory effect is typically reversible upon washout of the antagonist. The steady-state current amplitude in the presence of the antagonist is compared to the control current to determine the percentage of inhibition. A concentration-response curve is plotted to calculate the IC₅₀.

In Vivo Models for Efficacy Assessment
  • Icilin-Induced Wet-Dog Shakes (WDS) Model: This model assesses in vivo target engagement. The potent TRPM8 agonist icilin induces a distinct and quantifiable shaking behavior in mice. Pre-treatment with a TRPM8 antagonist is expected to reduce the frequency of these shakes. This compound (1-30 mg/kg, s.c.) demonstrated a marked, dose-dependent inhibition of these behaviors.

  • Oxaliplatin-Induced Cold Allodynia Model: This is a model of neuropathic pain where treatment with the chemotherapy agent oxaliplatin induces hypersensitivity to cold stimuli. The antagonist's ability to alleviate this hypersensitivity is measured by observing the animal's response (e.g., paw withdrawal) to a non-noxious cold stimulus. This compound (0.1-1 μg, s.c.) was shown to significantly attenuate cold allodynia in this model, demonstrating its potential analgesic activity.

References

An In-depth Technical Guide to TRPM8 Antagonists and Their Effect on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the transient receptor potential melastatin 8 (TRPM8) channel, the role of its antagonists, and their impact on intracellular calcium ([Ca2+]i) signaling. It details the mechanism of action, quantitative efficacy of representative antagonists, and standardized experimental protocols for their evaluation.

Introduction: The TRPM8 Channel as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily known for its role as the principal sensor of cold temperatures in the mammalian nervous system.[1] Activation of TRPM8 by thermal stimuli (temperatures below ~28°C) or chemical agonists, such as menthol and icilin, leads to an influx of cations, most notably calcium (Ca2+) and sodium (Na+).[2][3] This influx depolarizes the sensory neurons, generating action potentials that are transmitted to the brain and perceived as a cold sensation.[2]

Beyond its physiological role in thermosensation, TRPM8 is implicated in a variety of pathological conditions, including neuropathic pain, cold hypersensitivity, overactive bladder, and certain types of cancer.[2] This has made the channel a significant target for therapeutic intervention. TRPM8 antagonists, compounds designed to inhibit the channel's activity, block the influx of ions and can thereby modulate the sensation of cold and alleviate symptoms in associated disorders. A critical method for evaluating the efficacy of these antagonists is to measure their ability to prevent the rise in intracellular calcium upon channel activation.

Mechanism of Action: TRPM8-Mediated Calcium Influx and Its Inhibition

The activation of the TRPM8 channel creates a pore in the cell membrane that allows cations to flow down their electrochemical gradient. Due to the significant concentration gradient, there is a substantial influx of Ca2+ into the cell, raising the intracellular calcium concentration from its low resting level (typically around 100 nM) to micromolar levels. This calcium transient acts as a crucial second messenger, triggering a cascade of downstream cellular events, including neurotransmitter release and changes in gene expression.

TRPM8 antagonists function by binding to the channel and preventing its opening or blocking the ion conduction pathway. This blockade directly inhibits the influx of Ca2+, thereby preventing the depolarization of the neuron and the subsequent signaling. The potency of an antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the agonist-induced calcium response by 50%.

Quantitative Data: Efficacy of Representative TRPM8 Antagonists

The potency of TRPM8 antagonists can vary depending on the specific compound, the species orthologue of the channel (e.g., human vs. rat), and the agonist used for activation. The following table summarizes the IC50 values for several well-characterized TRPM8 antagonists as determined by intracellular calcium assays.

AntagonistAgonistCell Line / SystemSpeciesIC50 ValueReference(s)
BCTC CapsaicinRat Spinal CordRat37.0 nM (CGRP release)
MentholCHO cellsRatVaries (Conc. dependent)
Cold (10°C)CHO cellsRatVaries (Conc. dependent)
AMTB MentholHEK-293 cellsRat~20 µM (Effective conc.)
IcilinHEK-293 cellsHuman~20 µM (Effective conc.)
PBMC MentholHEK-293T cellsMouse< 1 nM
(-)-menthyl 1 MentholHEK-293 cellsHuman805 ± 200 nM
IcilinHEK-293 cellsHuman1.8 ± 0.6 µM
MentholHEK-293 cellsRat117 ± 18 nM
IcilinHEK-293 cellsRat521 ± 20 nM
Capsazepine Menthol/IcilinVariousMultipleNon-specific inhibitor
Hispidulin AgonistNot SpecifiedNot Specified9.7 µM
Oroxylin A AgonistNot SpecifiedNot Specified1.7 µM
RGM8-51 (β-lactam) MentholHEK-293 cellsRat1.06 ± 1.21 µM
MentholHEK-293 cellsHuman1.74 ± 1.19 µM

Signaling Pathways and Experimental Visualizations

Diagrams created using Graphviz provide a clear visual representation of the molecular interactions and experimental processes involved in studying TRPM8 antagonists.

TRPM8_Activation_Pathway TRPM8 Agonist Signaling Pathway Agonist Agonist (e.g., Menthol, Cold) TRPM8 TRPM8 Channel (Closed) Agonist->TRPM8 Binds to TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Activates Ca_Influx Ca²+ Influx TRPM8_Open->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Causes Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Response Physiological Response (e.g., Cold Sensation) Action_Potential->Response Leads to

Caption: TRPM8 agonist signaling cascade leading to intracellular Ca2+ influx.

TRPM8_Antagonist_Action TRPM8 Antagonist Mechanism of Action cluster_action Agonist Agonist (e.g., Menthol) TRPM8 TRPM8 Channel Agonist->TRPM8 Antagonist TRPM8 Antagonist Antagonist->TRPM8 Binds to & Blocks Blocked_Channel Channel Remains Closed No_Ca_Influx No Ca²+ Influx TRPM8->No_Ca_Influx Prevents No_Response No Downstream Signaling No_Ca_Influx->No_Response Results in

Caption: Inhibition of the TRPM8 signaling pathway by a specific antagonist.

Experimental Protocol: Intracellular Calcium Imaging Assay

This protocol describes a standard method for measuring changes in intracellular calcium in a cell line heterologously expressing TRPM8 (e.g., HEK-293 or CHO cells) to determine the IC50 of an antagonist. The procedure utilizes a ratiometric fluorescent indicator, such as Fura-2 AM.

5.1. Materials and Reagents

  • HEK-293 cells stably expressing human TRPM8

  • Culture medium (e.g., DMEM with 10% FBS)

  • Glass coverslips or 96/384-well imaging plates

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127 (optional, to aid dye loading)

  • DMSO (for dissolving compounds)

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • TRPM8 antagonist (test compound)

  • Fluorescence imaging system (microscope or plate reader) with 340nm and 380nm excitation filters and a ~510nm emission filter

5.2. Procedure

  • Cell Culture and Plating:

    • Culture TRPM8-expressing HEK-293 cells in standard conditions (37°C, 5% CO2).

    • 24-48 hours before the experiment, plate the cells onto glass coverslips or appropriate imaging microplates to achieve 70-80% confluency on the day of the assay.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye by intracellular esterases.

  • Compound Application:

    • Prepare serial dilutions of the TRPM8 antagonist in HBSS.

    • Add the antagonist solutions to the respective wells/coverslips and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., 0.1% DMSO in HBSS).

  • Imaging and Data Acquisition:

    • Mount the coverslip or plate onto the fluorescence imaging system.

    • Begin recording, alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for 40-60 seconds.

    • Add the TRPM8 agonist (e.g., 100 µM menthol) to all wells simultaneously using an automated liquid handler or by manual pipetting.

    • Continue recording the fluorescence ratio for several minutes to capture the peak calcium response and its subsequent decay.

5.3. Data Analysis

  • The ratio of the fluorescence intensities (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular calcium concentration.

  • The peak change in the fluorescence ratio (ΔR) following agonist addition is determined for each concentration of the antagonist.

  • The percentage of inhibition is calculated for each antagonist concentration relative to the response in the vehicle control wells.

  • Plot the percent inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium_Assay_Workflow Workflow for TRPM8 Antagonist Calcium Imaging Assay Start Start Plate_Cells 1. Plate TRPM8-expressing HEK-293 Cells Start->Plate_Cells Incubate1 2. Incubate 24-48h Plate_Cells->Incubate1 Load_Dye 3. Load Cells with Fura-2 AM (30-60 min) Incubate1->Load_Dye Wash_Deesterify 4. Wash and Allow De-esterification (30 min) Load_Dye->Wash_Deesterify Add_Antagonist 5. Add Antagonist (Test Compound) Wash_Deesterify->Add_Antagonist Incubate2 6. Incubate (15-30 min) Add_Antagonist->Incubate2 Record_Baseline 7. Record Baseline Fluorescence (F340/F380) Incubate2->Record_Baseline Add_Agonist 8. Add TRPM8 Agonist (e.g., Menthol) Record_Baseline->Add_Agonist Record_Response 9. Record Ca²+ Response Add_Agonist->Record_Response Analyze 10. Analyze Data & Calculate IC50 Record_Response->Analyze End End Analyze->End

Caption: A typical experimental workflow for a calcium flux antagonist assay.

Conclusion

TRPM8 antagonists represent a promising class of compounds for the treatment of various sensory and proliferative disorders. Their primary mechanism of action involves the direct inhibition of the TRPM8 channel, which prevents the influx of intracellular calcium that underpins its signaling function. The robust and reproducible nature of intracellular calcium imaging assays makes them an indispensable tool for the discovery, characterization, and optimization of novel TRPM8 inhibitors. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of TRPM8 modulation.

References

A Technical Guide to Early-Stage Efficacy Research on TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "TRPM8 antagonist 2" does not correspond to a specific, publicly recognized compound in scientific literature. Therefore, this guide utilizes the well-documented clinical tool PF-05105679 as a representative example to illustrate the core principles, experimental designs, and data interpretation central to the early-stage research of TRPM8 antagonists.

This document provides an in-depth overview for researchers, scientists, and drug development professionals on the methodologies and findings related to the early-stage efficacy of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.

Introduction: TRPM8 as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons.[1][2] It functions as the principal sensor for environmental cold, being activated by temperatures below approximately 26°C and by cooling compounds like menthol and icilin.[1][3] Upon activation, TRPM8 permits the influx of Na+ and Ca2+ ions, leading to neuronal depolarization and the generation of action potentials that signal the sensation of cold.[1]

Given its critical role in cold sensation, TRPM8 has emerged as a significant therapeutic target for conditions involving cold-related pain, such as cold allodynia (pain from a normally non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to cold). Preclinical studies have implicated TRPM8 in pain associated with neuropathic injuries and chemotherapy. Consequently, the development of selective TRPM8 antagonists is an active area of research for novel analgesics.

This guide focuses on the compound PF-05105679, a potent and selective TRPM8 antagonist, to detail the pathway from mechanism of action to preclinical and early-stage clinical efficacy evaluation.

TRPM8 Signaling Pathway

The fundamental mechanism of a TRPM8 antagonist is to block the ion channel, thereby preventing the influx of cations that initiate the neural signal for cold sensation. The activity of the TRPM8 channel is intricately regulated by cellular signaling pathways, most notably by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function. Antagonists like PF-05105679 bind to the channel protein, stabilizing it in a closed conformation and preventing its opening in response to cold or chemical agonists.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) Ca_Na Ca²⁺ / Na⁺ Influx TRPM8_Open->Ca_Na Allows Antagonist PF-05105679 (Antagonist) Antagonist->TRPM8 Binds & Blocks Cold Cold (<26°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Sensation Cold Sensation / Pain ActionPotential->Sensation Preclinical_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Analysis Habituation Animal Habituation & Baseline Sensory Testing Surgery CCI Surgery: Sciatic Nerve Ligation Habituation->Surgery Recovery Post-Operative Recovery (>7 Days) Surgery->Recovery Grouping Randomize into Groups (Vehicle, Drug Doses) Recovery->Grouping Dosing Administer Compound (e.g., Oral Gavage) Grouping->Dosing Behavior Behavioral Assessment (von Frey, Acetone Test) at T=0, 30, 60, 120 min Dosing->Behavior Data Data Analysis: Compare Paw Withdrawal Thresholds/Latencies Behavior->Data Conclusion Determine Efficacy: % Reversal of Allodynia Data->Conclusion Clinical_Workflow cluster_visit1 Visit 1 cluster_visit2 Visit 2 Recruitment Subject Recruitment & Informed Consent Screening Screening & Baseline Vitals Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Dosing1 Administer Drug A (e.g., PF-05105679) Randomization->Dosing1 CPT1 Perform CPT at Baseline & Post-Dose Dosing1->CPT1 Data1 Record Pain Threshold, Tolerance, & Vitals CPT1->Data1 Washout Washout Period (e.g., 1 Week) Data1->Washout Dosing2 Administer Drug B (e.g., Placebo) Washout->Dosing2 CPT2 Perform CPT at Baseline & Post-Dose Dosing2->CPT2 Data2 Record Pain Threshold, Tolerance, & Vitals CPT2->Data2 Analysis Data Unblinding & Statistical Analysis Data2->Analysis Translational_Pathway Target Target Identification (TRPM8 mediates cold pain) Compound Compound Discovery (e.g., PF-05105679) Target->Compound Develop Selective Antagonist Preclinical Preclinical Validation (CCI Rat Model) Compound->Preclinical Test in Animal Pain Model Clinical Clinical Proof-of-Concept (Cold Pressor Test) Preclinical->Clinical Translate to Human Model Outcome Outcome Assessment (Efficacy vs. Safety) Clinical->Outcome Analyze Risk/ Benefit

References

Methodological & Application

Application Notes and Protocols: Investigating Cold Allodynia in Mice using a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a selective TRPM8 antagonist, referred to herein as TRPM8 Antagonist 2 (also known as Compound 14), in a mouse model of cold allodynia. The protocols detailed below are intended to offer a standardized methodology for inducing and assessing cold hypersensitivity, as well as for evaluating the efficacy of potential therapeutic compounds targeting the TRPM8 channel.

Introduction to TRPM8 and Cold Allodynia

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary molecular sensor for cold temperatures in mammals.[1] Upon activation by cold stimuli (temperatures below 28°C) or chemical agonists like menthol and icilin, TRPM8 allows the influx of Na⁺ and Ca²⁺ ions, leading to depolarization of sensory neurons and the generation of an action potential that is perceived as a cold sensation.[1][2]

Cold allodynia is a debilitating neuropathic pain condition where a normally innocuous cold stimulus is perceived as painful. This condition is a common side effect of certain chemotherapeutic agents, such as oxaliplatin, and can also result from nerve injury.[2][3] The upregulation and sensitization of TRPM8 channels in sensory neurons are believed to play a crucial role in the pathophysiology of cold allodynia, making TRPM8 an attractive therapeutic target for the development of novel analgesics.

This compound is a potent and selective inhibitor of the TRPM8 channel, demonstrating efficacy in preclinical models of neuropathic pain.

Data Presentation: In Vitro and In Vivo Efficacy of TRPM8 Antagonists

The following tables summarize the quantitative data for this compound and other relevant antagonists from in vitro and in vivo studies.

Table 1: In Vitro Potency of TRPM8 Antagonists

CompoundAssay TypeSpeciesIC₅₀Reference
This compound (Compound 14)Icilin-evoked Ca²⁺ entryHuman2.4 ± 1.0 nM
This compound (Compound 14)Menthol-evoked currents (Patch Clamp)Human64 ± 2 nM
PBMCMenthol-evoked currents (Patch Clamp, +80 mV)Not Specified0.6 nM
PBMCMenthol-evoked currents (Patch Clamp, -80 mV)Not Specified0.4 nM
PF-05105679Not SpecifiedNot SpecifiedNot Specified

Table 2: In Vivo Efficacy of TRPM8 Antagonists in Mouse Models of Cold Allodynia

CompoundMouse ModelBehavioral TestDoseRoute of AdministrationObserved EffectReference
This compound (Compound 14)Oxaliplatin-inducedNot Specifiedµg dosesLocalDose-dependent inhibition of cold allodynia
PBMCCFA-induced inflammatory painAcetone Test10 mg/kgSystemicReduction in cold hypersensitivity response scores
PBMCChronic Constriction Injury (CCI)Acetone Test10 mg/kgSystemicReduction in cold hypersensitivity response scores
PF-05105679Human Cold Pressor TestNot Specified900 mgNot SpecifiedEfficacy comparable to oxycodone

Experimental Protocols

I. Oxaliplatin-Induced Cold Allodynia Mouse Model

This model is used to mimic the chemotherapy-induced neuropathic pain observed in patients.

Materials:

  • Oxaliplatin (dissolved in 5% glucose solution)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard animal housing and care facilities

  • Insulin syringes (29-gauge)

Procedure:

  • Acclimatize mice to the housing facility for at least one week before the experiment.

  • On the day of induction, weigh each mouse to determine the correct dosage of oxaliplatin.

  • Administer oxaliplatin at a dose of 3 mg/kg via intravenous (i.v.) injection every 3 days for a total of 9 injections. Alternatively, a regimen of 2 mg/kg intraperitoneally (i.p.) for five consecutive days can be used.

  • A control group should be injected with the vehicle (5% glucose solution) following the same schedule.

  • Monitor the mice for general health and well-being throughout the study.

  • Cold allodynia typically develops within a few days of the first injection and can be assessed using the Acetone Test or the Cold Plate Test.

II. Chronic Constriction Injury (CCI) of the Sciatic Nerve

This surgical model induces a nerve injury that leads to the development of neuropathic pain, including cold allodynia.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Chromic gut or silk sutures (4-0 or 5-0)

  • Surgical microscope or magnifying lens

  • Heating pad to maintain body temperature during surgery

  • Post-operative care supplies (analgesics, antiseptic)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Shave and disinfect the lateral aspect of the thigh of the right hind limb.

  • Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (chromic gut or silk) around the nerve with about 1 mm spacing between each ligature.

  • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • A sham surgery group should undergo the same procedure, including nerve exposure, but without the placement of ligatures.

  • Cold allodynia develops over several days and can be assessed starting from day 3 post-surgery.

III. Behavioral Assessment of Cold Allodynia

A. Acetone Test

This test measures the response to a cooling stimulus produced by the evaporation of acetone.

Materials:

  • Acetone

  • Syringe with a blunted needle or a dropper

  • Plexiglass enclosures on a wire mesh floor

  • Video recording equipment (optional, for later scoring)

  • Timer

Procedure:

  • Place the mice in individual plexiglass enclosures on the wire mesh floor and allow them to acclimate for at least 20-30 minutes.

  • Draw a small, consistent volume of acetone (e.g., 25-50 µL) into a syringe.

  • Gently apply the drop of acetone to the plantar surface of the hind paw through the mesh floor, avoiding direct contact between the syringe and the paw.

  • Immediately start a timer and observe the mouse's behavior for 60 seconds.

  • Record the cumulative time spent in nocifensive behaviors, which include flinching, lifting, licking, or shaking of the paw.

  • Repeat the procedure for the contralateral paw and for all animals in the study. A 5-10 minute interval should be allowed between applications to the same paw.

B. Cold Plate Test

This test measures the latency to a nocifensive response when the animal is placed on a cold surface.

Materials:

  • Cold plate apparatus (capable of maintaining a constant temperature)

  • Plexiglass cylinder to confine the mouse on the plate

  • Timer

Procedure:

  • Set the temperature of the cold plate to a non-noxious temperature, typically between 4°C and 10°C.

  • Place the mouse inside the plexiglass cylinder on the surface of the cold plate.

  • Start the timer immediately.

  • Observe the mouse for nocifensive behaviors such as jumping, paw licking, or brisk lifting of the hind paws.

  • Record the latency (in seconds) to the first clear nocifensive response.

  • A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the plate and assigned the maximum score.

  • Alternatively, the number of paw lifts or the cumulative reaction time within a set observation period (e.g., 5 minutes) can be recorded.

Visualization of Pathways and Workflows

TRPM8 Signaling Pathway

The following diagram illustrates the key components of the TRPM8 signaling pathway upon activation by cold or menthol.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Na_Ca_Influx Na⁺/Ca²⁺ Influx TRPM8->Na_Ca_Influx Opens PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activation Desensitization Channel Desensitization PIP2->Desensitization Depletion leads to Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Antagonist This compound Antagonist->TRPM8 Inhibits Na_Ca_Influx->PLC Activates Ca²⁺-dependent PLC Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential (Cold Sensation) Depolarization->Action_Potential

Caption: TRPM8 channel activation and inhibition pathway.

Experimental Workflow for Evaluating this compound

The diagram below outlines the logical flow of an experiment designed to test the efficacy of this compound in a mouse model of cold allodynia.

Experimental_Workflow cluster_setup Model Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis Induction Induce Cold Allodynia (Oxaliplatin or CCI) Baseline Baseline Behavioral Testing (Acetone or Cold Plate) Induction->Baseline Sham Sham/Vehicle Control Group Sham->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment PostTreatment Post-Treatment Behavioral Testing Treatment->PostTreatment DataCollection Data Collection (Latency, Response Time, etc.) PostTreatment->DataCollection Stats Statistical Analysis (e.g., ANOVA, t-test) DataCollection->Stats Results Results Interpretation Stats->Results

Caption: Workflow for in vivo testing of a TRPM8 antagonist.

References

Application Notes and Protocols for Calcium Imaging Assays with TRPM8 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents like menthol. Its involvement in pain signaling pathways, particularly in neuropathic pain, has established it as a significant target for therapeutic drug development. Calcium imaging assays are a cornerstone for investigating TRPM8 channel activity. Activation of TRPM8 leads to an influx of calcium ions (Ca²⁺), resulting in a detectable increase in intracellular calcium concentration. This application note provides detailed protocols for utilizing calcium imaging assays to characterize the inhibitory activity of TRPM8 Antagonist 2, a potent and selective blocker of the TRPM8 channel.

This compound has been identified as a highly effective inhibitor of TRPM8, showing promise in pre-clinical research for neuropathic pain.[1][2] By blocking the TRPM8 channel, this antagonist prevents the influx of calcium, thereby inhibiting the downstream signaling cascade.[3]

Data Presentation

The inhibitory potency of this compound on the TRPM8 channel is quantified by determining its half-maximal inhibitory concentration (IC50) from concentration-response curves generated through calcium imaging experiments.

CompoundTargetAssay TypeAgonistIC50 (nM)Cell Line
This compoundRat TRPM8Calcium FluxMenthol40HEK293
This compoundNot SpecifiedNot SpecifiedNot Specified0.2Not Specified

Table 1: Inhibitory potency of this compound on TRPM8 channels determined by a cell-based calcium flux assay.[1][2]

Signaling Pathway and Experimental Workflow

Activation of the TRPM8 channel by stimuli such as cold or chemical agonists (e.g., menthol, icilin) induces a conformational change in the channel. This change allows the influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients. The subsequent increase in intracellular Ca²⁺ concentration leads to cell membrane depolarization and can be detected using calcium-sensitive fluorescent dyes. This compound functions as a direct inhibitor of the TRPM8 channel, preventing this ion influx.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPM8 TRPM8 Stimuli->TRPM8 Activates Ca2_Influx Ca²⁺ Influx TRPM8->Ca2_Influx Allows Depolarization Membrane Depolarization Ca2_Influx->Depolarization Cellular_Response Cellular Response (e.g., Action Potential) Depolarization->Cellular_Response Antagonist_2 This compound Antagonist_2->TRPM8 Inhibits

TRPM8 signaling pathway and inhibition by Antagonist 2.

The general workflow for a calcium imaging assay to assess the inhibitory activity of this compound involves preparing cultured cells expressing TRPM8, loading them with a calcium-sensitive dye, applying the antagonist followed by an agonist, and measuring the change in fluorescence.

Calcium_Assay_Workflow Cell_Culture 1. Culture HEK293 cells stably expressing TRPM8 Cell_Plating 2. Plate cells in a 96-well plate Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Antagonist_Incubation 4. Incubate with This compound Dye_Loading->Antagonist_Incubation Agonist_Stimulation 5. Stimulate with a TRPM8 agonist (e.g., Menthol) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement 6. Measure fluorescence changes using a plate reader Agonist_Stimulation->Fluorescence_Measurement Data_Analysis 7. Analyze data to determine IC50 value Fluorescence_Measurement->Data_Analysis

Experimental workflow for the calcium imaging assay.

Experimental Protocols

Cell Culture and Plating

This protocol describes the maintenance of Human Embryonic Kidney 293 (HEK293) cells stably expressing human or rat TRPM8 and their preparation for a calcium imaging assay.

Materials:

  • HEK293 cells stably expressing TRPM8 (HEK293-hTRPM8 or HEK293-rTRPM8)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418 (or other appropriate selection antibiotic)

  • Trypsin-EDTA

  • 96-well black, clear-bottom microplates

Procedure:

  • Culture HEK293-TRPM8 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For the assay, harvest sub-confluent cells using Trypsin-EDTA.

  • Resuspend the cells in complete culture medium and perform a cell count.

  • Seed the cells in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.

Calcium Imaging Assay

This protocol details the procedure for measuring changes in intracellular calcium in response to a TRPM8 agonist and its inhibition by this compound.

Materials:

  • HEK293-TRPM8 cells plated in a 96-well plate

  • Fluo-4 AM

  • Pluronic F-127

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Fluorescence microplate reader with automated injection capabilities

Reagent Preparation:

  • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution in DMSO.

  • Probenecid Stock Solution: Prepare a 250 mM stock solution in 1 M NaOH and adjust the pH to ~7.4 with HEPES.

  • Dye Loading Solution: For one 96-well plate, mix 20 µL of Fluo-4 AM stock solution with 10 mL of HBSS containing 2.5 mM probenecid and 0.02-0.04% Pluronic F-127.

  • Compound Plates: Prepare a separate 96-well plate with serial dilutions of this compound in HBSS. Also, prepare a solution of the TRPM8 agonist (e.g., 100 µM Menthol or 100 nM Icilin) in HBSS.

Procedure:

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Wash the cells once with 100 µL of HBSS per well.

    • Add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Calcium Flux Measurement:

    • After incubation, wash the cells twice with 100 µL of HBSS per well to remove extracellular dye.

    • Add 90 µL of HBSS to each well.

    • Place the cell plate into the fluorescence microplate reader.

    • Set the reader to record fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 10-20 minutes.

    • After the incubation period, add 10 µL of the TRPM8 agonist solution to stimulate the cells.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

Data Analysis
  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition.

  • Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀).

  • Plot the normalized fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for Patch-Clamp Recording of TRPM8 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the characterization of TRPM8 antagonists using patch-clamp electrophysiology. The following sections offer step-by-step guidance on experimental procedures, data analysis, and visualization of key concepts for researchers in academia and the pharmaceutical industry.

Introduction to TRPM8 and its Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1][2][3] It is activated by temperatures below ~25°C, as well as by cooling agents like menthol and icilin.[1][2] TRPM8 is predominantly expressed in a subset of sensory neurons, where its activation leads to the sensation of cold and plays a role in cold-induced pain (cold allodynia). Consequently, TRPM8 has emerged as a promising therapeutic target for the development of novel analgesics and for treating conditions such as neuropathic pain, overactive bladder, and certain types of cancer.

The identification and characterization of potent and selective TRPM8 antagonists are crucial for advancing our understanding of its physiological roles and for the development of new therapeutics. Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels like TRPM8 and for quantifying the effects of pharmacological modulators. This technique allows for high-resolution recording of ionic currents through the channel in real-time, providing invaluable insights into the mechanism of action of antagonist compounds.

Principles of Patch-Clamp for TRPM8 Antagonist Screening

Patch-clamp recording involves forming a high-resistance (Giga-ohm) seal between a glass micropipette and the membrane of a cell expressing the ion channel of interest. This electrical isolation allows for the measurement of small ionic currents flowing through the channels in the patched membrane. The two primary configurations used for screening TRPM8 antagonists are:

  • Whole-Cell Recording: This configuration allows for the measurement of the total current from all TRPM8 channels on the cell surface. It is ideal for determining the potency (e.g., IC50) of an antagonist and for studying its voltage-dependence.

  • Single-Channel Recording: In this mode, the activity of a single TRPM8 channel is recorded, providing detailed information about the channel's gating properties (opening and closing) and how they are affected by an antagonist.

TRPM8 channels can be activated by various stimuli, including cold temperature, chemical agonists (e.g., menthol), or voltage depolarization. Antagonist effects are typically quantified by measuring the reduction in the TRPM8 current in the presence of the compound.

Experimental Protocols

Cell Culture and Preparation

For reliable TRPM8 recordings, it is recommended to use a stable cell line with a high level of channel expression, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPM8.

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (if applicable). Induce TRPM8 expression if using an inducible system (e.g., with tetracycline) 24-36 hours prior to the experiment.

  • Cell Preparation: On the day of the experiment, dissociate cells using a gentle enzyme-free dissociation solution to ensure membrane integrity. Resuspend the cells in the extracellular solution and allow them to recover for at least 30 minutes before recording.

Solutions and Reagents

Table 1: Composition of Intracellular and Extracellular Solutions for Whole-Cell Recordings

ComponentIntracellular Solution (mM)Extracellular Solution (mM)
CsCl or K-Gluconate140-
NaCl-150
MgCl231
CaCl2-1.5
EGTA5-
HEPES1010
ATP-Mg2-
GTP-Na0.3-
D-Glucose-10
pH 7.2 (with CsOH or KOH)7.4 (with NaOH)
Osmolarity (mOsm) ~290~310

Note: Solution compositions can be adapted based on specific experimental needs. For example, using CsCl in the intracellular solution helps to block potassium channels. The compositions provided are based on common practices found in the literature.

Whole-Cell Patch-Clamp Protocol for "Antagonist 2"

This protocol describes the steps to determine the IC50 of a hypothetical "Antagonist 2" on menthol-activated TRPM8 currents.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Sealing: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a GΩ seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 200 ms every 5 seconds to elicit TRPM8 currents.

  • Baseline Recording: Perfuse the cell with the extracellular solution to record the baseline current.

  • TRPM8 Activation: Apply a TRPM8 agonist, such as 100 µM menthol, to activate the channel and achieve a stable current.

  • Antagonist Application: Apply increasing concentrations of "Antagonist 2" (e.g., 0.01, 0.1, 1, 10, 100 µM) in the continuous presence of the agonist. Allow the current to reach a steady state at each concentration.

  • Washout: After the highest concentration, wash out the antagonist with the agonist-containing solution to check for reversibility.

  • Data Analysis: Measure the peak outward current at a specific voltage (e.g., +80 mV) for each antagonist concentration. Normalize the current to the control (agonist alone) and plot the concentration-response curve to determine the IC50 value using a logistical function fit.

Single-Channel Recording Protocol
  • Pipette and Seal Formation: Use higher resistance pipettes (7-10 MΩ) to isolate a smaller membrane patch. Form a GΩ seal in the cell-attached configuration.

  • Recording: Record single-channel currents at a fixed holding potential (e.g., +60 mV) in the presence of a TRPM8 agonist in the pipette solution.

  • Antagonist Application: To study direct antagonist effects, the antagonist can be included in the pipette solution. For studying modulation via intracellular pathways, the antagonist can be applied to the bath solution outside the patch.

  • Data Analysis: Analyze the single-channel data to determine changes in open probability (Po), mean open time, and mean closed time in the presence of the antagonist.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Pharmacological Profile of TRPM8 Antagonists

AntagonistIC50 (µM)Agonist UsedCell LineRecording ConfigurationReference
Capsazepine12.9Cold (10°C)CHO-hTRPM8Whole-Cell
AMTB0.355Menthol (300 µM)HEK-293Whole-Cell (Automated)
Antagonist 2 [Insert Value]Menthol (100 µM)HEK-hTRPM8Whole-Cell[This Study]
RGM8-511.06Menthol (100 µM)HEK-rTRPM8Whole-Cell
PBMC< 0.001MentholHEK-TRPM8Whole-Cell

Table 3: Effect of "Antagonist 2" on TRPM8 Single-Channel Gating

ConditionOpen Probability (Po)Mean Open Time (ms)Mean Closed Time (ms)
Control (Agonist)[Insert Value][Insert Value][Insert Value]
+ 10 µM "Antagonist 2"[Insert Value][Insert Value][Insert Value]

Visualizations

Diagrams are essential for illustrating complex experimental workflows and signaling pathways.

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_pharma Pharmacology cluster_analysis Data Analysis cell_culture 1. Cell Culture (HEK-hTRPM8) dissociation 2. Cell Dissociation cell_culture->dissociation seal 3. Giga-ohm Seal Formation whole_cell 4. Whole-Cell Configuration seal->whole_cell protocol 5. Apply Voltage Protocol whole_cell->protocol baseline 6. Record Baseline agonist 7. Apply Agonist (Menthol) baseline->agonist antagonist 8. Apply Antagonist 2 agonist->antagonist washout 9. Washout antagonist->washout measure 10. Measure Current Amplitude curve_fit 11. Concentration-Response Curve measure->curve_fit ic50 12. Determine IC50 curve_fit->ic50

Caption: Workflow for TRPM8 antagonist characterization.

trpm8_signaling cluster_activation Channel Activation cluster_inhibition Channel Inhibition cluster_response Cellular Response Menthol Menthol / Cold TRPM8 TRPM8 Channel Menthol->TRPM8 Binds/Activates Cation_Influx Ca2+/Na+ Influx TRPM8->Cation_Influx Opens Antagonist2 Antagonist 2 Antagonist2->TRPM8 Binds/Inhibits Antagonist2->Cation_Influx Prevents Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Firing Neuronal Firing Depolarization->Neuronal_Firing

Caption: TRPM8 activation and antagonism signaling pathway.

data_analysis_logic cluster_raw_data Raw Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Output raw_currents Whole-Cell Currents (pA) peak_current Measure Peak Current at +80 mV raw_currents->peak_current normalization Normalize to Control (%) peak_current->normalization curve_fitting Non-linear Regression (Sigmoidal Fit) normalization->curve_fitting concentration_log Log[Antagonist] concentration_log->curve_fitting ic50_value IC50 Value curve_fitting->ic50_value

Caption: Logical flow of data analysis for IC50 determination.

References

Application Notes and Protocols for Administering TRPM8 Antagonist 2 in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that functions as a key sensor for cold temperatures and cooling agents like menthol.[1][2][3] Expressed in a subset of sensory neurons in the dorsal root and trigeminal ganglia, TRPM8 plays a crucial role in the modulation of pain and nociception.[4][5] Upregulation of TRPM8 has been observed in various experimental models of neuropathic pain, suggesting its involvement in the development and maintenance of pain states. Consequently, antagonism of the TRPM8 channel presents a promising therapeutic strategy for the management of chronic pain conditions, particularly those with a cold hypersensitivity component.

These application notes provide detailed protocols for the administration and evaluation of TRPM8 antagonists in established rodent models of acute, inflammatory, and neuropathic pain. The information is intended for researchers, scientists, and drug development professionals investigating novel analgesics targeting the TRPM8 pathway.

Data Summary of TRPM8 Antagonist 2 Efficacy

The following table summarizes the quantitative data on the efficacy of various TRPM8 antagonists in different rodent models of pain.

TRPM8 AntagonistPain ModelSpeciesRoute of AdministrationDoseOutcomeReference
AMTB Paclitaxel-induced neuropathic painMiceIntraperitoneal (i.p.)Not specifiedReduced cold hyperalgesia by 31% (P<0.05) and tactile allodynia by 51% (P<0.01)
DFL23693 Formalin-induced orofacial painRatPer os (p.o.)10 mg/kgSignificant antinociceptive effect
Chronic Constriction Injury (CCI)RatPer os (p.o.)10 mg/kgSignificant antinociceptive effect
DFL23448 Formalin-induced orofacial painRatIntravenous (i.v.)10 mg/kgSignificant antinociceptive effect
Chronic Constriction Injury (CCI)RatIntravenous (i.v.)10 mg/kgSignificant antinociceptive effect
IGM-18 Chronic Constriction Injury (CCI)RatIntraperitoneal (i.p.) & Local1 mg/kgReduced cold hyperalgesia
AMG2850 Acute heat- and capsaicin-induced painMiceNot specifiedNot specifiedAbolished L-menthol-induced analgesia

Experimental Protocols

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used method to induce neuropathic pain characterized by thermal hyperalgesia and mechanical allodynia.

Procedure:

  • Anesthetize the rodent (e.g., rat) following approved institutional protocols.

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the common sciatic nerve with about 1 mm spacing between them.

  • The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Close the incision with sutures or wound clips.

  • Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to develop.

  • Administer the TRPM8 antagonist (e.g., DFL23693, DFL23448, IGM-18) via the desired route (p.o., i.v., or i.p.).

  • Assess pain behaviors using tests such as the von Frey test for mechanical allodynia and the cold plate test for cold hyperalgesia at specified time points post-administration.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Injection of CFA induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.

Procedure:

  • Inject a specific volume of CFA (e.g., 50 µL) into the plantar surface of the hind paw of the rodent.

  • Inflammatory responses typically develop within hours and can last for several days to weeks.

  • Administer the TRPM8 antagonist at the desired time point post-CFA injection.

  • Evaluate pain responses using behavioral tests such as the Hargreaves test for thermal hyperalgesia or the electronic von Frey for mechanical allodynia.

Acute Nociceptive Pain Model: Formalin Test

The formalin test is used to assess acute and tonic pain responses. It involves a biphasic pain response: an early, acute phase followed by a later, tonic phase.

Procedure:

  • Habituate the animal to the observation chamber.

  • Administer the TRPM8 antagonist (e.g., DFL23693, DFL23448) at the appropriate time before formalin injection.

  • Inject a dilute solution of formalin (e.g., 20 µL of 5% formalin) into the dorsal or plantar surface of the hind paw.

  • Immediately after injection, place the animal back into the observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

  • The early phase is typically the first 0-5 minutes post-injection, and the late phase is approximately 15-30 minutes post-injection.

In vivo Target Engagement: Icilin-Induced "Wet-Dog" Shakes

This model is used to confirm the in vivo activity of TRPM8 antagonists by observing the inhibition of a TRPM8 agonist-induced behavior.

Procedure:

  • Habituate the rats to the testing environment for at least 30 minutes.

  • Administer the vehicle or the TRPM8 antagonist (e.g., DFL23693, DFL23448, IGM-18) at the specified pre-treatment time.

  • Administer the TRPM8 agonist icilin (e.g., 1 mg/kg, i.p.).

  • For the next 30 minutes, count the number of "wet-dog" shakes, which are characterized by rhythmic shaking of the head, neck, and trunk.

  • A reduction in the number of shakes in the antagonist-treated group compared to the vehicle group indicates target engagement.

Signaling Pathways and Experimental Workflow

TRPM8 Signaling in Nociception

Activation of TRPM8 channels on sensory neurons by cold stimuli or agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the generation of action potentials. These signals are then transmitted to the central nervous system, where they are perceived as cold sensation or, in the context of neuropathy, as cold pain. The TRPM8 pathway interacts with other signaling systems, including opioid and cannabinoid pathways, which can modulate the analgesic effects. For instance, inhibition of TRPM8 can shift the analgesic mechanism of treatments like electroacupuncture towards a greater reliance on the cannabinoid system.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway in Pain Perception cluster_stimuli Stimuli cluster_neuron Sensory Neuron cluster_cns Central Nervous System cluster_antagonist Intervention Cold Cold Temperature (<26°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Leads to Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Perception Pain / Cold Sensation Action_Potential->Pain_Perception Signal Transmission Antagonist This compound Antagonist->TRPM8 Blocks Experimental_Workflow Experimental Workflow for TRPM8 Antagonist Evaluation start Start pain_model Induce Pain Model (e.g., CCI, CFA, Formalin) start->pain_model baseline Baseline Behavioral Testing (e.g., von Frey, Cold Plate) pain_model->baseline randomization Animal Randomization (Vehicle vs. TRPM8 Antagonist) baseline->randomization administration Drug Administration (p.o., i.v., i.p.) randomization->administration post_treatment Post-Treatment Behavioral Testing administration->post_treatment data_analysis Data Analysis and Interpretation post_treatment->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Cell-Based Functional Assays in TRPM8 Antagonist Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol and icilin. Its role in cold sensation and various pathological conditions, including neuropathic pain and cancer, has established it as a significant therapeutic target. The development of selective TRPM8 antagonists is a key focus in drug discovery. This document provides detailed protocols for cell-based functional assays designed to screen and characterize TRPM8 antagonist activity, enabling the identification and optimization of novel therapeutic compounds.

The primary methods for assessing TRPM8 channel activity in a cellular context are calcium flux assays and electrophysiological recordings. Calcium flux assays offer a high-throughput-compatible method by measuring the increase in intracellular calcium ([Ca2+]i) upon channel activation. Electrophysiology, specifically the patch-clamp technique, provides a detailed, low-throughput analysis of ion channel currents, offering insights into the mechanism of action of potential antagonists.

TRPM8 Signaling Pathway and Antagonist Intervention

TRPM8 activation, whether by cold, menthol, or icilin, leads to a conformational change in the channel, allowing the influx of cations, most notably Ca2+ and Na+, down their electrochemical gradients. This influx of positive ions depolarizes the cell membrane and elevates intracellular calcium levels, which can trigger downstream signaling events or, in sensory neurons, the generation of an action potential perceived as a cold sensation. TRPM8 antagonists function by binding to the channel and preventing this ion influx, thereby inhibiting the physiological response to TRPM8 activation.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway and Antagonist Action cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 Channel (Closed State) Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Antagonist TRPM8 Antagonist Antagonist->TRPM8 Inhibition

Caption: A diagram illustrating the activation of the TRPM8 channel by various stimuli, leading to calcium influx, and the inhibitory action of a TRPM8 antagonist.

High-Throughput Screening: Calcium Flux Assays

Calcium flux assays are a widely used method for high-throughput screening (HTS) of TRPM8 antagonists due to their scalability and sensitivity. These assays rely on the use of fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.

Experimental Workflow for a Fluorescent Calcium Flux Assay

Calcium_Flux_Workflow Fluorescent Calcium Flux Assay Workflow start Start cell_plating Plate TRPM8-expressing cells in 96/384-well plates start->cell_plating incubation1 Incubate cells for 24-48h cell_plating->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 45-60 min at 37°C dye_loading->incubation2 compound_add Add test compounds (potential antagonists) and incubate for 10-20 min incubation2->compound_add agonist_add Add TRPM8 agonist (e.g., Menthol, Icilin) compound_add->agonist_add readout Measure fluorescence intensity over time using a plate reader agonist_add->readout analysis Analyze data and calculate IC₅₀ values readout->analysis end End analysis->end

Caption: A stepwise workflow for conducting a fluorescent calcium flux assay to screen for TRPM8 antagonists.

Protocol: Automated Fluorescent Calcium Flux Assay

1. Materials and Reagents:

  • HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Probenecid

  • Hank's Balanced Salt Solution (HBSS)

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • Test compounds (potential TRPM8 antagonists)

  • Fluorescence microplate reader with automated liquid handling

2. Cell Preparation:

  • Culture HEK-hTRPM8 cells in a T75 flask until they reach 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in culture medium and seed them into the microplates at a density of 20,000-50,000 cells per well.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and monolayer formation.

3. Dye Loading:

  • Prepare a dye loading solution containing Fluo-4 AM (2-5 µM), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM) in HBSS.

  • Aspirate the culture medium from the cell plates and wash each well once with HBSS.

  • Add 50 µL of the dye loading solution to each well.

  • Incubate the plates at 37°C for 45-60 minutes in the dark.

4. Compound and Agonist Addition:

  • During the dye loading incubation, prepare a compound plate with serial dilutions of the test compounds.

  • After incubation, transfer the cell plate to the fluorescence plate reader.

  • The instrument will first add the test compounds to the wells and incubate for a specified time (e.g., 10-20 minutes).

  • A baseline fluorescence reading is taken before the addition of the TRPM8 agonist.

  • The instrument then adds the TRPM8 agonist (e.g., 100 µM Menthol or 1 µM Icilin) to all wells to stimulate the channel.

5. Data Acquisition and Analysis:

  • Fluorescence intensity is measured kinetically for 60-120 seconds immediately after agonist addition.

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • The percentage of inhibition is calculated for each compound concentration relative to the control wells (agonist only).

  • The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Secondary and Confirmatory Assays: Electrophysiology

Electrophysiology, particularly the whole-cell patch-clamp technique, is the gold standard for confirming the activity of TRPM8 antagonists and characterizing their mechanism of action. This method directly measures the ion currents flowing through the TRPM8 channels.

Logical Flow of Antagonist Characterization

Antagonist_Characterization_Logic Logical Flow for TRPM8 Antagonist Characterization start Primary Screen Hit calcium_assay Confirm activity in calcium flux assay (Dose-response) start->calcium_assay electrophysiology Characterize with whole-cell patch-clamp calcium_assay->electrophysiology selectivity Assess selectivity against other TRP channels (e.g., TRPV1, TRPA1) electrophysiology->selectivity in_vivo Test efficacy in in vivo models of cold allodynia selectivity->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: A logical progression for the characterization of a potential TRPM8 antagonist from initial screening to a lead candidate.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

1. Materials and Reagents:

  • HEK-hTRPM8 cells cultured on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • TRPM8 agonist (e.g., Menthol)

  • Test compound (TRPM8 antagonist)

2. Cell Preparation:

  • Plate HEK-hTRPM8 cells on glass coverslips 24-48 hours before the experiment.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single cell with the patch pipette and form a gigaseal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a voltage ramp or step protocol to measure baseline currents.

4. Antagonist Characterization:

  • Perfuse the cell with the extracellular solution containing a TRPM8 agonist (e.g., 100 µM Menthol) to elicit a robust inward current.

  • Once a stable current is achieved, co-apply the test compound at various concentrations with the agonist.

  • Record the current inhibition at each concentration.

  • Wash out the compound and agonist to observe the reversibility of the inhibition.

5. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the antagonist.

  • Calculate the percentage of inhibition for each concentration.

  • Generate a concentration-response curve and calculate the IC50 value.

Data Presentation: Quantitative Comparison of TRPM8 Antagonists

The following tables summarize the inhibitory potency (IC50) of various TRPM8 antagonists determined by different cell-based assays.

Table 1: IC50 Values of TRPM8 Antagonists from Calcium Flux Assays

CompoundAgonist UsedCell LineIC50 (µM)Reference
SesaminMentholHEK293-hTRPM89.79[1]
Oroxylin AMentholHEK293-hTRPM81.7[1]
BCTCIcilinHEK293-hTRPM80.66[2]
Compound 1 (Naphthyl derivative)Cooling Agent 10HEK-293/hTRPM8~0.042[3]
Compound 1 (Naphthyl derivative)IcilinHEK-293/hTRPM8~0.059[3]
(-)-menthyl 1MentholHEK-hTRPM80.805
(-)-menthyl 1IcilinHEK-hTRPM81.8

Table 2: IC50 Values of TRPM8 Antagonists from Electrophysiology Assays

CompoundCell LineIC50 (nM)Reference
PF-05105679--
Compound 41 (β-lactam)HEK-TRPM846
Compound 45 (β-lactam)HEK-TRPM883
Compound 16 (β-lactam)HEK-rTRPM850
Compound 36bHEK-hTRPM87.67
(-)-menthyl 1HEK-hTRPM8700

Conclusion

The cell-based functional assays detailed in these application notes provide a robust framework for the discovery and characterization of novel TRPM8 antagonists. The combination of high-throughput calcium flux assays for primary screening and lower-throughput, high-content electrophysiology for confirmation and mechanistic studies offers a comprehensive approach to identifying promising lead candidates for further development. The provided protocols and data serve as a valuable resource for researchers in the field of TRP channel pharmacology and drug discovery.

References

Application Notes and Protocols: Measuring the IC50 of TRPM8 Antagonist 2 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily known as the principal sensor for cold temperatures and cooling agents like menthol.[1][2][3] Its involvement in various physiological and pathophysiological processes, including pain sensation, inflammation, and cancer, has established it as a significant therapeutic target.[4][5] The development of novel TRPM8 antagonists is a key area of research for treating conditions such as neuropathic pain and cold allodynia.

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel TRPM8 antagonist, herein referred to as "Antagonist 2," using a cell-based calcium flux assay in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel.

Signaling Pathway

Activation of the TRPM8 channel by agonists such as menthol or icilin, or by cold temperatures, leads to a conformational change that allows the influx of cations, most notably Ca2+ and Na+, into the cell. This influx of positively charged ions results in membrane depolarization and an increase in intracellular calcium concentration ([Ca2+]i). The rise in [Ca2+]i can be detected using calcium-sensitive fluorescent dyes, providing a robust method for assessing channel activity. TRPM8 antagonists function by blocking this ion influx, thereby preventing the rise in intracellular calcium.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Menthol, Icilin, Cold) TRPM8 TRPM8 Channel Agonist->TRPM8 Activates Antagonist Antagonist 2 Antagonist->TRPM8 Inhibits Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Depolarization Membrane Depolarization Na_influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Ca_increase->Cellular_Response

Caption: TRPM8 signaling pathway upon agonist activation and antagonist inhibition.

Experimental Protocols

Principle of the Assay

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration in HEK293 cells stably expressing human TRPM8. The cells are first loaded with a calcium-sensitive dye. An agonist (e.g., menthol or icilin) is then added to activate the TRPM8 channels, leading to an increase in intracellular calcium, which is detected as an increase in fluorescence. To determine the IC50 of Antagonist 2, the assay is performed in the presence of varying concentrations of the compound, and the inhibition of the agonist-induced calcium influx is quantified.

Materials and Reagents
  • HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other appropriate selection antibiotic

  • Trypsin-EDTA

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Probenecid

  • TRPM8 Agonist stock solution (e.g., Menthol or Icilin in DMSO)

  • TRPM8 Antagonist 2 stock solution (in DMSO)

  • Known TRPM8 antagonist as a positive control (e.g., BCTC or AMTB)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling capabilities

Cell Culture and Plating
  • Culture HEK293-hTRPM8 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate concentration of G418 to maintain selection.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, harvest sub-confluent cells using Trypsin-EDTA.

  • Resuspend the cells in complete culture medium and perform a cell count.

  • Seed the cells into 96- or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-50,000 cells/well for a 96-well plate).

  • Incubate the plates for 24-48 hours at 37°C and 5% CO2.

Compound Plate Preparation
  • Prepare serial dilutions of Antagonist 2 in assay buffer (HBSS with 20 mM HEPES). A typical concentration range would be from 1 nM to 100 µM.

  • Also, prepare serial dilutions of a known reference antagonist (e.g., BCTC) to serve as a positive control.

  • Include a vehicle control (e.g., 0.1% DMSO in assay buffer).

Calcium Flux Assay Protocol
  • Dye Loading:

    • Prepare a dye loading solution consisting of Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02-0.04%), and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cell plate and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence microplate reader.

    • Set the reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the prepared dilutions of Antagonist 2 (or reference antagonist/vehicle) to the respective wells and incubate for 10-20 minutes at room temperature.

    • After the incubation period, add a pre-determined concentration of the TRPM8 agonist (e.g., EC80 concentration of menthol or icilin) to all wells to stimulate the cells.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293-hTRPM8 Cells Cell_Plating Plate Cells in Microplate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Prep Prepare Antagonist 2 Dilutions Incubation Incubate with Antagonist 2 Compound_Prep->Incubation Dye_Loading->Incubation Agonist_Addition Add TRPM8 Agonist Incubation->Agonist_Addition Fluorescence_Reading Measure Fluorescence Agonist_Addition->Fluorescence_Reading Data_Normalization Normalize Data Fluorescence_Reading->Data_Normalization Curve_Fitting Fit Concentration-Response Curve Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Caption: Experimental workflow for determining the IC50 of a TRPM8 antagonist.

Data Presentation and Analysis

The inhibitory effect of Antagonist 2 is quantified by measuring the reduction in the agonist-induced fluorescence signal.

  • Data Normalization: For each well, calculate the percentage of inhibition using the following formula:

    % Inhibition = 100 * (1 - (SignalAntagonist - SignalBaseline) / (SignalAgonist - SignalBaseline))

    Where:

    • SignalAntagonist is the peak fluorescence in the presence of the antagonist and agonist.

    • SignalBaseline is the baseline fluorescence before agonist addition.

    • SignalAgonist is the peak fluorescence in the presence of the agonist and vehicle.

  • Concentration-Response Curve: Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.

Data Summary Table
CompoundAgonist Used (Concentration)IC50 (nM)Hill SlopeMaximum Inhibition (%)
Antagonist 2 Menthol (EC80)Calculated ValueCalculated ValueCalculated Value
BCTC (Control) Menthol (EC80)e.g., 660e.g., ~1e.g., ~100

Logical Relationship of the Experiment

The experiment is designed to establish a causal link between the presence of Antagonist 2 and the inhibition of TRPM8 channel function. By systematically varying the concentration of the antagonist, a dose-dependent relationship can be established, leading to the determination of its potency (IC50).

Logical_Relationship Hypothesis Antagonist 2 inhibits TRPM8 channel activity Experiment Calcium Flux Assay with varying [Antagonist 2] Hypothesis->Experiment is tested by Observation Concentration-dependent decrease in Ca²⁺ influx Experiment->Observation leads to Conclusion Determination of IC50 value (Potency of Antagonist 2) Observation->Conclusion allows for

Caption: Logical flow of the experimental design for IC50 determination.

Conclusion

This application note provides a comprehensive protocol for the characterization of a novel TRPM8 antagonist, "Antagonist 2," in a HEK293 cell-based assay. The detailed methodology and data analysis workflow will enable researchers to reliably determine the potency of new chemical entities targeting the TRPM8 channel, facilitating the drug discovery and development process.

References

Application Notes and Protocols for Assessing the Antinociceptive Effects of TRPM8 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established transducer of cold thermal stimuli.[1][2][3][4] Expressed in a subpopulation of primary sensory neurons, its activation by cold temperatures or chemical agonists like menthol and icilin leads to a sensation of cooling.[1] In pathological states, such as neuropathic and inflammatory pain, TRPM8 expression can be upregulated, contributing to cold allodynia and hyperalgesia. Consequently, antagonism of the TRPM8 channel presents a promising therapeutic strategy for the management of various pain conditions.

This document provides detailed protocols for the preclinical assessment of "TRPM8 Antagonist 2," a novel compound designed to selectively inhibit TRPM8. The following sections outline in vitro and in vivo methodologies to characterize its potency, selectivity, and antinociceptive efficacy.

Part 1: In Vitro Characterization of this compound

Objective

To determine the potency and selectivity of this compound in inhibiting the human TRPM8 channel and to assess its activity at other relevant pain-related TRP channels.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for Potency Determination

This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a TRPM8 agonist in cells stably expressing the channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel (hTRPM8).

  • Materials:

    • HEK293-hTRPM8 cells

    • Complete medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

    • Poly-D-lysine coated 384-well black-wall, clear-bottom plates

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

    • TRPM8 agonist (e.g., Menthol or Icilin)

    • This compound

    • Reference antagonist (e.g., AMTB)

    • Assay buffer (e.g., HBSS)

    • Fluorescence plate reader with automated liquid handling

  • Procedure:

    • Cell Plating: Seed HEK293-hTRPM8 cells into 384-well plates at a density of ~10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye for 60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of this compound, the reference antagonist, and vehicle control in assay buffer.

    • Antagonist Incubation: After dye loading, wash the cells. Add the different concentrations of this compound or controls to the respective wells and pre-incubate for 5-15 minutes at room temperature.

    • Agonist Challenge: Establish a baseline fluorescence reading. Add a pre-determined EC₈₀ concentration of the TRPM8 agonist (e.g., 100 µM Menthol) to all wells.

    • Data Acquisition: Immediately measure the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium.

    • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using a sigmoidal dose-response equation.

Protocol 2: Patch-Clamp Electrophysiology for Mechanism of Action

This technique provides a more detailed characterization of the antagonist's effect on TRPM8 channel currents.

  • Cell Line: HEK293-hTRPM8 cells.

  • Materials:

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

    • Borosilicate glass capillaries for pipettes

    • Intracellular and extracellular recording solutions

    • TRPM8 agonist (Menthol)

    • This compound

  • Procedure:

    • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

    • Recording: Establish a whole-cell patch-clamp configuration on a single cell.

    • Current Elicitation: Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to the cell.

    • Agonist Application: Perfuse the cell with an extracellular solution containing a TRPM8 agonist (e.g., 1 mM menthol) to evoke TRPM8-mediated currents.

    • Antagonist Application: While continuing agonist perfusion, apply increasing concentrations of this compound.

    • Data Acquisition: Record the current responses at each antagonist concentration.

    • Data Analysis: Measure the reduction in current amplitude at a specific voltage (e.g., +80 mV). Calculate the IC₅₀ value from the concentration-response curve. This method can also reveal details about the mechanism of inhibition (e.g., voltage-dependence).

Protocol 3: Selectivity Profiling

Assess the activity of this compound against other relevant thermo-TRP channels, such as TRPV1 and TRPA1, using the calcium mobilization assay described in Protocol 1.

  • Procedure:

    • Use HEK293 cells stably expressing either hTRPV1 or hTRPA1.

    • Follow the calcium mobilization protocol, pre-incubating with this compound.

    • Challenge the cells with their respective agonists: Capsaicin for TRPV1 (e.g., 1 µM) and AITC (mustard oil) for TRPA1 (e.g., 30 µM).

    • Determine the IC₅₀ values, if any, and compare them to the IC₅₀ for hTRPM8 to establish the selectivity ratio.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

Target Channel Assay Type Agonist (Concentration) This compound IC₅₀ (nM) Reference Antagonist IC₅₀ (nM)
hTRPM8 Calcium Mobilization Menthol (EC₈₀) [Insert Value] [Insert Value]
hTRPM8 Patch-Clamp Menthol (1 mM) [Insert Value] [Insert Value]
hTRPV1 Calcium Mobilization Capsaicin (1 µM) [Insert Value] [Insert Value]

| hTRPA1 | Calcium Mobilization | AITC (30 µM) | [Insert Value] | [Insert Value] |

Part 2: In Vivo Assessment of Antinociceptive Efficacy

Objective

To evaluate the antinociceptive effects of this compound in rodent models of acute, inflammatory, and neuropathic pain.

Experimental Protocols

General Considerations:

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice will be used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Administration: this compound can be administered systemically (e.g., intraperitoneally, i.p.; subcutaneously, s.c.) or locally (e.g., intraplantar, i.pl.). The vehicle and dosing volume should be kept constant. Dosing should occur at a specified time before behavioral testing (e.g., 30-60 minutes).

  • Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment conditions.

Protocol 4: Formalin-Induced Inflammatory Pain

This model produces a biphasic pain response, with an acute neurogenic phase followed by a tonic inflammatory phase.

  • Procedure:

    • Habituation: Acclimate animals to the observation chambers for at least 1 hour one day before the experiment.

    • Drug Administration: Administer this compound or vehicle at the predetermined time before the formalin injection.

    • Formalin Injection: Inject a dilute formalin solution (e.g., 2.5-5% in saline, 20-50 µL) subcutaneously into the plantar surface of one hind paw.

    • Behavioral Observation: Immediately place the animal in the observation chamber and record the cumulative time spent licking or biting the injected paw.

    • Data Analysis: Analyze the data in two phases: Phase I (early phase, 0-5 minutes post-injection) and Phase II (late phase, 15-30 minutes post-injection). Compare the licking time between treated and vehicle groups.

Protocol 5: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model mimics peripheral nerve injury and results in persistent mechanical allodynia and cold hypersensitivity.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).

    • Expose the sciatic nerve in one thigh and place loose ligatures around it until a brief twitch in the corresponding hindlimb is observed.

  • Behavioral Testing (Post-Surgery):

    • Allow animals to recover for 7-14 days to allow neuropathic pain symptoms to develop.

    • Establish a baseline pain threshold before drug administration on the test day.

    • Administer this compound or vehicle.

    • Assess pain behaviors at various time points post-administration (e.g., 30, 60, 120 minutes).

  • Pain Modality Assessments:

    • Cold Hypersensitivity (Acetone Drop Test): Apply a drop of acetone to the plantar surface of the injured paw. A brisk paw withdrawal, flinching, or licking is considered a positive response. Measure the frequency or duration of the response.

    • Mechanical Allodynia (von Frey Test): Place the animal on an elevated mesh platform. Apply calibrated von Frey filaments of increasing force to the plantar surface of the paw. The paw withdrawal threshold (PWT) is the lowest force that elicits a withdrawal response. The up-down method is commonly used to determine the 50% withdrawal threshold.

Protocol 6: Oxaliplatin-Induced Cold Hypersensitivity

This model is relevant for chemotherapy-induced peripheral neuropathy (CIPN), where cold hypersensitivity is a common symptom.

  • Procedure:

    • Induction: Administer oxaliplatin (e.g., 6 mg/kg, i.p.) to mice on multiple days (e.g., days 1, 3, 5) to induce neuropathy.

    • Behavioral Testing: Assess cold hypersensitivity starting around day 7 post-initial injection.

    • Drug Administration: Administer this compound or vehicle.

    • Assessment (Cold Plate Test): Place the animal on a metal plate maintained at a cool, non-noxious temperature (e.g., 4-10°C). Record the latency to the first sign of pain behavior (e.g., paw lifting, licking, or jumping). A cut-off time is used to prevent tissue damage.

Data Presentation

Table 2: Efficacy of this compound in the Formalin Test

Treatment Group Dose (mg/kg) Phase I Licking Time (s) Phase II Licking Time (s)
Vehicle - [Insert Mean ± SEM] [Insert Mean ± SEM]
This compound [Dose 1] [Insert Mean ± SEM] [Insert Mean ± SEM]
This compound [Dose 2] [Insert Mean ± SEM] [Insert Mean ± SEM]

| this compound | [Dose 3] | [Insert Mean ± SEM] | [Insert Mean ± SEM] |

Table 3: Efficacy of this compound in the CCI Neuropathic Pain Model

Treatment Group Dose (mg/kg) Mechanical Paw Withdrawal Threshold (g) Cold Response Duration (s)
Sham + Vehicle - [Insert Mean ± SEM] [Insert Mean ± SEM]
CCI + Vehicle - [Insert Mean ± SEM] [Insert Mean ± SEM]
CCI + this compound [Dose 1] [Insert Mean ± SEM] [Insert Mean ± SEM]

| CCI + this compound | [Dose 2] | [Insert Mean ± SEM] | [Insert Mean ± SEM] |

Table 4: Efficacy of this compound in the Oxaliplatin-Induced Cold Hypersensitivity Model

Treatment Group Dose (mg/kg) Cold Plate Latency (s)
Vehicle Control - [Insert Mean ± SEM]
Oxaliplatin + Vehicle - [Insert Mean ± SEM]
Oxaliplatin + this compound [Dose 1] [Insert Mean ± SEM]

| Oxaliplatin + this compound | [Dose 2] | [Insert Mean ± SEM] |

Part 3: Visualizations

TRPM8 Signaling Pathway

The following diagram illustrates the simplified signaling cascade upon TRPM8 activation and its inhibition by an antagonist.

TRPM8_Signaling cluster_stimuli Stimuli cluster_membrane Sensory Neuron Membrane cluster_cellular_response Cellular Response Cold Cold (<26°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Ion_Influx Opens Antagonist This compound Antagonist->TRPM8 Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_CNS Signal to CNS (Cold Sensation / Pain) Action_Potential->Signal_to_CNS

Caption: TRPM8 channel activation and inhibition pathway.

Experimental Workflow for In Vivo Antinociceptive Assessment

This diagram outlines the general workflow for conducting in vivo pain model studies.

InVivo_Workflow cluster_setup Phase 1: Model Induction & Acclimation cluster_testing Phase 2: Behavioral Testing Day cluster_analysis Phase 3: Data Analysis Induction Pain Model Induction (e.g., CCI Surgery, Oxaliplatin) Recovery Recovery & Symptom Development (7-14 days) Induction->Recovery Habituation Animal Habituation to Test Environment (1 hr) Recovery->Habituation Baseline Baseline Measurement (Pre-drug) Habituation->Baseline Dosing Administer Vehicle or This compound Baseline->Dosing PostDose Post-Dosing Period (e.g., 30-60 min) Dosing->PostDose Assessment Behavioral Assessment (von Frey, Acetone, etc.) PostDose->Assessment Data Data Collection & Quantification Assessment->Data Stats Statistical Analysis (e.g., ANOVA, t-test) Data->Stats Results Summarize Results (Tables, Graphs) Stats->Results

Caption: General workflow for in vivo pain model assessment.

Logic of Antagonist Selectivity Profiling

This diagram illustrates the logic behind testing the antagonist against multiple targets to determine its selectivity.

Selectivity_Logic cluster_targets Molecular Targets (HEK293 Cells) cluster_outcomes Experimental Outcomes Antagonist This compound TRPM8 TRPM8 Antagonist->TRPM8 Test on TRPV1 TRPV1 Antagonist->TRPV1 Test on TRPA1 TRPA1 Antagonist->TRPA1 Test on Potent_Inhibition Potent Inhibition (Low IC₅₀) TRPM8->Potent_Inhibition Weak_Inhibition Weak / No Inhibition (High IC₅₀ or Inactive) TRPV1->Weak_Inhibition TRPA1->Weak_Inhibition Conclusion Conclusion: Antagonist 2 is TRPM8-Selective Potent_Inhibition->Conclusion Weak_Inhibition->Conclusion

Caption: Logical framework for determining antagonist selectivity.

References

Investigating Migraine Pathophysiology with the TRPM8 Antagonist PF-05105679: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The pathophysiology of migraine is complex and involves the activation and sensitization of the trigeminal nervous system. A key player in this process is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel known for its role in detecting cold temperatures and menthol.[1][2] Genetic studies have consistently linked single nucleotide polymorphisms near the TRPM8 gene with an increased susceptibility to migraine, making it a compelling target for therapeutic intervention.[1]

PF-05105679 is a potent and selective antagonist of the TRPM8 channel.[3][4] It has been investigated in both preclinical and clinical settings to understand the role of TRPM8 in pain signaling. While its development for migraine was halted due to adverse effects, the data generated from studies with PF-05105679 provide valuable insights into the contribution of TRPM8 to sensory processing and its potential role in migraine. These application notes provide a summary of the key data and detailed protocols for using PF-05105679 as a chemical probe to investigate TRPM8 function in the context of migraine pathophysiology.

Data Presentation

In Vitro Pharmacology of PF-05105679
ParameterValueSpeciesAssayReference
IC50 103 nMHumanElectrophysiology
Selectivity >100-fold vs. a panel of other receptors, ion channels (including TRPV1 and TRPA1), and enzymesVariousRadioligand binding and enzyme assays
Preclinical Pharmacokinetics of PF-05105679
SpeciesDoseRouteT1/2Clearance (CL)Volume of Distribution (Vss)Reference
Rat 2 mg/kgIV3.6 hours19.8 mL/min/kg6.2 L/kg
20 mg/kgPO3.6 hours--
Dog 0.2 mg/kgIV3.9 hours31 mL/min/kg7.4 L/kg
20 mg/kgPO3.9 hours--
Clinical Trial Results of PF-05105679 (NCT01393652)
Parameter600 mg Dose900 mg DosePlaceboComparatorReference
Primary Outcome Significant inhibition of painSignificant inhibition of painNo significant effectEfficacy equivalent to 20 mg Oxycodone
(Cold Pressor Test)
Adverse Events
Paradoxical Hot Sensation23% of volunteers36% of volunteersNot reportedNot reported
Oral HypoesthesiaMinorMinorNot reportedNot reported
DysgeusiaMinorMinorNot reportedNot reported
Effect on Core Body Temperature No significant effectNo significant effectNo significant effectNot reported

Signaling Pathways and Experimental Workflows

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_intracellular Intracellular Signaling TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_influx->PLC Activates Action_Potential Action Potential Generation Depolarization->Action_Potential CGRP_Release CGRP Release Action_Potential->CGRP_Release Migraine_Pain Migraine Pain CGRP_Release->Migraine_Pain PF05105679 PF-05105679 PF05105679->TRPM8 Inhibits

Figure 1. TRPM8 Signaling Pathway in Migraine Pathophysiology.

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment Animals Rodents (Mice or Rats) Acclimation Acclimation to Testing Environment Animals->Acclimation Baseline Baseline Behavioral Testing (von Frey) Acclimation->Baseline Vehicle Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Baseline->Vehicle Pre-treatment PF05105679 PF-05105679 (Dose Range) Baseline->PF05105679 Pre-treatment NTG Nitroglycerin (NTG) Injection (i.p.) Vehicle->NTG 30-60 min post-treatment PF05105679->NTG 30-60 min post-treatment Behavioral_Testing Post-NTG Behavioral Testing (von Frey) NTG->Behavioral_Testing 2 hours post-NTG Data_Analysis Data Analysis (Paw Withdrawal Threshold) Behavioral_Testing->Data_Analysis

Figure 2. Preclinical Experimental Workflow for Evaluating PF-05105679.

Clinical_Workflow cluster_screening Screening and Enrollment cluster_protocol Study Protocol (Cross-over Design) cluster_data Data Collection and Analysis Volunteers Healthy Human Volunteers Informed_Consent Informed Consent Volunteers->Informed_Consent Screening Medical Screening Informed_Consent->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Dosing Oral Administration (PF-05105679, Placebo, or Oxycodone) Randomization->Dosing CPT Cold Pressor Test (CPT) Dosing->CPT 1.5 hours post-dose Adverse_Events Adverse Event Monitoring Dosing->Adverse_Events Continuous PK_Samples Pharmacokinetic Blood Sampling Dosing->PK_Samples Time course Washout Washout Period CPT->Washout Pain_Scores Pain Scores (VAS) CPT->Pain_Scores Washout->Dosing Next Period Analysis Statistical Analysis Pain_Scores->Analysis Adverse_Events->Analysis PK_Samples->Analysis

Figure 3. Clinical Trial Workflow for the Cold Pressor Test.

Experimental Protocols

Protocol 1: In Vivo Assessment of PF-05105679 in a Nitroglycerin-Induced Migraine Model

Objective: To evaluate the efficacy of PF-05105679 in reducing mechanical allodynia in a rodent model of migraine.

Materials:

  • PF-05105679 powder

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Nitroglycerin (NTG) solution (e.g., 5 mg/mL in 0.9% saline)

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)

  • Von Frey filaments

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation:

    • House animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least 7 days prior to the experiment.

    • Habituate the animals to the testing chambers and the von Frey filaments for 2-3 days before baseline testing.

  • Formulation of PF-05105679:

    • Prepare the vehicle solution by sequentially mixing the components.

    • Dissolve the PF-05105679 powder in the vehicle to the desired concentrations for the dose-response study. A concentration that allows for a reasonable oral gavage volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice) should be prepared.

  • Baseline Mechanical Sensitivity:

    • Place the animals in individual Plexiglas chambers with a wire mesh floor.

    • Allow the animals to acclimate for at least 30 minutes.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method with von Frey filaments applied to the plantar surface of the hind paw.

  • Dosing and Migraine Induction:

    • Administer PF-05105679 or vehicle via oral gavage.

    • 30-60 minutes after oral administration, inject NTG (10 mg/kg, i.p.) to induce a migraine-like state.

  • Post-NTG Behavioral Assessment:

    • At 2 hours post-NTG injection, reassess the 50% PWT using the von Frey filaments as described in step 3. This time point is typically when peak allodynia is observed.

  • Data Analysis:

    • Calculate the mean 50% PWT for each treatment group.

    • Compare the PWTs of the PF-05105679-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • A significant increase in the PWT in the PF-05105679-treated groups compared to the vehicle group indicates an anti-allodynic effect.

Protocol 2: Human Cold Pressor Test for Assessing TRPM8 Antagonism

Objective: To assess the analgesic efficacy of a TRPM8 antagonist in a human model of cold-induced pain.

Materials:

  • PF-05105679 capsules (e.g., 600 mg, 900 mg)

  • Placebo capsules

  • Water bath maintained at 1-2°C

  • Visual Analog Scale (VAS) for pain rating (0 = no pain, 100 = worst imaginable pain)

  • Stopwatch

  • Blood pressure and heart rate monitor

  • Equipment for pharmacokinetic blood sampling

Procedure:

  • Participant Recruitment and Screening:

    • Recruit healthy volunteers who meet the inclusion/exclusion criteria for the study.

    • Obtain written informed consent.

    • Conduct a thorough medical screening, including baseline vital signs.

  • Study Design:

    • Employ a double-blind, placebo-controlled, cross-over design.

    • Randomize participants to a sequence of treatments (e.g., PF-05105679 600 mg, PF-05105679 900 mg, placebo, active comparator like oxycodone) separated by an adequate washout period.

  • Test Day Procedure:

    • Participants should fast overnight before the study visit.

    • Record baseline vital signs and pain scores.

    • Administer the assigned oral dose of the study drug with a standardized volume of water.

    • Monitor for any immediate adverse events.

  • Cold Pressor Test (CPT):

    • At a predetermined time post-dosing (e.g., 1.5 hours), instruct the participant to immerse their non-dominant hand up to the wrist in the cold water bath.

    • Start the stopwatch immediately upon immersion.

    • Instruct the participant to report their pain level using the VAS at regular intervals (e.g., every 15 seconds) for the duration of the immersion (e.g., 2 minutes).

    • The primary endpoint is often the Area Under the Curve (AUC) for the VAS pain score over the immersion time.

  • Data and Safety Monitoring:

    • Collect pharmacokinetic blood samples at predefined time points.

    • Continuously monitor vital signs and query for adverse events throughout the study visit. Pay close attention to any reports of unusual thermal sensations.

  • Data Analysis:

    • Calculate the VAS AUC for each participant under each treatment condition.

    • Compare the mean VAS AUC between the active treatment groups and the placebo group using appropriate statistical methods for a cross-over design (e.g., mixed-effects model).

    • Analyze the incidence and severity of adverse events for each treatment group.

Conclusion

The TRPM8 antagonist PF-05105679 serves as a valuable pharmacological tool for elucidating the role of the TRPM8 channel in migraine pathophysiology. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding TRPM8-mediated signaling in the trigeminal system. While the clinical development of PF-05105679 was not pursued for migraine, the insights gained from its investigation underscore the importance of TRPM8 as a potential therapeutic target and highlight the need for the development of new antagonists with improved side-effect profiles.

References

Application Notes & Protocols: In Vivo Analgesic Activity Assessment of TRPM8 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established sensor of cold temperatures and is activated by cooling agents like menthol.[1] Expressed in a subset of sensory neurons, TRPM8 plays a crucial role in the sensation of cold and has been implicated in pain pathways, particularly in conditions of cold allodynia and hyperalgesia associated with neuropathic and inflammatory pain.[2][3][4] Consequently, TRPM8 has emerged as a significant therapeutic target for the development of novel analgesics.[5]

These application notes provide a comprehensive guide to the in vivo assessment of "TRPM8 Antagonist 2," a representative potent and selective TRPM8 antagonist. The protocols detailed below are based on established rodent models of neuropathic and inflammatory pain, designed to evaluate the analgesic efficacy of such compounds.

TRPM8 Signaling Pathway

The TRPM8 channel is a non-selective cation channel. Upon activation by cold stimuli (<26°C) or chemical agonists, it allows the influx of Na+ and Ca2+ ions. This influx leads to membrane depolarization and the generation of an action potential in sensory neurons, which is then transmitted to the central nervous system, resulting in the sensation of cold. In pathological pain states, an upregulation or sensitization of TRPM8 channels can contribute to hypersensitivity to cold. TRPM8 antagonists are designed to block this channel activation, thereby mitigating cold-induced pain.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Pharmacological Intervention cluster_downstream Neuronal Response TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) IonInflux Na+ / Ca2+ Influx TRPM8_Open->IonInflux Allows Cold Cold (<26°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Antagonist2 This compound Antagonist2->TRPM8_Open Blocks Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Signal to CNS (Cold/Pain Sensation) ActionPotential->PainSignal

Caption: TRPM8 channel activation by cold or chemical agonists and its inhibition by Antagonist 2.

Data Presentation: Summary of In Vivo Efficacy

The analgesic potential of this compound is evaluated in preclinical models of neuropathic and inflammatory pain. The following tables summarize the expected quantitative outcomes based on typical results for potent TRPM8 antagonists.

Table 1: Effect of this compound in the Oxaliplatin-Induced Cold Allodynia Model

Treatment GroupDose (mg/kg, s.c.)Acetone Test: Paw Withdrawal Frequency (counts/5 min)
Vehicle (Sham)N/A1.2 ± 0.3
Vehicle (Oxaliplatin)N/A8.5 ± 1.1
This compound15.1 ± 0.8
This compound102.5 ± 0.5
This compound301.8 ± 0.4
Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. Vehicle (Oxaliplatin) group.

Table 2: Effect of this compound in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Treatment GroupDose (mg/kg, i.p.)Cold Plantar Test: Paw Withdrawal Latency (s)Von Frey Test: 50% Paw Withdrawal Threshold (g)
Vehicle (Sham)N/A18.5 ± 2.114.2 ± 1.5
Vehicle (CCI)N/A4.3 ± 0.72.1 ± 0.4
This compound109.8 ± 1.36.5 ± 0.9
This compound3015.2 ± 1.8 10.8 ± 1.2
*Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. Vehicle (CCI) group.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

General Experimental Workflow

The workflow for assessing the analgesic activity of a novel compound involves several key stages, from initial animal preparation to final data analysis.

Experimental_Workflow cluster_pre Pre-Study Phase cluster_induction Pain Model Induction cluster_post Post-Induction Phase cluster_test Testing Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing Acclimatization->Baseline Surgery Neuropathic Pain Model (e.g., CCI Surgery) Baseline->Surgery Chemo Chemotherapy-Induced Model (e.g., Oxaliplatin Injection) Baseline->Chemo Development Pain Phenotype Development (3-7 days) Surgery->Development Chemo->Development PostBaseline Post-Induction Behavioral Testing (Confirm Hypersensitivity) Development->PostBaseline Grouping Randomization into Treatment Groups PostBaseline->Grouping Dosing Compound Administration (Vehicle or Antagonist 2) Grouping->Dosing BehavioralTest Post-Dose Behavioral Assays (e.g., Acetone, Von Frey) Dosing->BehavioralTest DataCollection Data Collection & Tabulation BehavioralTest->DataCollection Stats Statistical Analysis DataCollection->Stats Conclusion Conclusion & Reporting Stats->Conclusion

Caption: General experimental workflow for in vivo analgesic activity assessment.

Oxaliplatin-Induced Cold Allodynia Model

This model mimics the chemotherapy-induced peripheral neuropathy often seen in cancer patients, which is characterized by a pronounced hypersensitivity to cold.

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Induction: Administer oxaliplatin (6 mg/kg) via subcutaneous (s.c.) injection on days 1, 3, and 5.

  • Phenotype Development: Allow 2-3 days after the final injection for the cold allodynia phenotype to fully develop.

  • Baseline Measurement: On the day of the experiment, place mice in individual transparent boxes on a wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Acetone Test: Apply a 50 µL drop of acetone to the plantar surface of the hind paw. The rapid evaporation of acetone produces a cooling stimulus.

  • Observation: Observe the animal for 1 minute after acetone application and record the frequency of paw withdrawal, licking, or shaking.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).

  • Post-Dose Testing: Repeat the acetone test at various time points after administration (e.g., 30, 60, 120 minutes) to assess the compound's efficacy and duration of action.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used surgical model of neuropathic pain that results in thermal hyperalgesia and mechanical allodynia.

Animals:

  • Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Surgery: Anesthetize the rat. Expose the sciatic nerve at the mid-thigh level and place four loose ligatures of chromic gut suture around it. The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.

  • Recovery: Allow the animals to recover for 7-14 days. During this period, they will develop robust mechanical and cold hypersensitivity in the ipsilateral (operated) paw.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

  • Behavioral Testing (Post-Dosing):

    • Cold Hypersensitivity (Cold Plantar Test): Place the rat on a cold metal plate (e.g., 4°C) and measure the latency to paw withdrawal. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

    • Mechanical Allodynia (Von Frey Test): Place the animal on an elevated mesh grid. Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. Determine the 50% paw withdrawal threshold using the up-down method.

Safety and Selectivity Considerations

A critical aspect of TRPM8 antagonist development is monitoring for potential side effects, most notably hypothermia, as TRPM8 channels are involved in thermoregulation. It is mandatory to monitor the core body temperature of the animals after compound administration. Additionally, selectivity profiling against other thermo-TRP channels, such as TRPV1 and TRPA1, is essential to ensure the observed analgesic effects are specific to TRPM8 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dosage of TRPM8 Antagonist 2 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPM8 antagonist 2 (also known as compound 14) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol. By blocking the TRPM8 channel, this compound can inhibit the signaling pathways associated with cold sensation and certain types of pain, such as neuropathic pain.[1]

Q2: What are the primary in vivo applications for this compound?

Based on preclinical studies, this compound is primarily investigated for its analgesic properties in models of neuropathic pain and cold allodynia.[1][2] Specifically, it has shown efficacy in the oxaliplatin-induced cold allodynia model and the icilin-induced wet-dog shakes (WDS) model in mice.[1]

Q3: What is the recommended starting dose for this compound in mice?

The effective dose of this compound in mice has been shown to be model-dependent. For the icilin-induced wet-dog shakes model, a dose range of 1-30 mg/kg administered subcutaneously (s.c.) has been reported to be effective. In the oxaliplatin-induced cold allodynia model, much lower subcutaneous doses of 0.1-1 µg/kg have demonstrated efficacy. It is recommended to start with a dose at the lower end of the effective range for your specific model and perform a dose-response study to determine the optimal dose for your experimental conditions.

Q4: How should this compound be prepared for in vivo administration?

This compound is poorly soluble in aqueous solutions. A common method for preparation is to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in a vehicle suitable for in vivo use, such as saline, for injection. It is crucial to ensure the final concentration of DMSO is low enough to avoid toxicity.

Troubleshooting Guides

Issue 1: Lack of Efficacy

If you are not observing the expected therapeutic effect with this compound, consider the following troubleshooting steps:

  • Dose Optimization: The effective dose can be narrow and model-dependent. A comprehensive dose-response study is critical.

  • Route of Administration: Subcutaneous injection has been reported to be effective. If using a different route, its suitability for this compound needs to be validated.

  • Vehicle and Formulation: Ensure the compound is fully dissolved and the vehicle is appropriate. Precipitation of the compound upon injection can significantly reduce bioavailability.

  • Timing of Administration: The timing of drug administration relative to the induction of the phenotype and the behavioral assessment is crucial. This should be optimized for your specific experimental design.

Issue 2: Unexpected Side Effects - Hypothermia

A known potential side effect of TRPM8 antagonists is a decrease in core body temperature (hypothermia).

  • Monitor Core Body Temperature: It is essential to monitor the core body temperature of the animals, for example, using a rectal probe, especially during initial studies.

  • Dose Reduction: If significant hypothermia is observed, reducing the dose may mitigate this effect while retaining therapeutic efficacy.

  • Acclimatization and Housing Temperature: Ensure animals are properly acclimatized to the housing temperature. Maintaining a stable and appropriate ambient temperature can help minimize drastic changes in body temperature.

  • Route of Administration: The route of administration can influence the pharmacokinetic profile and, consequently, the magnitude of side effects. For some TRPM8 antagonists, subcutaneous administration has been shown to cause less pronounced hypothermia compared to intraperitoneal injection.

Issue 3: Issues with Subcutaneous Injection

Difficulties with subcutaneous injections can lead to variability in drug exposure and efficacy.

  • Improper Injection Technique: Ensure proper "tenting" of the skin to create a subcutaneous space for injection. The needle should be inserted at a shallow angle to avoid intramuscular injection.

  • Vehicle Irritation or Precipitation: High concentrations of solvents like DMSO can cause local irritation. If the compound precipitates out of solution upon dilution or injection, this will lead to poor absorption. Consider optimizing the vehicle composition.

  • Leakage from Injection Site: After injection, gently massaging the area can help with dispersal and prevent leakage.

Data Presentation

Table 1: In Vitro Potency of this compound

AssaySpeciesAgonistIC50Reference
Inhibition of TRPM8--0.2 nM
Inhibition of menthol-induced intracellular Ca2+ increase in HEK293 cells expressing rat TRPM8RatMenthol40 nM

Table 2: In Vivo Efficacy of this compound in Mice (Subcutaneous Administration)

Animal ModelDosing RangeObserved EffectReference
Icilin-induced Wet-Dog Shakes (WDS)1 - 30 mg/kgDose-dependent inhibition of WDS (63% at 30 mg/kg)
Oxaliplatin-induced Cold Allodynia0.1 - 1 µg/kgAttenuation of cold allodynia

Experimental Protocols

Protocol 1: Oxaliplatin-Induced Cold Allodynia in Mice

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Induction of Neuropathy: Administer oxaliplatin (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection to mice on days 1, 2, 4, and 5.

  • Behavioral Testing (Acetone Test):

    • Acclimatize mice in individual Plexiglas chambers on a wire mesh floor for at least 30 minutes before testing.

    • Apply a drop of acetone to the plantar surface of the hind paw.

    • Measure the duration of paw withdrawal, licking, or flinching over a set period (e.g., 1 minute).

    • Establish a baseline response before drug administration.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., DMSO diluted in saline) and administer subcutaneously at the desired doses.

  • Post-treatment Behavioral Testing: Perform the acetone test at various time points after drug administration (e.g., 30, 60, 120 minutes) to evaluate the antagonist's effect on cold allodynia.

Protocol 2: Icilin-Induced Wet-Dog Shakes (WDS) in Mice
  • Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes for two consecutive days before the experiment.

  • Drug Administration: Administer this compound subcutaneously at the desired doses.

  • Icilin Challenge: After a predetermined pretreatment time (e.g., 30 or 60 minutes), administer the TRPM8 agonist icilin (e.g., 2.5 mg/kg, i.p.) to induce WDS. Icilin can be dissolved in a vehicle such as 20% DMSO and 1% Tween 80 in distilled water.

  • Observation: Immediately after icilin injection, observe the mice and count the number of wet-dog shakes over a specified period (e.g., 30 minutes).

Visualizations

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response Cold Cold Temperature (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Sensation of Cold & Pain Action_Potential->Sensation Antagonist This compound Antagonist->TRPM8

Caption: Simplified signaling pathway of TRPM8 channel activation and its inhibition by this compound.

Experimental_Workflow_Cold_Allodynia cluster_induction Neuropathy Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis Oxaliplatin Oxaliplatin Administration (e.g., 3 mg/kg, i.p.) Baseline Baseline Acetone Test Oxaliplatin->Baseline Drug_Admin Administer this compound (e.g., 0.1-1 µg/kg, s.c.) Baseline->Drug_Admin Post_Treatment Post-treatment Acetone Test (multiple time points) Drug_Admin->Post_Treatment Analysis Compare Paw Withdrawal Duration (Baseline vs. Post-treatment) Post_Treatment->Analysis

Caption: Experimental workflow for the oxaliplatin-induced cold allodynia model.

Troubleshooting_Logic_Tree cluster_dose Dose & Route cluster_formulation Formulation & Administration cluster_solutions Potential Solutions Start Lack of Efficacy Observed Dose Is the dose optimized? Start->Dose Route Is the route of administration appropriate? Start->Route Vehicle Is the vehicle appropriate? Is the compound fully dissolved? Start->Vehicle Timing Is the timing of administration optimal? Start->Timing Sol_Dose Perform Dose-Response Study Dose->Sol_Dose No Sol_Route Validate Route of Administration Route->Sol_Route No Sol_Vehicle Optimize Vehicle/Formulation Vehicle->Sol_Vehicle No Sol_Timing Optimize Dosing Schedule Timing->Sol_Timing No

Caption: Troubleshooting logic for addressing a lack of efficacy in in vivo studies.

References

Technical Support Center: Improving the Metabolic Stability of TRPM8 Antagonist 2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the metabolic stability of TRPM8 antagonist 2 derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial in drug discovery?

A1: Metabolic stability refers to a drug candidate's resistance to being broken down by the body's metabolic processes, primarily by enzymes in the liver.[1][2][3] A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action and poor bioavailability, requiring more frequent and higher doses.[1][4] Conversely, very high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a critical step in developing a safe and effective drug.

Q2: What are the primary in vitro models used to assess the metabolic stability of TRPM8 antagonists?

A2: The two most common in vitro models are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). They are a cost-effective and high-throughput tool for initial screening of metabolic liabilities.

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as necessary cofactors. They provide a more comprehensive and physiologically relevant model of in vivo metabolism.

Q3: What are common strategies to improve the metabolic stability of this compound derivatives?

A3: Several strategies can be employed to enhance metabolic stability:

  • Blocking Metabolically Labile Sites: Identifying the specific atoms or functional groups on the molecule that are most susceptible to metabolism (the "soft spots") is the first step. These sites can then be modified to make them less prone to enzymatic attack.

  • Bioisosteric Replacement: This involves substituting a metabolically labile functional group with another group that has similar physical and chemical properties but is more resistant to metabolism. For example, replacing a metabolically vulnerable methyl group with a fluorine atom or a trifluoromethyl group.

  • Structural Modifications: Altering the overall structure of the molecule, for instance, by introducing steric hindrance near a labile site, can prevent metabolic enzymes from accessing it.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically active positions can slow down the rate of metabolism due to the kinetic isotope effect.

Q4: How can I identify the metabolites of my TRPM8 antagonist?

A4: Metabolite identification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this technique, the parent drug is incubated with a metabolic system (like liver microsomes or hepatocytes), and the resulting mixture is separated by LC. The mass spectrometer then detects the parent drug and any new molecules (metabolites) that have been formed. The fragmentation patterns of the metabolites in the MS/MS analysis help to elucidate their structures.

Troubleshooting Guides

Issue 1: The TRPM8 antagonist shows high clearance in the liver microsome stability assay.
Potential Cause Troubleshooting Step
Presence of a highly labile functional group. Perform metabolite identification studies to pinpoint the site of metabolism. Use this information to guide structural modifications, such as bioisosteric replacement at the labile position.
High affinity for a specific CYP450 enzyme. Conduct reaction phenotyping with specific CYP450 isoforms to identify the primary metabolizing enzyme. Consider structural modifications to reduce the compound's affinity for that particular enzyme.
Incorrect assay conditions. Verify the protein concentration, cofactor (NADPH) concentration, and incubation time. Ensure the final DMSO concentration is not inhibiting enzyme activity (typically ≤ 0.5%).
Compound instability in the assay buffer. Run a control incubation without the cofactor (NADPH) to assess for non-enzymatic degradation.
Issue 2: Discrepancy between in vitro metabolic stability data and in vivo pharmacokinetic results.
Potential Cause Troubleshooting Step
Metabolism by non-CYP enzymes not present in microsomes. If microsomal stability is high but in vivo clearance is also high, consider metabolism by other enzymes like aldehyde oxidase (AO) or UDP-glucuronosyltransferases (UGTs). Use hepatocytes, which contain a broader range of enzymes, for further in vitro testing.
Contribution of extrahepatic metabolism. The compound may be metabolized in other tissues besides the liver (e.g., intestine, kidney, lung). Consider using S9 fractions or microsomes from these tissues to investigate extrahepatic metabolism.
Active transport processes. The compound may be a substrate for uptake or efflux transporters in the liver, affecting its intracellular concentration and subsequent metabolism. Investigate potential transporter interactions.
Poor prediction from in vitro models. Re-evaluate the in vitro-in vivo extrapolation (IVIVE) methods. Factors such as protein binding in plasma and in the in vitro incubation can significantly impact the accuracy of predictions.
Issue 3: An unexpected or difficult-to-identify metabolite is observed.

| Potential Cause | Troubleshooting Step | | Formation of reactive metabolites. | Reactive metabolites can covalently bind to proteins or form adducts that are difficult to detect. Use trapping agents (e.g., glutathione, cyanide) in the incubation to capture and identify reactive species. | | Isomeric metabolites. | Isomers may have the same mass but different structures, making them difficult to distinguish by MS alone. Optimize the liquid chromatography method to achieve better separation. Consider using high-resolution mass spectrometry for more accurate mass determination. | | In-source fragmentation in the mass spectrometer. | The "metabolite" may be an artifact generated within the ion source of the mass spectrometer. Analyze a pure standard of the parent compound and optimize the source conditions to minimize fragmentation. | | Metabolite instability. | The metabolite itself may be unstable and degrade during sample processing or analysis. Investigate the stability of the suspected metabolite under the experimental conditions. |

Quantitative Data Summary

Table 1: In Vitro Metabolic Stability and Potency of Selected TRPM8 Antagonists

CompoundhTRPM8 IC50 (nM)Human Liver Microsome Intrinsic Clearance (µL/min/mg)Human Hepatocyte Intrinsic Clearance (µL/min/10^6 cells)Rat Liver Microsome Intrinsic Clearance (µL/min/mg)
Compound 8 (PF-05105679) 103111433
Compound 13 10171545
Compound 28 7282980
Compound 29 10201855
Compound 31 10141238

Data extracted from literature sources. Values are intended for comparative purposes.

Table 2: In Vivo Pharmacokinetic Parameters of Selected TRPM8 Antagonists in Rats

CompoundPlasma Half-life (T1/2) (h)
AMG0635 2.8
AMG2850 3.5
AMG8788 6.7
AMG9678 7.6
Compound 496 3.4

Data extracted from a study on TRPM8 antagonists and body temperature regulation.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of a TRPM8 antagonist derivative using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly and a slowly metabolized compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction: Add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to start the metabolic reaction. For the negative control (T=0 and minus-cofactor), add buffer instead of the NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance of a TRPM8 antagonist derivative using cryopreserved hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile with an internal standard

  • Suspension culture plates (e.g., 12-well or 24-well plates)

  • Orbital shaker in a CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw and Prepare Hepatocytes: Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend them in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Prepare Test Compound Plates: In a separate plate, add the test compound to the incubation medium to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the Incubation: Add the hepatocyte suspension to the wells containing the test compound. Place the plate on an orbital shaker in the incubator.

  • Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and quench the reaction by adding it to cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Sample Analysis: Transfer the supernatant for analysis by LC-MS/MS to monitor the depletion of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_cellular_response Cellular Response TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolysis Gq Gq Protein Gq->PLC GPCR GPCR GPCR->Gq PIP2->TRPM8 Required for activation Cold Cold (<28°C) Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Depolarization Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP To CNS

Caption: Simplified signaling pathway of TRPM8 channel activation.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Stock Solution (DMSO) Incubate Incubate Compound with Metabolic System & Cofactor at 37°C Compound_Prep->Incubate System_Prep Prepare Metabolic System (Microsomes or Hepatocytes) System_Prep->Incubate Cofactor_Prep Prepare Cofactor Solution (e.g., NADPH) Cofactor_Prep->Incubate Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) Incubate->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) LCMS->Data_Analysis

References

Troubleshooting TRPM8 antagonist 2 in calcium flux assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using TRPM8 antagonist 2 in calcium flux assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing no or very low inhibition with this compound?

Possible Cause 1: Suboptimal Compound Concentration The reported potency of this compound can vary based on assay conditions. Ensure your concentration range is appropriate to capture the expected IC50.

  • Solution: Perform a dose-response curve starting from a concentration at least 100-fold higher than the expected IC50 and titrating down. According to literature, this compound has an IC50 of approximately 0.2 nM in some formats, but this can shift to ~40 nM against menthol-induced calcium increase in HEK293 cells expressing the rat TRPM8 isoform[1].

Possible Cause 2: Agonist Concentration Too High If the concentration of the TRPM8 agonist (e.g., menthol, icilin) is too high (saturating), it can be difficult for a competitive antagonist to show an effect.

  • Solution: Use the agonist at a concentration near its EC50 or EC80 value, not its maximum effective concentration. This provides a sufficient signal window while allowing for competitive inhibition.

Possible Cause 3: Poor Cell Health or Low TRPM8 Expression Unhealthy cells or cells with low or inconsistent TRPM8 expression will produce unreliable results.

  • Solution:

    • Cell Viability Check: Before the assay, perform a cell viability test (e.g., Trypan Blue or a commercial kit) to ensure a healthy cell monolayer.

    • Optimize Transfection/Selection: For transient or stable cell lines, optimize transfection efficiency or selection pressure to ensure robust TRPM8 expression[2].

    • Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change over time.

Possible Cause 4: Compound Solubility or Stability Issues this compound may have precipitated out of solution or degraded.

  • Solution: Prepare fresh stock solutions in a suitable solvent like DMSO[1]. Visually inspect solutions for any precipitation. When diluting into aqueous assay buffer, ensure thorough mixing and avoid buffer components that may reduce solubility.

Q2: My assay results show high well-to-well variability. How can I improve consistency?

Possible Cause 1: Inconsistent Cell Seeding Uneven cell density across the plate is a common source of variability.

  • Solution: Ensure a single-cell suspension before plating and use a calibrated multichannel pipette or automated dispenser. Allow the plate to sit at room temperature for 20-30 minutes before incubation to promote even cell settling.

Possible Cause 2: Baseline Signal Fluctuation Resting baseline fluorescence can vary significantly between wells, skewing results[2].

  • Solution: Implement Fold Over Baseline (FOB) or similar normalization methods. This involves dividing the entire fluorescence trace for each well by its own baseline fluorescence value. This method has been shown to reduce error, improve curve fits, and decrease the variability of calculated EC50 and IC50 values[2].

Possible Cause 3: Reagent and Compound Addition Inconsistencies Variations in the timing or volume of liquid additions can affect the kinetics of the response.

  • Solution: Use automated liquid handlers (like those in a FLIPR system) for precise and simultaneous additions to all wells. If performing the assay manually, use a multichannel pipette and work quickly and consistently.

Q3: The agonist response is weak, or the signal desensitizes too quickly.

Possible Cause: Channel Desensitization TRPM8 channels are known to undergo rapid, calcium-dependent desensitization. This occurs when the calcium influx through the channel activates Phospholipase C (PLC), leading to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid required for channel activity.

  • Solution:

    • Maintain Temperature: It is essential to maintain cells at 37°C before and during the assay until agonist stimulation. Lower temperatures can pre-activate and desensitize the channels.

    • Minimize Agonist Pre-exposure: Ensure no unintended exposure to agonists or cold temperatures before the measurement step.

    • Use Calcium-Free Buffer (for specific applications): In some electrophysiology experiments, removing extracellular calcium can prevent this rapid desensitization, though this is not feasible for a calcium flux assay itself.

    • Analyze Peak Response: Ensure your data analysis protocol is capturing the initial peak of the calcium flux, as the signal will naturally decline due to desensitization.

Q4: I see an unexpected increase in calcium signal after adding only this compound.

Possible Cause 1: Cytotoxicity At high concentrations, the compound may be causing cell death, leading to a loss of membrane integrity and a non-specific influx of calcium.

  • Solution: Perform a cytotoxicity assay in parallel with your calcium flux experiments. Use a kit like a Cell Counting Kit-8 (CCK-8) or an LDH release assay to determine the concentration at which the antagonist becomes cytotoxic. Ensure your experimental concentrations are well below this toxic threshold.

Possible Cause 2: Off-Target Agonist Activity While designed as an antagonist, the compound could have agonist activity at other channels expressed in your cells (e.g., other TRP channels).

  • Solution:

    • Test on Parental Cells: Run the antagonist-only control on the parental cell line that does not express TRPM8. If a signal is present, it indicates an off-target effect.

    • Literature Review: Check if the antagonist has known off-target activities. For example, some TRPM8 modulators are known to also interact with TRPV1 or TRPA1 channels.

Quantitative Data Summary

The potency of TRPM8 modulators is critical for experimental design. The tables below summarize key values found in the literature.

Table 1: Potency of this compound

Species/Assay Condition Agonist IC50 Value Reference
General Not Specified 0.2 nM
Rat TRPM8 (HEK293 cells) Menthol 40 nM
Human TRPM8 (HEK293 cells) Menthol 805 ± 200 nM

| Human TRPM8 (HEK293 cells) | Icilin | 1.8 ± 0.6 µM | |

Note: The significant difference in potency highlights potential species-dependent effects, a common feature of TRPM8 modulators.

Table 2: Potency of Common TRPM8 Agonists

Agonist Cell Line EC50 Value Reference
Menthol CHO cells 101 ± 13 µM
Menthol HEK293 (human TRPM8) 81 ± 17 µM
Icilin CHO cells 125 ± 30 nM
Icilin HEK293 (human TRPM8) 526 ± 24 nM

| Icilin | EGTA condition | 1.4 µM | |

Experimental Protocols & Methodologies

Protocol 1: Calcium Flux Assay for TRPM8 Antagonist Activity

This protocol is adapted for a 96-well format using a fluorescent plate reader (e.g., FLIPR, FlexStation).

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8)

  • Culture Medium: DMEM, 10% FBS, Penicillin/Streptomycin, G418 for selection

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6)

  • Probenecid (optional, prevents dye leakage)

  • Pluronic F-127 (non-ionic surfactant to aid dye loading)

  • This compound

  • TRPM8 agonist (e.g., Menthol or Icilin)

Procedure:

  • Cell Plating:

    • Seed HEK293-hTRPM8 cells into a 96-well black-walled, clear-bottom plate at a density that will form a confluent monolayer after 24-48 hours.

    • Incubate at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing your chosen calcium dye (e.g., 4 µM Fluo-4 AM), 2.5 mM probenecid, and 0.02% Pluronic F-127 in Assay Buffer.

    • Remove culture medium from the cells and wash once with 100 µL/well of Assay Buffer.

    • Add 100 µL/well of the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).

    • Prepare the TRPM8 agonist at 2X-5X the final desired concentration (e.g., EC80) in Assay Buffer.

    • After incubation, wash the cells twice with 100 µL/well of Assay Buffer to remove excess dye.

    • Add 90 µL/well of Assay Buffer.

    • Add 10 µL/well of the diluted this compound (or vehicle) and incubate for 10-20 minutes at 37°C.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader, pre-set to 37°C.

    • Set the reader to record fluorescence (Excitation ~490 nm, Emission ~525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • Add the agonist solution (e.g., 25 µL of 5X stock) to all wells simultaneously using the instrument's injection system.

    • Continue recording the fluorescence for at least 90-120 seconds to capture the full response profile.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F_peak - F_baseline).

    • Normalize the response to the vehicle control wells to determine the percent inhibition for each antagonist concentration.

    • Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (CCK-8)

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and treat with serial dilutions of this compound for the same duration as your planned antagonist incubation in the calcium flux assay (e.g., 30 minutes). Include a "no cells" blank, an "untreated cells" control, and a "100% lysis" positive control (using a compound like saponin).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage of the untreated control. A significant drop in viability indicates cytotoxicity.

Visual Guides: Workflows and Pathways

TRPM8 Signaling and Inhibition Pathway

TRPM8_Pathway cluster_activation Channel Activation cluster_flux Cellular Response cluster_inhibition Antagonism cluster_desensitization Desensitization Pathway Agonist Agonist (Menthol, Icilin) TRPM8_Closed TRPM8 (Closed) Agonist->TRPM8_Closed Binds TRPM8_Open TRPM8 (Open) TRPM8_Closed->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Signal Fluorescence Signal (Calcium Dye) Ca_Influx->Signal Detected by PLC PLC Activation Ca_Influx->PLC Activates Antagonist This compound Antagonist->TRPM8_Closed Blocks Binding Site PIP2 PIP₂ Depletion PLC->PIP2 Causes PIP2->TRPM8_Open Inhibits Gating

Caption: TRPM8 activation, inhibition, and Ca²⁺-dependent desensitization pathway.

Experimental Workflow for Calcium Flux Assay

Calcium_Assay_Workflow start Start plate_cells 1. Plate TRPM8-expressing cells in 96-well plate start->plate_cells incubate1 2. Incubate 24-48h (37°C, 5% CO₂) plate_cells->incubate1 load_dye 3. Load cells with Calcium Dye (e.g., Fluo-4) incubate1->load_dye incubate2 4. Incubate 45-60 min (37°C, dark) load_dye->incubate2 add_antagonist 5. Add this compound (or vehicle) incubate2->add_antagonist incubate3 6. Incubate 10-20 min (37°C) add_antagonist->incubate3 read_plate 7. Measure Fluorescence in Plate Reader incubate3->read_plate add_agonist 8. Inject Agonist (e.g., Menthol) read_plate->add_agonist During Reading analyze 9. Analyze Data (Calculate % Inhibition, IC₅₀) add_agonist->analyze end End analyze->end

Caption: Step-by-step workflow for a TRPM8 antagonist calcium flux assay.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: No/Low Antagonist Effect q_agonist Is agonist (control) response strong & robust? start->q_agonist q_conc Is antagonist concentration range appropriate? q_agonist->q_conc Yes q_health Are cells healthy (>95% viability)? q_agonist->q_health No q_agonist_conc Is agonist used at EC₅₀-EC₈₀? q_conc->q_agonist_conc Yes sol_conc Solution: Perform wider dose-response. Check compound solubility. q_conc->sol_conc No sol_cells Solution: Check cell health, passage #, and TRPM8 expression. q_health->sol_cells No sol_agonist Solution: Check agonist stock. Address desensitization. q_health->sol_agonist Yes sol_agonist_conc Solution: Lower agonist concentration to non-saturating level. q_agonist_conc->sol_agonist_conc No end end q_agonist_conc->end Yes (Problem may be compound-specific)

Caption: A decision tree to troubleshoot a lack of antagonist effect.

References

Refining experimental design for TRPM8 antagonist 2 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TRPM8 antagonists. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my TRPM8 antagonist show different potency (IC50) between human and rodent orthologs?

A1: This is a common and well-documented phenomenon. Species-dependent differences in potency are often observed for TRPM8 antagonists due to variations in the amino acid sequence of the channel's binding pockets between species. For example, the antagonist (−)-menthyl 1 is significantly more potent at the rat TRPM8 (rTRPM8) than the human TRPM8 (hTRPM8) when tested against agonists like menthol and icilin[1]. Similarly, the antibody antagonist ACC-049 shows different blocking activity against menthol activation in human versus rodent TRPM8 channels[2]. It is crucial to characterize your antagonist's potency on the specific species ortholog relevant to your in vivo model to ensure proper dose selection and interpretation of results.

Q2: My antagonist works well in a calcium flux assay but shows lower potency in an electrophysiology (patch-clamp) assay. Why?

A2: Discrepancies between calcium flux (like FLIPR) and patch-clamp assays can arise from several factors:

  • Different Endpoints: Calcium flux assays measure the cumulative influx of calcium, which is an amplified downstream signal, whereas patch-clamp directly measures ion current through the channel pore.

  • Membrane Potential: The membrane potential is not controlled in a typical plate-based calcium assay, but it is clamped at a specific voltage (e.g., -60 mV or +80 mV) in electrophysiology. Since TRPM8 gating is voltage-dependent, this can significantly impact antagonist binding and channel inhibition.

  • Intracellular Factors: During whole-cell patch-clamp, intracellular components can be "washed out" and replaced by the pipette solution[3][4]. This can alter the channel's sensitivity to modulators compared to an intact cell in a calcium assay. For example, the breakdown of the membrane phospholipid PIP2 is known to cause desensitization of TRPM8, which could be a confounding factor[5].

Q3: What are the most common off-target effects I should be concerned about with TRPM8 antagonists?

A3: The most critical potential on-target side effect is altered thermoregulation, specifically hypothermia. Since TRPM8 is a primary sensor of cold, blocking its function can interfere with the body's ability to perceive and respond to cold temperatures. For selectivity, it is essential to screen antagonists against other related thermo-TRP channels, particularly TRPV1 and TRPA1, which are involved in heat and irritant sensing, respectively. Cross-reactivity with these channels can complicate the interpretation of in vivo pain models. A thorough selectivity panel against a broad range of receptors and ion channels is recommended for any lead compound.

Q4: Which in vivo model is most appropriate for testing my TRPM8 antagonist for neuropathic pain?

A4: Several models are commonly used, each with specific advantages:

  • Chronic Constriction Injury (CCI): This model of nerve injury induces robust cold allodynia (pain from a non-painful cold stimulus), which is a key symptom targeted by TRPM8 antagonists.

  • Oxaliplatin-Induced Neuropathy: The chemotherapy agent oxaliplatin causes significant cold hypersensitivity, which has been shown to be mediated by TRPM8. This is a highly relevant model for chemotherapy-induced neuropathic pain.

  • Acetone Drop Test: This is not a pain model itself but a method to assess cold sensitivity. A drop of acetone applied to the paw evaporates and cools the skin, and the animal's response is scored. It is widely used within models like CCI and oxaliplatin to quantify cold allodynia.

Troubleshooting Guides
Guide 1: Low Signal or High Variability in Calcium Imaging Assays
Observed Issue Potential Cause Recommended Solution
Low Signal-to-Noise Ratio 1. Poor dye loading.1. Optimize Fluo-4 AM loading time (45-60 min) and temperature (37°C). Ensure Pluronic F-127 is used to aid dye dispersal.
2. Low TRPM8 expression in the cell line.2. Verify expression level via qPCR or Western blot. Consider using a cell line with higher or more stable expression.
3. Weak agonist stimulation.3. Confirm the potency of your agonist (e.g., menthol, icilin) and use it at a concentration near its EC80 for antagonist assays.
High Well-to-Well Variability 1. Uneven cell plating.1. Ensure a single-cell suspension before plating and allow cells to settle evenly. Let the plate rest at room temperature for 15-20 minutes before placing it in the incubator.
2. Edge effects on the 96-well plate.2. Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile buffer or media instead.
Signal Desensitization 1. Prolonged agonist exposure.1. TRPM8 desensitizes in a calcium-dependent manner. Minimize pre-incubation times and measure the peak response shortly after agonist addition.
2. Receptor downregulation.2. Avoid over-passaging cells, which can lead to reduced receptor expression. Use cells within a consistent and low passage number range.
Guide 2: Inconsistent Results in In Vivo Cold Allodynia Studies
Observed Issue Potential Cause Recommended Solution
High variability in baseline acetone test scores. 1. Inconsistent acetone application.1. Use a consistent volume and application method (e.g., a specific syringe). Ensure the drop falls onto the same area of the paw each time without touching the skin directly.
2. Animal stress or habituation.2. Acclimate animals to the testing environment and handling for several days before starting the experiment. Perform tests at the same time of day.
Lack of antagonist efficacy. 1. Poor pharmacokinetics (PK) of the compound.1. Perform PK studies to determine the compound's half-life, bioavailability, and brain/plasma exposure. Ensure the dose and timing of administration are appropriate to cover the testing window.
2. Species mismatch between antagonist potency and animal model.2. Confirm your antagonist is potent against the rodent TRPM8 ortholog. An antagonist optimized for human TRPM8 may have low potency in rats or mice.
3. Lack of TRPM8 involvement in the specific pain behavior.3. Confirm that the pain model is TRPM8-dependent using TRPM8 knockout mice or a well-characterized tool antagonist. The contribution of TRPM8 can vary between different pain models.
Experimental Protocols & Methodologies
Protocol 1: In Vitro Calcium Flux Assay for TRPM8 Antagonists

This protocol is adapted from standard methodologies for measuring intracellular calcium changes in response to TRPM8 activation and inhibition.

1. Cell Culture & Plating:

  • Culture HEK293 cells stably expressing the desired TRPM8 ortholog (e.g., hTRPM8) in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Seed cells into black-walled, clear-bottom 96-well plates at a density that will form a confluent monolayer after 24-48 hours.

2. Compound Plate Preparation:

  • Prepare serial dilutions of your antagonist compound in a separate 96-well plate. A typical starting concentration is 10 mM in DMSO, serially diluted in assay buffer (HBSS with 20 mM HEPES).

  • Prepare the agonist solution (e.g., Menthol or Icilin) at a concentration of 2X its final EC80 value.

3. Dye Loading:

  • Prepare a dye loading solution containing a calcium-sensitive dye like Fluo-4 AM (e.g., 2-4 µM) in assay buffer. The solution should also contain an anion-exchange inhibitor like probenecid (2.5 mM) to prevent dye leakage and a surfactant like Pluronic F-127 (0.02-0.04%) to aid dye solubilization.

  • Remove the culture medium from the cell plate, wash once with HBSS, and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

4. Calcium Flux Measurement (FLIPR or equivalent):

  • After incubation, wash the cells to remove excess dye. Add 90 µL of assay buffer to each well.

  • Place the cell plate into the fluorescence plate reader. Set the reader to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Add 10 µL of the antagonist dilutions to the respective wells and incubate for 10-20 minutes.

  • Stimulate the cells by adding 10 µL of the agonist solution.

  • Continue recording fluorescence for 60-120 seconds to capture the peak calcium response.

5. Data Analysis:

  • Calculate the percentage of inhibition for each antagonist concentration relative to vehicle controls.

  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for recording TRPM8 currents, based on common practices in the field.

1. Cell Preparation:

  • Use cells transiently or stably expressing TRPM8. Plate them on glass coverslips at a low density suitable for patching.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2.4 CaCl₂, 1.3 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): e.g., 140 K-Gluconate, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.3 with KOH.

3. Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential (e.g., -60 mV).

  • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

  • Activate TRPM8 by perfusing the cell with an agonist (e.g., 100-500 µM Menthol) or by cooling the external solution to <25°C.

  • Once a stable current is established, co-apply the antagonist at various concentrations to measure inhibition.

4. Data Analysis:

  • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence of different antagonist concentrations.

  • Normalize the current to the control (agonist alone) and plot against antagonist concentration to calculate the IC50.

Quantitative Data Summary

The potency of TRPM8 antagonists can vary significantly based on the compound, agonist used, and species ortholog tested.

Table 1: IC50 Values of Selected TRPM8 Antagonists

AntagonistSpeciesAssay TypeAgonistIC50Reference
BCTC HumanCalcium FluxIcilin660 nM
(−)-menthyl 1 HumanCalcium FluxMenthol805 ± 200 nM
RatCalcium FluxMenthol117 ± 18 nM
HumanPatch-ClampMenthol (500 µM)700 ± 200 nM
ACC-049 (Antibody) Human⁴⁵Ca²⁺ UptakeCold (10°C)508 ± 1.2 nM
Rat⁴⁵Ca²⁺ UptakeCold (10°C)144 ± 1.2 nM
Human⁴⁵Ca²⁺ UptakeMenthol (100 µM)1160 ± 1 nM
Rat/Mouse⁴⁵Ca²⁺ UptakeMenthol (100 µM)>2000 nM
RGM8-51 RatPatch-ClampMenthol (100 µM)970 nM
AMG-333 Not SpecifiedNot SpecifiedNot Specified13 nM
PF-05105679 HumanFLIPRWS-12181 ± 7.21 nM
Diagrams and Workflows

TRPM8 Signaling and Antagonism

TRPM8_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 (Closed) Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation TRPM8_Open TRPM8 (Open) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential (in Neurons) Depolarization->AP Antagonist TRPM8 Antagonist Antagonist->TRPM8_Open Blockade Antagonist_Workflow A Primary Screening (High-Throughput Calcium Assay) B Dose-Response & IC50 (Calcium Assay) A->B C Orthogonal Validation (Patch-Clamp Electrophysiology) B->C D Selectivity Profiling (vs. TRPV1, TRPA1, etc.) C->D E Species Ortholog Testing (Human vs. Rodent) D->E F In Vivo PK/PD Studies E->F G In Vivo Efficacy Models (e.g., CCI, Oxaliplatin) F->G H Lead Candidate G->H Troubleshooting_Signal Start Low Signal in Calcium Assay CheckControls Are positive controls (Agonist only) working? Start->CheckControls CheckCells Is cell viability & confluence normal? CheckControls->CheckCells Yes CheckReagents Verify agonist concentration and dye loading protocol. CheckControls->CheckReagents No CheckExpression Confirm TRPM8 expression (qPCR/Western). CheckCells->CheckExpression Yes CheckPlating Optimize cell seeding density and plating technique. CheckCells->CheckPlating No End Problem Solved CheckReagents->End CheckExpression->End CheckPlating->End

References

Technical Support Center: Mitigating TRPM8 Antagonist-Induced Hypothermia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hypothermia induced by TRPM8 antagonists in animal models.

Frequently Asked Questions (FAQs)

Q1: Why do TRPM8 antagonists cause hypothermia?

A1: TRPM8, also known as the cold and menthol receptor, is a crucial ion channel involved in sensing cold temperatures.[1] In the peripheral nervous system, TRPM8 activation in sensory neurons triggers the sensation of cold and initiates physiological responses to maintain core body temperature.[2] By blocking this channel, TRPM8 antagonists inhibit the body's ability to detect cold stimuli, leading to a decrease in core body temperature, a phenomenon known as drug-induced hypothermia.[2][3] This effect is dose-dependent and has been observed in various animal models, including mice and rats.[4]

Q2: Is the hypothermic effect of TRPM8 antagonists centrally or peripherally mediated?

A2: Evidence suggests that the hypothermic effect of TRPM8 antagonists is primarily mediated by their action on peripheral TRPM8 channels. Studies have shown that intravenous administration of a TRPM8 antagonist is more effective at reducing core body temperature than intracerebroventricular (into the brain) or intrathecal (into the spinal canal) administration. This indicates that the blockade of TRPM8 channels in peripheral tissues, such as the skin, is the main driver of the observed hypothermia.

Q3: What are some common TRPM8 antagonists known to induce hypothermia?

A3: Several TRPM8 antagonists used in preclinical research have been reported to cause hypothermia. These include, but are not limited to, PF-05105679, M8-B, PBMC, and VBJ103. The extent of hypothermia can vary depending on the specific compound, the dose administered, and the animal model used.

Q4: At what ambient temperature should I conduct my experiments to minimize baseline thermal stress on the animals?

A4: For rodent models, it is recommended to conduct experiments within their thermoneutral zone, which is the range of ambient temperatures where the animal does not need to expend extra energy to maintain its core body temperature. For mice, the thermoneutral zone is generally considered to be between 27.7°C and 28.6°C. Housing and conducting experiments within this range can help minimize baseline thermal stress and provide a more stable physiological state for assessing the specific effects of the TRPM8 antagonist.

Troubleshooting Guide

Issue: Significant and rapid drop in core body temperature observed after administering a TRPM8 antagonist.

Possible Causes and Solutions:

  • High Dose of Antagonist: The hypothermic effect of TRPM8 antagonists is often dose-dependent.

    • Troubleshooting Step: Conduct a dose-response study to determine the minimal effective dose for your primary endpoint (e.g., analgesia) that produces the least significant drop in core body temperature. As shown in the data tables below, reducing the dose of antagonists like PBMC can lessen the hypothermic response.

  • Route of Administration: The method of drug delivery can influence its systemic exposure and side effects.

    • Troubleshooting Step: Consider alternative routes of administration. For example, subcutaneous (s.c.) administration of the TRPM8 antagonist VBJ103 has been shown to cause a less pronounced decrease in core body temperature compared to intraperitoneal (i.p.) injection, while still achieving therapeutic efficacy in a model of cold hypersensitivity.

  • Environmental Temperature: A cool ambient temperature can exacerbate the hypothermic effect of TRPM8 antagonists.

    • Troubleshooting Step: Ensure the experimental environment is maintained within the animal's thermoneutral zone (approximately 27-29°C for mice) to reduce the thermal challenge.

  • Lack of Counter-Regulatory Measures: The animal's natural thermoregulatory responses may be insufficient to counteract the drug-induced hypothermia.

    • Troubleshooting Step: In some experimental paradigms, providing external heat support, such as a heating pad set to a safe temperature, may be considered to maintain the animal's core body temperature. However, this should be carefully controlled and justified, as it may interfere with the study's endpoints.

  • Co-administration of other drugs: It may be possible to counteract the hypothermic effect by co-administering a drug that promotes thermogenesis.

    • Troubleshooting Step: Explore the literature for potential co-therapies. For instance, agents that induce a mild thermogenic response could potentially be used. However, any co-administered drug must be carefully selected to avoid confounding effects on the primary experimental outcomes. For example, methylxanthines like caffeine have been shown to be effective thermogenic agents.

Quantitative Data Summary

Table 1: Effect of TRPM8 Antagonist PBMC on Core Body Temperature in Mice

Dose (mg/kg, i.p.)Maximum Decrease in Core Body Temperature (°C)Time to Maximum Decrease (hours post-injection)Reference
10~0.82
20>6.0Not specified

Table 2: Effect of TRPM8 Antagonist VBJ103 on Core Body Temperature in Mice

Dose (mg/kg)Route of AdministrationMaximum Decrease in Core Body Temperature (°C)Reference
3Subcutaneous~2.0
10Subcutaneous~2.0
30Subcutaneous~2.0
3IntraperitonealDose-dependently larger than s.c.
10IntraperitonealDose-dependently larger than s.c.
30IntraperitonealDose-dependently larger than s.c.

Detailed Experimental Protocols

Protocol 1: Measurement of Core Body Temperature in Rodents Using Radiotelemetry

This protocol describes the continuous monitoring of core body temperature in mice or rats using implantable radiotelemetry devices, a method considered the gold standard for its accuracy and for minimizing animal stress.

Materials:

  • Implantable radiotelemetry transmitters

  • Receivers and data acquisition system (e.g., from Data Sciences International)

  • Surgical tools for sterile implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics for post-operative care

  • Animal cages placed on top of receiver plates

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal following approved institutional guidelines.

    • Surgically implant the sterile radiotelemetry transmitter into the peritoneal cavity or subcutaneous space, ensuring aseptic technique.

    • Provide post-operative analgesia and allow the animal to recover for at least one week before starting the experiment. This recovery period is crucial for the animal to return to its normal physiological state.

  • Acclimation:

    • House the animals individually in cages placed on the receiver plates.

    • Allow the animals to acclimate to the experimental room and housing conditions for at least 24-48 hours before the start of the experiment.

  • Baseline Recording:

    • Record the core body temperature continuously for at least 24 hours prior to drug administration to establish a stable baseline and observe the natural circadian rhythm of body temperature.

  • Drug Administration:

    • Administer the TRPM8 antagonist or vehicle control via the desired route (e.g., i.p., s.c., p.o.).

    • Record the exact time of administration for each animal.

  • Post-Administration Monitoring:

    • Continue to record the core body temperature continuously for the desired duration of the experiment (e.g., 6-24 hours).

    • The data acquisition system will automatically log the temperature readings at predefined intervals.

  • Data Analysis:

    • Analyze the collected data to determine the change in core body temperature from baseline for each animal.

    • Calculate key parameters such as the maximum decrease in temperature (nadir), the time to nadir, and the area under the curve (AUC) for the temperature change over time.

Protocol 2: Assessment of Cold Allodynia in an Oxaliplatin-Induced Neuropathy Model (Cold Plate Test)

This protocol is used to assess the efficacy of a TRPM8 antagonist in reversing cold hypersensitivity, a common side effect of chemotherapy drugs like oxaliplatin.

Materials:

  • Cold plate apparatus (e.g., from Bioseb)

  • Oxaliplatin

  • TRPM8 antagonist and vehicle

  • Mice or rats

Procedure:

  • Induction of Neuropathy:

    • Administer a single injection of oxaliplatin (e.g., 6 mg/kg, i.p.) to induce cold hypersensitivity.

    • Allow sufficient time for the neuropathy to develop (e.g., 90 hours post-injection for peak effect).

  • Baseline Assessment:

    • Before administering the TRPM8 antagonist, establish a baseline response to the cold plate.

    • Set the cold plate to a specific temperature (e.g., 2.5°C).

    • Place the animal on the cold plate and record the latency to the first sign of pain response (e.g., paw lifting, licking, or jumping). A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.

  • Drug Administration:

    • Administer the TRPM8 antagonist or vehicle at the desired dose and route.

  • Post-Treatment Assessment:

    • At various time points after drug administration (e.g., 30, 60, 120 minutes), place the animal back on the cold plate and measure the latency to the pain response.

    • An increase in the latency to respond compared to the pre-drug baseline indicates an analgesic effect.

  • Data Analysis:

    • Compare the post-treatment latencies between the vehicle and TRPM8 antagonist-treated groups to determine the efficacy of the antagonist in reversing cold allodynia.

Visualizations

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response cluster_physiological_response Physiological Response cluster_antagonist Pharmacological Intervention Cold Cold Temperature (<26°C) TRPM8 TRPM8 Channel (Sensory Neuron Membrane) Cold->TRPM8 Activates Menthol Menthol / Cooling Agents Menthol->TRPM8 Activates Cation_Influx Ca²⁺/Na⁺ Influx TRPM8->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation Signal to CNS Thermoregulation Thermoregulatory Responses (e.g., Vasoconstriction, Shivering) Cold_Sensation->Thermoregulation Antagonist TRPM8 Antagonist Antagonist->TRPM8 Blocks

Caption: TRPM8 signaling pathway in response to cold and its inhibition by an antagonist.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_baseline Phase 2: Baseline Measurement cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Post-Treatment Assessment cluster_analysis Phase 5: Data Analysis Animal_Acclimation Animal Acclimation (Housing in Thermoneutral Zone) Telemetry_Implantation Radiotelemetry Transmitter Implantation (Optional) Animal_Acclimation->Telemetry_Implantation Baseline_Cold_Test Baseline Cold Allodynia Test (e.g., Cold Plate) Animal_Acclimation->Baseline_Cold_Test Recovery Post-Surgical Recovery Telemetry_Implantation->Recovery Baseline_Temp Record Baseline Core Body Temperature (24h) Recovery->Baseline_Temp Randomization Randomize Animals to Treatment Groups Baseline_Temp->Randomization Baseline_Cold_Test->Randomization Drug_Admin Administer TRPM8 Antagonist or Vehicle Randomization->Drug_Admin Monitor_Temp Continuously Monitor Core Body Temperature Drug_Admin->Monitor_Temp Post_Cold_Test Assess Cold Allodynia at Multiple Time Points Drug_Admin->Post_Cold_Test Analyze_Temp Analyze Temperature Data (Nadir, AUC) Monitor_Temp->Analyze_Temp Analyze_Pain Analyze Behavioral Data (Latency to Response) Post_Cold_Test->Analyze_Pain Conclusion Draw Conclusions Analyze_Temp->Conclusion Analyze_Pain->Conclusion

Caption: General experimental workflow for assessing TRPM8 antagonist-induced hypothermia.

References

Technical Support Center: Strategies to Increase the Selectivity of TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPM8 antagonists. Our goal is to help you overcome common experimental hurdles and enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My TRPM8 antagonist shows significant off-target effects on other TRP channels, particularly TRPV1 and TRPA1. How can I improve its selectivity?

A1: Off-target activity is a common challenge. Here are several strategies to enhance selectivity:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your antagonist. Small changes to functional groups can significantly impact selectivity. For example, exploring modifications to the amide portion of a scaffold has been shown to improve potency and selectivity for TRPM8.

  • Computational Modeling: Employ molecular docking and modeling studies to understand the binding interactions of your antagonist with TRPM8 versus other TRP channels. This can reveal key residues responsible for binding and guide rational design of more selective compounds.

  • Counter-Screening: Routinely screen your compounds against a panel of related receptors, including TRPV1, TRPA1, and TRPV4, early in the drug discovery process.[1] This allows for the early identification and deprioritization of non-selective compounds.

  • Focus on Allosteric Modulation: Investigate allosteric binding sites that may be unique to TRPM8, rather than the highly conserved orthosteric ligand-binding pocket.

Q2: The potency of my TRPM8 antagonist is low in cell-based assays. What are the potential causes and solutions?

A2: Low potency can stem from several factors. Consider the following troubleshooting steps:

  • Assay Conditions: Ensure your assay conditions are optimal. This includes agonist concentration, cell density, and incubation times. For instance, the choice of agonist (e.g., menthol, icilin, or cold temperature) can influence the apparent potency of an antagonist.[1][2]

  • Compound Stability and Solubility: Verify the stability and solubility of your compound in the assay buffer. Poor solubility can lead to an underestimation of potency.

  • Cell Line and Expression Levels: The cell line and the expression level of TRPM8 can impact the measured potency. Use a validated cell line with stable and consistent TRPM8 expression.

  • Stereochemistry: The chirality of your antagonist can be critical for activity. It has been demonstrated that the activity of some TRPM8 antagonists resides in a single enantiomer. Ensure you are working with the active stereoisomer.

Q3: My potent and selective TRPM8 antagonist is not showing efficacy in in vivo models of cold allodynia. What could be the issue?

A3: A disconnect between in vitro potency and in vivo efficacy is a frequent hurdle. Here are some potential reasons and solutions:

  • Pharmacokinetics (PK): Poor PK properties, such as low bioavailability, rapid metabolism, or high plasma protein binding, can prevent your compound from reaching efficacious concentrations at the target site. Conduct thorough PK studies to assess these parameters.

  • Blood-Brain Barrier (BBB) Penetration: Depending on the therapeutic indication, BBB penetration may be necessary. If your compound does not cross the BBB, it may not be effective in centrally-mediated pain models.

  • Target Engagement: Confirm that your antagonist is engaging with TRPM8 in vivo. This can be assessed through pharmacodynamic (PD) models, such as the icilin-induced "wet-dog shakes" model.

  • Animal Model Selection: The choice of animal model is crucial. The role of TRPM8 can vary between different pain models (e.g., inflammatory vs. neuropathic pain). Ensure the selected model is appropriate for interrogating the TRPM8 pathway.

  • Thermoregulatory Side Effects: TRPM8 is involved in thermoregulation. Antagonism of this channel can lead to hypothermia or sensations of heat, which may confound behavioral readouts in pain models. Monitor core body temperature and consider this as a potential confounding factor.

Troubleshooting Guides

Guide 1: Investigating Off-Target Effects

This guide provides a systematic approach to identifying and mitigating off-target effects of your TRPM8 antagonist.

Experimental Workflow for Selectivity Profiling

Caption: Workflow for selectivity profiling of TRPM8 antagonists.

Troubleshooting Steps:

  • High-Throughput Screening: Initially screen your compound library against cells expressing human TRPM8 using a functional assay, such as a calcium mobilization assay.

  • Selectivity Panel: Test active compounds against a panel of other TRP channels, particularly TRPV1 and TRPA1, as these are closely related and often implicated in off-target effects.

  • Data Analysis: Calculate IC50 values for each target. A selectivity window of at least 100-fold is generally desirable.

  • SAR Optimization: If your compound lacks selectivity, initiate medicinal chemistry efforts to synthesize analogs with improved selectivity. This could involve modifying key functional groups that interact with non-target receptors.

  • Iterative Screening: Re-screen the new analogs through the primary and secondary assays to assess for improved selectivity.

Guide 2: Addressing Poor In Vivo Efficacy

This guide outlines steps to troubleshoot a lack of efficacy in animal models despite good in vitro potency and selectivity.

Decision Tree for Troubleshooting Poor In Vivo Efficacy

Caption: Decision tree for troubleshooting poor in vivo efficacy.

Troubleshooting Steps:

  • Pharmacokinetic Profiling: Conduct a full PK study in the species being used for efficacy testing. Key parameters to measure include Cmax, Tmax, half-life, and bioavailability.

  • Target Engagement Biomarkers: Utilize a pharmacodynamic model to confirm that your compound is hitting the TRPM8 target in vivo. The icilin-induced "wet-dog shake" model is a well-established assay for this purpose.

  • Evaluate Thermoregulation: Monitor the core body temperature of the animals after compound administration. TRPM8 antagonists can induce hypothermia or sensations of heat, which can impact behavioral outcomes.

  • Consider the Animal Model: The underlying pathology of the chosen animal model may not be significantly driven by TRPM8. For example, some TRPM8 antagonists show efficacy in models of cold allodynia but not in models of mechanical hypersensitivity.

Data Presentation

Table 1: Selectivity Profile of Representative TRPM8 Antagonists

CompoundTRPM8 IC50 (nM)TRPV1 IC50 (nM)TRPA1 IC50 (nM)Selectivity (TRPV1/TRPM8)Selectivity (TRPA1/TRPM8)Reference
Compound X10>10,000>10,000>1000>1000
AMG2850~200>10,000>10,000>50>50
M8-B2-4Not ReportedNot ReportedNot ReportedNot Reported
PBMC<1No effectNo effect>25,000>25,000

Table 2: Comparison of In Vitro Potency and In Vivo Efficacy

CompoundTRPM8 IC50 (nM)In Vivo ModelEffective DoseObserved Side EffectsReference
PF-05105679~700 (R-enantiomer)Cold Pressor Test (Human)900 mgSensation of heat
AMG2850~200Wet-Dog Shakes (Rat)10 mg/kgNot Reported
Compound 14 (BB 0322703)1250Oxaliplatin-induced cold hypersensitivity30 µM (intraplantar)Not Reported

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for TRPM8 Antagonist Screening

Objective: To determine the potency of a compound to inhibit TRPM8 activation using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or other suitable calcium indicator dye

  • TRPM8 agonist (e.g., menthol or icilin)

  • Test compounds

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK293-hTRPM8 cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Compound Addition: After dye loading, wash the cells again and add the test compounds at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Baseline Fluorescence Reading: Measure the baseline fluorescence using the plate reader.

  • Agonist Addition: Add the TRPM8 agonist (e.g., menthol to a final concentration of 100 µM) to all wells.

  • Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time.

  • Data Analysis: Normalize the fluorescence response to the control wells (agonist only) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the inhibitory effect of a compound on TRPM8 channel currents.

Materials:

  • HEK293 cells expressing TRPM8

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., containing CsCl, MgCl2, EGTA, HEPES)

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • TRPM8 agonist (e.g., menthol)

  • Test compound

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the pipette and form a giga-ohm seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

  • Agonist Application: Perfuse the cell with the extracellular solution containing the TRPM8 agonist to elicit an inward current.

  • Antagonist Application: Co-apply the test compound with the agonist and record the inhibition of the agonist-induced current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.

Signaling Pathways

TRPM8 Activation and Antagonism

G cluster_0 Stimuli cluster_1 TRPM8 Channel cluster_2 Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Firing Depolarization->AP Sensation Sensation of Cold AP->Sensation Antagonist TRPM8 Antagonist Antagonist->TRPM8

Caption: Simplified signaling pathway of TRPM8 activation and inhibition.

References

Navigating the Nuances of TRPM8 Antagonism: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers engaged in the development and optimization of novel TRPM8 antagonist compounds. Addressing common experimental hurdles, this guide offers troubleshooting advice, detailed experimental protocols, and comparative data to enhance the potency and efficacy of your candidate molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental validation of TRPM8 antagonists.

Q1: Our novel compound shows lower than expected potency in our primary calcium imaging assay. What are the potential causes and how can we troubleshoot this?

A1: Several factors can contribute to unexpectedly low potency. Consider the following troubleshooting steps:

  • Agonist Concentration: Ensure the agonist (e.g., menthol, icilin) concentration is not too high. An excessively high concentration can make it difficult for a competitive antagonist to inhibit the channel, leading to an apparent decrease in potency. We recommend using an agonist concentration at or near its EC50 value for the assay.

  • Compound Solubility: Poor compound solubility in the assay buffer can lead to an overestimation of the actual concentration tested. Visually inspect for precipitation and consider using a lower concentration of a solubility-enhancing co-solvent like DMSO. Always run a vehicle control to account for any effects of the solvent.

  • Cell Health and Passage Number: The health and passage number of your cell line (e.g., HEK293 cells stably expressing TRPM8) can significantly impact assay performance. Use cells at a consistent and low passage number, and ensure high viability before starting the experiment.

  • Assay Temperature: TRPM8 is a cold-activated channel.[1][2][3] The temperature at which you run your assay can influence both agonist and antagonist binding. Ensure your assay temperature is consistent and optimized for the specific agonist being used. For example, menthol's potency increases at lower temperatures.[4]

  • pH of Assay Buffer: Acidic conditions have been shown to inhibit TRPM8 activity.[2] Verify that the pH of your assay buffer is stable and within the optimal physiological range (typically pH 7.2-7.4).

Q2: We are observing significant well-to-well variability in our 96-well plate-based calcium flux assay. How can we improve our assay consistency?

A2: High variability can mask the true potency of your compounds. To improve consistency:

  • Uniform Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells. Edge effects can be a problem in 96-well plates; consider leaving the outer wells empty or filling them with buffer to minimize this.

  • Dye Loading and Washing: Optimize the concentration of your calcium indicator dye (e.g., Fluo-4 AM) and the incubation time. Inconsistent dye loading can lead to variable baseline fluorescence. Perform gentle and consistent washing steps to remove extracellular dye without dislodging cells.

  • Automated Liquid Handling: If available, use automated liquid handlers for compound addition and other pipetting steps to minimize human error and ensure consistent timing.

  • Plate Reader Settings: Optimize the plate reader's settings, including excitation and emission wavelengths, and the number of reads per well. Ensure the baseline fluorescence is stable before adding the agonist.

Q3: Our compound demonstrates good potency in a calcium imaging assay but fails to show efficacy in a patch-clamp electrophysiology experiment. What could explain this discrepancy?

A3: Discrepancies between different assay formats are not uncommon and can provide valuable insights into the compound's mechanism of action.

  • Different Activation Stimuli: Calcium imaging and electrophysiology often use different methods to activate TRPM8 (e.g., chemical agonist vs. cold temperature or voltage). Your compound may be a modality-specific antagonist, meaning it is more effective at blocking activation by one type of stimulus than another. Test your compound against various stimuli (menthol, icilin, cold) in both assays to investigate this.

  • Voltage Dependence: The potency of some TRPM8 antagonists can be voltage-dependent. In a whole-cell patch-clamp experiment, you are controlling the membrane potential, which can influence how your compound interacts with the channel. This effect would not be apparent in a typical calcium imaging assay.

  • Use-Dependence: Some antagonists may require the channel to be in an open or inactivated state to bind effectively. The pre-incubation time with the antagonist and the pattern of agonist application can be critical. Consider varying these parameters in your electrophysiology protocol.

  • Allosteric vs. Direct Pore Block: Calcium imaging may not always distinguish between different mechanisms of inhibition. A compound that allosterically modulates the channel might show different characteristics in the more direct and sensitive electrophysiology assay compared to a direct pore blocker.

Data Presentation: Comparative Potency of TRPM8 Antagonists

The following table summarizes the inhibitory potency (IC50) of various TRPM8 antagonists determined by different cellular assays. This data is intended for comparative purposes; absolute values can vary between laboratories and specific assay conditions.

CompoundTargetAssay TypeAgonistIC50 (nM)Cell LineReference
BCTCHuman TRPM8Calcium FluxIcilin660HEK293
PF-05105679Human TRPM8FLIPR AssayNot Specified1173Not Specified
Compound 34Rat TRPM8Calcium MicrofluorimetryMentholNot specified, but noted as highly potentHEK293
Compound 35Rat TRPM8Calcium MicrofluorimetryMentholNot specified, but noted as highly potentHEK293
Compound 41Not SpecifiedElectrophysiologyNot Specified46Not Specified
Compound 45Not SpecifiedElectrophysiologyNot Specified83Not Specified
AMG2850Rat & Human TRPM8Calcium FluxMenthol, Icilin, Cold7 - 156Not Specified
RQ-00203078Human TRPM8Calcium FluxIcilin2.96HEK293

Experimental Protocols

Cell-Based Calcium Imaging Assay

This protocol outlines a general procedure for assessing the potency of TRPM8 antagonists using a fluorescent calcium indicator in a 96-well format.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)

  • 96-well black-walled, clear-bottom cell culture plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Probenecid

  • Pluronic F-127

  • Fluo-4 AM calcium indicator dye

  • TRPM8 agonist (e.g., menthol or icilin)

  • Test compounds (TRPM8 antagonists)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Harvest sub-confluent HEK293-hTRPM8 cells.

    • Seed the cells into 96-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a Dye Loading Solution: Mix Fluo-4 AM stock solution with HBSS containing probenecid (typically 2.5 mM) and a small percentage of Pluronic F-127 (e.g., 0.02-0.04%).

    • Remove the culture medium from the cell plate and wash the cells once with HBSS.

    • Add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 90 µL of HBSS to each well.

    • Prepare serial dilutions of your test compounds in HBSS.

    • Add 10 µL of the compound dilutions (or vehicle control) to the respective wells and incubate for 10-20 minutes.

  • Calcium Flux Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the reader to record fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the TRPM8 agonist solution to stimulate the cells.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the fluorescence change (ΔF/F₀).

    • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring the effect of TRPM8 antagonists on ion channel currents.

Materials:

  • HEK293 cells expressing TRPM8

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3 with KOH)

  • TRPM8 agonist (e.g., menthol or cold perfusion system)

  • Test compounds

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips at a low density suitable for patching.

  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell configuration on a TRPM8-expressing cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp or step protocol to elicit TRPM8 currents. A typical ramp is from -100 mV to +100 mV over 200 ms.

  • Compound Application:

    • Establish a stable baseline current in the presence of the TRPM8 agonist (e.g., 100 µM menthol or by perfusing with a cold external solution at ~10-18°C).

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak outward current (e.g., at +80 mV) in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition at each concentration.

    • Plot the percentage of inhibition against the compound concentration and fit to a Hill equation to determine the IC50.

Visualizations

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response cluster_antagonist Antagonist Action Cold Cold (<26°C) TRPM8 TRPM8 Receptor (Cation Channel) Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Antagonist TRPM8 Antagonist Antagonist->TRPM8 Blocks

Caption: Simplified signaling pathway of TRPM8 activation and inhibition.

Experimental_Workflow Start Start: Novel Compound Synthesis Primary_Screening Primary Screening (e.g., Calcium Imaging Assay) Start->Primary_Screening Potency_Determination IC50 Determination Primary_Screening->Potency_Determination Secondary_Assay Secondary Assay (e.g., Electrophysiology) Potency_Determination->Secondary_Assay Selectivity_Profiling Selectivity Profiling (vs. other TRP channels) Secondary_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Process In_Vivo_Testing In Vivo Efficacy Models Lead_Optimization->In_Vivo_Testing End End: Preclinical Candidate In_Vivo_Testing->End

References

Technical Support Center: Optimizing Patch-Clamp Protocols for TRPM8 Antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their patch-clamp experiments for TRPM8 antagonist 2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potency?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. It has been shown to have an IC50 of 0.2 nM, making it a highly effective blocker for studying TRPM8 function in the context of neuropathic pain syndromes.[1] In functional assays using HEK293 cells stably expressing the rat TRPM8 isoform, it potently inhibits the menthol-induced increase in intracellular calcium with an IC50 of 40 nM.[1]

Q2: What cell types are suitable for patch-clamp studies with this compound?

A2: The most commonly used cell lines for studying TRPM8 are Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells stably expressing the TRPM8 channel.[2][3] Additionally, primary cultures of Dorsal Root Ganglion (DRG) neurons, which endogenously express TRPM8, are an excellent model for studying the effects of antagonists in a more physiologically relevant system.[4]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO). For final dilutions into physiological solutions, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid off-target effects on the cells or the TRPM8 channel itself.

Q4: What are the general mechanisms of TRPM8 channel activation and inhibition?

A4: TRPM8 is a non-selective cation channel that can be activated by cold temperatures (typically below 28°C), cooling agents like menthol and icilin, and membrane depolarization. Upon activation, it allows the influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization. TRPM8 antagonists, like this compound, work by binding to the channel and preventing its opening, thereby blocking the influx of ions. This can occur through competitive or non-competitive mechanisms.

Experimental Protocols and Data

Recommended Whole-Cell Patch-Clamp Protocol for this compound

This protocol is a synthesized guideline based on established methods for studying TRPM8 channels. Optimization may be required for your specific experimental conditions.

Cell Preparation:

  • HEK293 or CHO cells stably expressing TRPM8: Culture cells to 80-90% confluency. For recording, detach cells using a gentle, non-enzymatic cell dissociation solution or brief trypsinization, then plate them onto poly-D-lysine coated glass coverslips. Allow cells to adhere for at least 30-60 minutes before recording.

  • DRG Neurons: Isolate DRG neurons from rats or mice and culture them according to standard protocols. Recordings are typically performed on small-diameter neurons, which are more likely to be nociceptors expressing TRPM8.

Solutions:

Solution TypeComponentConcentration (mM)
Extracellular (Bath) NaCl130 - 140
KCl4 - 5
CaCl21.8 - 2
MgCl21
HEPES10
D-Glucose10
pH adjusted to 7.4 with NaOH
Intracellular (Pipette) K-Gluconate or CsCl115 - 145
NaCl4 - 8
MgCl21
Mg-ATP2
GTP-Na0.3
EGTA or BAPTA5 - 11
HEPES10
pH adjusted to 7.2 with KOH or CsOH

Note on Solutions: The choice between K-Gluconate and CsCl in the intracellular solution depends on whether you want to block potassium channels (CsCl is a blocker). The choice of calcium chelator (EGTA vs. BAPTA) can also be critical, as TRPM8 exhibits calcium-dependent desensitization.

Recording Parameters:

  • Mode: Whole-cell voltage-clamp.

  • Pipettes: Borosilicate glass with a resistance of 3-7 MΩ.

  • Holding Potential: -60 mV to -80 mV.

  • TRPM8 Activation:

    • Chemical: Apply a TRPM8 agonist such as menthol (100-500 µM) or icilin (1-10 µM) via a perfusion system.

    • Cold: Use a temperature-controlled perfusion system to rapidly cool the bath solution to activate TRPM8 (e.g., to 10°C).

  • Voltage Protocol: To assess voltage-dependence, a ramp protocol from -100 mV to +100 mV over 200-350 ms can be applied. Alternatively, step protocols to various depolarizing potentials can be used.

  • Antagonist Application: After obtaining a stable baseline of agonist-evoked TRPM8 current, apply this compound at the desired concentrations through the perfusion system.

Quantitative Data for TRPM8 Antagonists
AntagonistCell TypeAssayIC50Reference
This compound HEK293 (rat TRPM8)Ca2+ fluorimetry (menthol-induced)40 nM
This compound N/AN/A0.2 nM
Capsazepine CHO (human TRPM8)Patch-clamp (cold-activated)12.9 µM
AMG-333 N/AN/A13 nM
RQ-00434739 N/AN/A14 nM
KPR-5714 N/AN/A25.3 nM
β-lactam derivative 16 HEK293 (rat TRPM8)Patch-clamp (menthol-induced)50 nM

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very small TRPM8 currents 1. Low TRPM8 expression in the recorded cell. 2. Inactive agonist solution. 3. Washout of essential intracellular factors (e.g., PIP2). 4. Incorrect pH of solutions.1. If using a stable cell line, ensure proper selection and maintenance. If using transient transfection, consider co-transfecting with a fluorescent marker to identify expressing cells. 2. Prepare fresh agonist solutions. 3. Consider using the perforated patch-clamp technique to preserve the intracellular environment. 4. Verify the pH of both intracellular and extracellular solutions, as intracellular pH can modulate TRPM8 activity.
Unstable recording (loss of seal or cell) 1. Poor cell health. 2. Mechanical instability of the setup. 3. High perfusion speed. 4. Clogged or dirty pipette tip.1. Use cells from a healthy, sub-confluent culture. Ensure proper osmolarity of all solutions. 2. Ensure the recording setup is on an anti-vibration table and that all components are securely fastened. 3. Reduce the perfusion speed to 1-1.5 mL/min. 4. Use fresh, clean pipettes for each recording.
Large, unstable leak currents 1. Incomplete seal formation. 2. Cell membrane damage during break-in. 3. High expression of TRPM8 leading to large basal activity.1. Ensure a gigaohm seal (≥1 GΩ) is formed before breaking into the cell. Applying a small negative pressure can help. 2. Use gentle suction for whole-cell access. The "zap" function on the amplifier can also be used carefully. 3. Use a cell line with a moderate expression level of TRPM8.
Run-down of TRPM8 current 1. Desensitization of the channel due to prolonged agonist exposure or high intracellular Ca2+. 2. Washout of intracellular modulators.1. Apply the agonist for short durations. Include a sufficient washout period between applications. Use an intracellular solution with a higher concentration of a fast-acting Ca2+ chelator like BAPTA. 2. As mentioned above, the perforated patch technique can mitigate this issue.
Variability in antagonist potency 1. Inaccurate antagonist concentration. 2. Adsorption of the antagonist to tubing. 3. Use of different TRPM8 isoforms (human vs. rat).1. Prepare fresh dilutions of the antagonist for each experiment. 2. Use low-adsorption tubing for your perfusion system. 3. Be aware that antagonist potency can differ between species isoforms.

Visualizing Experimental Workflows and Signaling Pathways

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events Cold Cold Menthol Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Activates TRPM8_Antagonist_2 This compound TRPM8_Antagonist_2->TRPM8 Inhibits Ca_influx Ca2+/Na+ Influx TRPM8->Ca_influx Allows Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Sensation of Cold) Action_Potential->Cellular_Response

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition.

Patch-Clamp Experimental Workflow

Patch_Clamp_Workflow Patch-Clamp Workflow for this compound prep Cell Preparation (HEK293-TRPM8 or DRG neurons) seal Approach Cell & Form GΩ Seal prep->seal pipette Pipette Fabrication & Filling (3-7 MΩ, Intracellular Solution) pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Current whole_cell->baseline agonist Apply TRPM8 Agonist (Menthol or Cold) baseline->agonist antagonist Apply this compound agonist->antagonist washout Washout antagonist->washout analysis Data Analysis (IC50 determination) washout->analysis

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for No TRPM8 Current start No Current Observed? check_seal Is the Seal > 1 GΩ? start->check_seal Yes check_breakin Successful Break-in? check_seal->check_breakin Yes fix_seal Improve Sealing Technique check_seal->fix_seal No check_agonist Agonist Applied? check_breakin->check_agonist Yes fix_breakin Gentler Break-in check_breakin->fix_breakin No check_expression Is TRPM8 Expressed? check_agonist->check_expression Yes apply_agonist Apply Agonist check_agonist->apply_agonist No check_solutions Are Solutions Correct? check_expression->check_solutions Yes verify_expression Verify Cell Line/Transfection check_expression->verify_expression No verify_solutions Check Solution Composition/pH check_solutions->verify_solutions No success Current Observed check_solutions->success Yes

Caption: A logical approach to troubleshooting the absence of TRPM8 currents.

References

Validation & Comparative

A Comparative Guide to TRPM8 Antagonists: AMG 333 vs. PF-05105679

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent transient receptor potential melastatin 8 (TRPM8) antagonists: AMG 333, developed by Amgen, and PF-05105679, developed by Pfizer. The objective of this document is to present a side-by-side analysis of their performance based on available experimental data, to assist researchers in the fields of pain, inflammation, and urology in their drug development endeavors.

Data Presentation

The following tables summarize the key quantitative data for AMG 333 and PF-05105679, focusing on their in vitro potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity

ParameterAMG 333PF-05105679Reference(s)
Target TRPM8TRPM8[1][2]
IC50 (Human TRPM8) 13 nM103 nM[1][3][4]
IC50 (Rat TRPM8) 20 nMNot explicitly stated
Selectivity >1500-fold selective over TRPV1, TRPV3, TRPV4, and TRPA1 (IC50 >20 µM)>100-fold selective over a panel of receptors, ion channels, and enzymes, including TRPV1 and TRPA1

Table 2: In Vivo Efficacy in Preclinical Models

ModelParameterAMG 333PF-05105679Reference(s)
Rat Icilin-Induced Wet-Dog Shake (WDS) Model ED501.14 mg/kg (p.o.)Not explicitly stated
Rat Cold Pressor Test (CPT) ED501.10 mg/kg (p.o.)Not explicitly stated
Guinea Pig Bladder Ice Water/Menthol Challenge In vivo IC50Not tested200 nM

Table 3: Human Clinical Trial Data

ParameterAMG 333PF-05105679Reference(s)
Phase of Development Phase I (discontinued)Phase I
Indication Studied MigraineCold-related pain
Efficacious Dose Not established900 mg (single dose) showed efficacy comparable to 20 mg oxycodone in a cold pressor test
Reported Adverse Events Feeling hot, paresthesia, dysesthesia, dysgeusiaHot sensation (predominantly perioral)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Calcium Flux Assay for TRPM8 Antagonist Potency

This protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a TRPM8 antagonist.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are incubated overnight at 37°C and 5% CO2.

2. Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) loading solution is prepared in HBSS, often containing probenecid to prevent dye extrusion.

  • The loading solution is added to each well, and the plate is incubated in the dark at 37°C for approximately 45-60 minutes.

3. Compound Addition and Incubation:

  • After incubation, the dye loading solution is removed, and the cells are washed again with HBSS.

  • Serial dilutions of the test antagonist (e.g., AMG 333 or PF-05105679) are prepared in HBSS and added to the respective wells.

  • The plate is incubated with the antagonist for a predetermined period (e.g., 10-20 minutes) at room temperature.

4. Agonist Stimulation and Signal Detection:

  • A TRPM8 agonist (e.g., icilin or menthol) is added to all wells to stimulate calcium influx.

  • The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) at appropriate excitation and emission wavelengths. Readings are taken kinetically over a period of several minutes to capture the peak response.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • The percentage of inhibition is calculated for each antagonist concentration relative to the response in the absence of the antagonist.

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Rat Icilin-Induced Wet-Dog Shake (WDS) Model

This in vivo protocol is used to assess the target engagement and efficacy of TRPM8 antagonists.

1. Animals:

  • Male Sprague-Dawley or Wistar rats are used for this model. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Acclimation and Dosing:

  • Rats are acclimated to the testing environment before the experiment.

  • The test antagonist (e.g., AMG 333) or vehicle is administered orally (p.o.) at a predetermined time before the icilin challenge (e.g., 60 minutes).

3. Icilin Challenge:

  • The TRPM8 agonist, icilin, is administered via intraperitoneal (i.p.) injection at a dose known to reliably induce the wet-dog shake behavior (e.g., 2.5 mg/kg).

4. Behavioral Observation:

  • Immediately following icilin injection, each rat is placed in an individual observation chamber.

  • The number of wet-dog shakes (a rapid, rotational shaking of the head and torso) is counted by a trained observer, who is blinded to the treatment groups, for a defined period (e.g., 30 minutes).

5. Data Analysis:

  • The total number of wet-dog shakes for each animal is recorded.

  • The percentage of inhibition of the WDS response is calculated for each dose of the antagonist compared to the vehicle-treated group.

  • The ED50 (the dose required to produce a 50% reduction in wet-dog shakes) is calculated using appropriate statistical software.

Mandatory Visualization

TRPM8 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the TRPM8 channel.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Antagonist AMG 333 / PF-05105679 Antagonist->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Neuron Sensory Neuron AP->Neuron Sensation Sensation of Cold and Pain Neuron->Sensation

Caption: TRPM8 channel activation by cold or agonists leads to cation influx and neuronal signaling.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the key steps in a typical preclinical in vivo experiment to evaluate the efficacy of a TRPM8 antagonist.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Sprague-Dawley Rat) Acclimation Acclimate Animals to Testing Environment Animal_Selection->Acclimation Randomization Randomize Animals into Treatment Groups Acclimation->Randomization Dosing Administer TRPM8 Antagonist or Vehicle (p.o.) Randomization->Dosing Challenge Administer TRPM8 Agonist (e.g., Icilin i.p.) Dosing->Challenge Observation Observe and Record Behavioral Response (e.g., Wet-Dog Shakes) Challenge->Observation Data_Collection Quantify Behavioral Response Observation->Data_Collection Stats Statistical Analysis (e.g., ANOVA, ED50 calculation) Data_Collection->Stats Results Determine Efficacy of the Antagonist Stats->Results

Caption: Workflow for assessing in vivo efficacy of TRPM8 antagonists in a rat model.

References

Cross-reactivity of TRPM8 antagonist 2 with other TRP channels

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established therapeutic target for conditions involving cold hypersensitivity and pain. The development of selective TRPM8 antagonists is a key objective for minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of prominent TRPM8 antagonists with other TRP channels, supported by experimental data and detailed protocols.

Quantitative Comparison of Antagonist Selectivity

The following table summarizes the inhibitory potency (IC50) of selected TRPM8 antagonists against a panel of TRP channels. This data is crucial for assessing the selectivity profile of each compound. A lower IC50 value indicates higher potency.

CompoundTRPM8 IC50 (nM)TRPV1 IC50 (µM)TRPA1 IC50 (µM)TRPV3 IC50 (µM)TRPV4 IC50 (µM)TRPC6 IC50 (µM)
PF-05105679 103[1]>10[1]>10[1]---
AMG 2850 41 (cold-activated) / 204 (icilin-activated)[2]>20[3]>20>20>20-
GDC-0334 *>10>100.0017-->10

*GDC-0334 is a potent TRPA1 antagonist included for comparison of selectivity profiles.

Experimental Methodologies

The determination of antagonist selectivity is primarily achieved through two key experimental techniques: electrophysiology (patch-clamp) and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flux through channels in response to specific stimuli, providing detailed information on channel activity and modulation by pharmacological agents.

Objective: To measure the inhibitory effect of a test compound on agonist-induced currents in cells heterologously expressing a specific TRP channel.

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human TRP channel of interest are commonly used.

Protocol:

  • Cell Preparation: Plate cells expressing the target TRP channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 140 KCl, 10 HEPES, 1 K5·fura-2, pH 7.2 with KOH.

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4 with NaOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • Perfuse the cell with an agonist specific to the TRP channel being tested (e.g., menthol or icilin for TRPM8, capsaicin for TRPV1, AITC for TRPA1).

    • Once a stable agonist-induced current is established, co-perfuse with the agonist and varying concentrations of the test antagonist.

    • Record the inhibition of the agonist-induced current at each antagonist concentration.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a sigmoidal curve to determine the IC50 value.

G cluster_workflow Patch-Clamp Workflow cluster_recording Recording Steps prep Cell Preparation recording Whole-Cell Recording prep->recording pipette Pipette Preparation pipette->recording solutions Solution Preparation solutions->recording analysis Data Analysis recording->analysis ic50 IC50 Determination analysis->ic50 establish Establish Whole-Cell baseline Record Baseline establish->baseline agonist Apply Agonist baseline->agonist antagonist Apply Antagonist agonist->antagonist

Figure 1. Workflow for determining antagonist potency using whole-cell patch-clamp.
Intracellular Calcium Imaging (FLIPR Assay)

This high-throughput method indirectly measures ion channel activity by detecting changes in intracellular calcium concentration using fluorescent dyes. It is well-suited for screening large numbers of compounds.

Objective: To measure the effect of a test compound on agonist-induced changes in intracellular calcium in cells expressing a specific TRP channel.

Cell Lines: HEK293 or CHO cells stably expressing the human TRP channel of interest.

Protocol:

  • Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) and probenecid (to prevent dye extrusion).

    • Remove the culture medium from the cell plate and add the dye-loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Measurement:

    • Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test antagonist to the wells, followed by a fixed concentration of the appropriate agonist.

    • The FLIPR instrument will automatically add the reagents and record the fluorescence changes over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the influx of calcium through the activated TRP channels.

    • Calculate the percentage of inhibition of the agonist-induced calcium signal for each antagonist concentration.

    • Determine the IC50 value by fitting the data to a concentration-response curve.

G cluster_workflow FLIPR Assay Workflow cluster_measurement Measurement Steps plate Plate Cells load Load with Calcium Dye plate->load measure Measure Fluorescence in FLIPR load->measure analyze Analyze Data measure->analyze ic50 IC50 Determination analyze->ic50 baseline Baseline Reading add_antagonist Add Antagonist baseline->add_antagonist add_agonist Add Agonist add_antagonist->add_agonist record Record Fluorescence Change add_agonist->record

Figure 2. Workflow for high-throughput screening of antagonists using a FLIPR calcium assay.

Signaling and Selectivity Logic

The high selectivity of an antagonist for its target channel over other related channels is a critical factor in drug development. This selectivity minimizes the potential for off-target effects, which can lead to undesirable side effects.

G cluster_antagonist TRPM8 Antagonist cluster_channels TRP Channels cluster_outcome Therapeutic Outcome antagonist Selective TRPM8 Antagonist (e.g., PF-05105679) trpm8 TRPM8 antagonist->trpm8 High Potency (Low IC50) trpv1 TRPV1 antagonist->trpv1 Low Potency (High IC50) trpa1 TRPA1 antagonist->trpa1 Low Potency (High IC50) other_trp Other TRP Channels antagonist->other_trp Low Potency (High IC50) safety Improved Safety Profile (Reduced Side Effects) efficacy Therapeutic Efficacy (Analgesia) trpm8->efficacy

Figure 3. Logical relationship between antagonist selectivity and therapeutic outcome.

This guide provides a framework for the comparative evaluation of TRPM8 antagonist selectivity. The presented data and protocols are intended to assist researchers in the selection and characterization of compounds with optimal therapeutic potential.

References

A Head-to-Head Comparison of TRPM8 Antagonists: TRPM8 Antagonist 2 and BCTC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel: TRPM8 Antagonist 2 (also known as Compound 14) and BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide). The objective is to offer a clear, evidence-based overview to inform research and development decisions in the fields of sensory biology, pain, and inflammation.

Executive Summary

This compound emerges as a highly potent and selective inhibitor of the TRPM8 channel, demonstrating remarkable efficacy in preclinical models of cold-related pain. In contrast, BCTC presents as a dual antagonist, targeting both TRPM8 and the heat- and capsaicin-sensing TRPV1 channel. While this dual activity may offer a broader therapeutic potential in certain pain states, it also necessitates careful consideration of off-target effects. The quantitative data presented below, though largely from separate studies, highlights a significant potency difference in favor of this compound for TRPM8 inhibition.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro and in vivo performance of this compound and BCTC. It is crucial to note that the data has been aggregated from various sources, and direct head-to-head studies under identical experimental conditions are limited. Therefore, comparisons should be made with consideration of the differing assay parameters.

In Vitro Potency: Half-Maximal Inhibitory Concentration (IC50)
CompoundTarget(s)IC50 (TRPM8)Assay ConditionsReference(s)
This compound (Compound 14) TRPM80.2 nM Fluorescence-based in vitro assay, menthol-evoked calcium influx in TRPM8 stably transfected HEK293 cells.[1]
40 nM Ca2+ fluorimetric assay, menthol-induced increase in intracellular Ca2+ in HEK293 cells expressing rat TRPM8.[2]
BCTC TRPM8, TRPV1~800 nM Not specified agonist, Rat TRPM8.[3]
143 nM Not specified agonist, TRPM8.
0.8 ± 1 µM Not specified agonist, TRPM8.

Note: The variability in BCTC's reported IC50 values underscores the importance of standardized experimental protocols when comparing compound potencies.

In Vivo Efficacy
CompoundAnimal ModelEffectDosageReference(s)
This compound (Compound 14) Oxaliplatin-induced cold allodynia in miceAttenuated cold allodynia0.1 and 1 µg, s.c.[2]
Icilin-induced "wet-dog shakes" (WDS) in miceInhibited WDS-like cold hypersensitivity by 63%30 mg/kg, s.c.[2]
BCTC Sciatic nerve ligation-induced tactile allodynia in ratsSignificantly reduced tactile allodynia10 mg/kg, i.p.
Cold-evoked responses in trigeminal ganglion neuronsFull and reversible block of menthol responses3 µM

Selectivity Profile

A key differentiator between the two compounds is their selectivity.

  • This compound (Compound 14) is reported to be a potent and selective TRPM8 antagonist.

  • BCTC is a well-characterized dual antagonist of TRPM8 and TRPV1 channels. This dual action means BCTC can inhibit responses to both cold (via TRPM8) and noxious heat/capsaicin (via TRPV1).

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize TRPM8 antagonists.

Calcium Imaging Assay for TRPM8 Antagonist Activity

This assay is a widely used method to determine the inhibitory effect of a compound on TRPM8 channel activation by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The culture medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffered saline solution for approximately 60 minutes at 37°C in the dark.

3. Compound Application:

  • After incubation, the dye solution is removed, and cells are washed again.

  • The antagonist compound (this compound or BCTC) at various concentrations is added to the wells and incubated for 15-30 minutes at room temperature.

4. TRPM8 Activation and Signal Detection:

  • The plate is placed in a fluorescence plate reader capable of kinetic reading.

  • A baseline fluorescence reading is taken for a few seconds.

  • A TRPM8 agonist (e.g., menthol or icilin) is then added to the wells to activate the channel.

  • Fluorescence intensity is measured continuously for several minutes to record the calcium influx.

5. Data Analysis:

  • The change in fluorescence intensity is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Cold Allodynia Model (Oxaliplatin-Induced)

This model assesses the ability of a compound to reverse cold hypersensitivity, a common side effect of chemotherapy.

1. Induction of Cold Allodynia:

  • Mice receive an injection of oxaliplatin to induce a state of cold hypersensitivity.

2. Drug Administration:

  • This compound or a vehicle control is administered to the animals, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

3. Behavioral Testing (Acetone Test):

  • A drop of acetone is applied to the plantar surface of the mouse's hind paw. The evaporation of acetone produces a cooling sensation.

  • The animal's response, such as the duration of paw lifting, licking, or flinching, is observed and quantified.

  • A reduction in the response duration in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.

Visualizations

TRPM8 Signaling Pathway and Antagonist Intervention

TRPM8_Signaling TRPM8 Signaling Pathway and Antagonist Intervention Stimuli Cold (<28°C) Menthol Icilin TRPM8 TRPM8 Channel Stimuli->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuron Sensory Neuron Action_Potential->Neuron Brain Brain Neuron->Brain Signal Transmission Sensation Sensation of Cold & Pain Brain->Sensation Antagonist2 This compound Antagonist2->TRPM8 Blocks (Selective) BCTC BCTC BCTC->TRPM8 Blocks TRPV1 TRPV1 Channel BCTC->TRPV1 Blocks TRPV1->Ca_Influx Heat_Capsaicin Heat (>43°C) Capsaicin Heat_Capsaicin->TRPV1 Activates

Caption: TRPM8 signaling and points of antagonist intervention.

Experimental Workflow for In Vitro Antagonist Screening

Antagonist_Screening_Workflow Workflow for In Vitro TRPM8 Antagonist Screening Start Start Cell_Culture Culture TRPM8-expressing HEK293 cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with Ca²⁺ indicator dye Plate_Cells->Dye_Loading Add_Compound Add test compounds (this compound / BCTC) Dye_Loading->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_Baseline Measure baseline fluorescence Incubate->Measure_Baseline Add_Agonist Add TRPM8 agonist (e.g., Menthol) Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence (Ca²⁺ influx) Add_Agonist->Measure_Response Data_Analysis Data Analysis: Calculate % inhibition Determine IC50 Measure_Response->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for screening TRPM8 antagonists.

Conclusion

Both this compound and BCTC are valuable tools for investigating the role of the TRPM8 channel in physiology and disease. This compound stands out for its exceptional potency and selectivity, making it an ideal probe for studies focused specifically on TRPM8-mediated pathways. BCTC, with its dual TRPM8/TRPV1 antagonism, offers a different pharmacological profile that may be advantageous in complex pain conditions where both channels play a role. The choice between these two antagonists will ultimately depend on the specific research question and the desired selectivity profile. The provided data and protocols serve as a foundation for making an informed decision in the design of future experiments.

References

Validating TRPM8 Antagonist 2: A Comparative Guide for In Vivo Translation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo validation of TRPM8 antagonist 2 (also known as Compound 14), a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. The TRPM8 channel, a sensor for cold temperatures and cooling agents like menthol, is a key therapeutic target for neuropathic pain syndromes, particularly those involving cold hypersensitivity.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative TRPM8 antagonists and detailing the experimental frameworks used for in vivo validation.

Performance Comparison of TRPM8 Antagonists

The in vivo efficacy of a compound is the ultimate test of its therapeutic potential. The following table summarizes the performance of this compound against other notable TRPM8 antagonists in preclinical models of pain and cold hypersensitivity.

CompoundIn Vitro Potency (IC50)In Vivo ModelSpeciesDoseRouteKey Outcome
This compound 0.2 nM Oxaliplatin-Induced Cold AllodyniaMouse0.1 - 1 µgs.c.Dose-dependently attenuated cold allodynia.
Icilin-Induced Wet-Dog Shakes (WDS)Mouse1 - 30 mg/kgs.c.Inhibited WDS by 63% at the highest dose.
AMG-333 13 nMWet-Dog Shakes (WDS)RatN/AN/ADemonstrated in vivo activity.
RGM8-51 1.06 µM (rat TRPM8)Oxaliplatin-Induced NeuropathyMouseN/AN/AReduced cold hypersensitivity.
Chronic Constriction Injury (CCI)Rat10 or 30 mg/kgi.p.Reduced cold, mechanical, and heat hypersensitivity.
BB 0322703 1.25 µMOxaliplatin-Induced Cold AllodyniaMouse30 µMN/AShowed pharmacological efficacy.
PF-05105679 N/ACold-Related PainHumanN/AN/AShowed clinical efficacy in reducing cold-induced pain.
PBMC <1 nMInflammatory & Nerve Injury PainMouseN/ASystemicDiminished cold hypersensitivity.
Oxaliplatin-Induced NeuropathyMouseN/ASystemicIneffective against cold hypersensitivity in this model.
AMG2850 N/AWet-Dog Shakes (WDS)Rat10 mg/kgN/AShowed in vivo activity.
Inflammatory & Neuropathic PainRat100 mg/kgN/AIneffective in these models.

N/A: Not Available in the provided search results. s.c.: subcutaneous. i.p.: intraperitoneal.

Key In Vivo Experimental Protocols

The successful translation of in vitro findings to in vivo models relies on robust and reproducible experimental protocols. Below are the detailed methodologies for two key models used to validate this compound.

Oxaliplatin-Induced Cold Allodynia

This model is widely used to screen for compounds that can alleviate chemotherapy-induced neuropathic pain, a condition where TRPM8 is often upregulated.

  • Animal Model: Male mice are typically used.

  • Induction of Neuropathy: Peripheral neuropathy is induced by repeated administration of oxaliplatin (e.g., 6 mg/kg, s.c.) on alternating days (e.g., days 1, 3, and 5). Control animals receive a vehicle solution.

  • Drug Administration: this compound is prepared in a vehicle (e.g., DMSO diluted in saline) and administered subcutaneously (s.c.) at doses ranging from 0.1 to 1 µg.

  • Behavioral Testing (Acetone Drop Test):

    • Animals are placed on a wire mesh platform and allowed to acclimatize.

    • A drop of acetone is applied to the plantar surface of the hind paw.

    • The duration of the response (e.g., paw withdrawal, flinching, licking) is measured.

    • Longer response durations in oxaliplatin-treated animals compared to baseline indicate cold hypersensitivity.

  • Endpoint: A significant reduction in the duration of the acetone-induced response in antagonist-treated animals compared to vehicle-treated animals indicates analgesic efficacy. This compound has been shown to effectively attenuate this response.

Icilin-Induced Wet-Dog Shakes (WDS)

This model provides a rapid in vivo assessment of TRPM8 target engagement. Icilin is a potent TRPM8 agonist that induces a distinct shaking behavior, which can be blocked by TRPM8 antagonists.

  • Animal Model: Mice are used for this assay.

  • Acclimatization: Animals are acclimatized to the testing environment for at least 30 minutes on two consecutive days prior to the experiment.

  • Drug Administration:

    • Antagonist: this compound is administered subcutaneously (s.c.) at doses ranging from 1 to 30 mg/kg.

    • Agonist: After a set pre-treatment time, icilin (dissolved in a vehicle like 20% DMSO and 1% Tween 80 in water) is injected intraperitoneally (i.p.).

  • Behavioral Observation: Immediately following icilin injection, the number of "wet-dog shakes" (a rapid, rotational shaking of the head and trunk) is counted for a defined period (e.g., 30 minutes).

  • Endpoint: A dose-dependent reduction in the number of wet-dog shakes in the antagonist-treated group compared to the vehicle group demonstrates target engagement and functional antagonism of the TRPM8 channel in vivo.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the TRPM8 signaling pathway and the in vivo validation workflow.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel PLC PLC TRPM8->PLC Activates Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Opens PIP2 PIP2 PLC->PIP2 Hydrolyzes Stimuli Cold Temp. Menthol Icilin Stimuli->TRPM8 Activates Antagonist This compound Antagonist->TRPM8 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Sensation Sensation of Cold & Pain ActionPotential->Sensation

Caption: TRPM8 channel activation pathway and point of inhibition by antagonists.

In_Vivo_Workflow cluster_induction Phase 1: Disease Model Induction cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Data Analysis Induction Induce Neuropathy (e.g., Oxaliplatin Injections) Development Allow Neuropathy to Develop (Days) Induction->Development Baseline Measure Baseline Cold Sensitivity Baseline->Induction Group Randomize Animals (Vehicle vs. Antagonist 2) Development->Group Administer Administer Compound (e.g., s.c. injection) Group->Administer Behavior Perform Behavioral Test (Acetone Drop Test) Administer->Behavior Measure Quantify Response (e.g., Paw Withdrawal Time) Behavior->Measure Compare Compare Groups (Statistical Analysis) Measure->Compare Efficacy Determine Efficacy Compare->Efficacy

Caption: Experimental workflow for validating TRPM8 antagonists in a neuropathic pain model.

References

Navigating the Maze of TRPM8 Antagonism: A Comparative Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive comparison of the performance of several key TRPM8 antagonists, drawing upon publicly available experimental data to highlight consistencies and potential sources of variability. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their own experimental design and interpretation.

In Vitro Potency: A Tale of Nanomolar Efficacy

The in vitro potency of TRPM8 antagonists is a cornerstone of their pharmacological characterization, typically measured by their half-maximal inhibitory concentration (IC50) in cell-based assays. Data from multiple sources consistently demonstrate that a range of structurally diverse compounds potently inhibit the human TRPM8 channel, with IC50 values frequently in the low nanomolar range.

Compound NameChemical Structure/ReferenceIC50 (nM) for human TRPM8Reference(s)
TRPM8 antagonist 2 (Compound 14) Not Publicly Available0.2[Not Specified]
PF-05105679 Not Publicly Available103[1]
AMG-333 (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid13[1]
AMG2850 (R)-8-(4-(trifluoromethyl)phenyl)-N-((S)-1,1,1-trifluoropropan-2-yl)-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxamide~204 (IC90 for rat TRPM8)[2][3]
BCTC N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide~794 (Calculated from pIC50 of 6.1)[1]
RGM8-51 β-lactam derivative1740

Note: The IC50 values presented are as reported in the respective references and may have been determined using different experimental protocols, which can contribute to variability.

Experimental Protocols: The Blueprint for Reproducibility

The consistency of findings across laboratories is fundamentally linked to the meticulous execution of standardized experimental protocols. Below are detailed methodologies for two of the most common in vitro assays used to assess TRPM8 antagonist activity.

Calcium Imaging Assay

This high-throughput assay is widely used to screen for and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration following channel activation.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture HEK293T cells expressing human TRPM8 plate Plate cells in 96-well plates culture->plate load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate->load incubate Incubate with antagonist at various concentrations load->incubate baseline Record baseline fluorescence incubate->baseline activate Activate TRPM8 with an agonist (e.g., menthol) baseline->activate record Record fluorescence change activate->record calculate Calculate percentage inhibition record->calculate curve Generate concentration-response curve calculate->curve ic50 Determine IC50 value curve->ic50

Caption: Workflow for a typical calcium imaging assay to determine TRPM8 antagonist potency.

Detailed Steps:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293T) cells stably expressing the human TRPM8 channel are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.

  • Compound Incubation: The antagonist is added to the wells at a range of concentrations and incubated for a defined period.

  • TRPM8 Activation and Signal Detection: A baseline fluorescence reading is taken before the addition of a TRPM8 agonist (e.g., menthol or icilin). The fluorescence intensity is then measured kinetically to capture the calcium influx.

  • Data Analysis: The change in fluorescence is used to calculate the percentage of inhibition at each antagonist concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Electrophysiology (Patch-Clamp)

This technique provides a more direct measure of ion channel function by recording the electrical currents flowing through the TRPM8 channel in response to activation and inhibition.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Recording cluster_analysis Data Analysis plate_ep Plate HEK293 cells expressing human TRPM8 on coverslips patch Establish whole-cell patch-clamp configuration plate_ep->patch baseline_ep Record baseline current patch->baseline_ep activate_ep Apply TRPM8 agonist (e.g., menthol) baseline_ep->activate_ep antagonize_ep Co-apply antagonist with agonist activate_ep->antagonize_ep record_ep Record inward currents antagonize_ep->record_ep measure Measure peak inward current record_ep->measure inhibition Calculate percentage of inhibition measure->inhibition ic50_ep Determine IC50 from concentration-response curve inhibition->ic50_ep

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess TRPM8 channel blockade.

Detailed Steps:

  • Cell Preparation: HEK293 cells expressing human TRPM8 are plated on glass coverslips prior to the experiment.

  • Recording Solutions: The intracellular (pipette) and extracellular (bath) solutions are prepared with specific ionic compositions to isolate TRPM8 currents.

  • Whole-Cell Configuration: A glass micropipette is used to form a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

  • TRPM8 Activation and Antagonist Application: The TRPM8 channel is activated by perfusing the cell with a solution containing a TRPM8 agonist. Once a stable current is achieved, the antagonist is co-applied with the agonist at various concentrations.

  • Data Acquisition and Analysis: The resulting inward currents are recorded. The peak current in the presence of the antagonist is compared to the control current to calculate the percentage of inhibition and determine the IC50.

In Vivo Efficacy: From Bench to Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. While direct comparisons of "this compound" across different laboratories in vivo are lacking, studies on other antagonists in various animal models provide a basis for understanding the expected effects and potential for reproducibility.

A common in vivo model to assess TRPM8 target engagement is the icilin-induced wet-dog shake (WDS) model in rats. Administration of the TRPM8 agonist icilin induces a characteristic shaking behavior, which can be dose-dependently inhibited by TRPM8 antagonists. For example, AMG2850 has been shown to be effective in this model.

In models of neuropathic and inflammatory pain , such as the chronic constriction injury (CCI) model or chemotherapy-induced peripheral neuropathy (CIPN), TRPM8 antagonists have demonstrated analgesic effects. For instance, RGM8-51 has shown antinociceptive activity in a mouse model of oxaliplatin-induced cold allodynia and in a rat CCI model. However, the effectiveness of TRPM8 antagonists in these models can be variable, potentially due to differences in the specific model, the dosing regimen, and the endpoint being measured.

Signaling Pathways and Logical Relationships

The activation of the TRPM8 channel and its subsequent inhibition by an antagonist involves a cascade of events that can be visualized to understand the logical flow of the experimental process.

G cluster_activation TRPM8 Channel Activation cluster_inhibition Antagonist Action agonist TRPM8 Agonist (e.g., Menthol, Icilin, Cold) trpm8 TRPM8 Channel agonist->trpm8 Binds to/Activates ca_influx Ca2+ Influx trpm8->ca_influx Opens block Channel Blockade trpm8->block depolarization Membrane Depolarization ca_influx->depolarization antagonist This compound antagonist->trpm8 block->ca_influx Prevents

Caption: Signaling pathway of TRPM8 activation and inhibition by an antagonist.

Conclusion: A Path Towards Enhanced Reproducibility

While a definitive, multi-center study on the reproducibility of "this compound" is not available, the collective evidence for a range of TRPM8 antagonists suggests a generally consistent pharmacological profile, particularly in in vitro assays. The observed variability in potency and efficacy can often be attributed to differences in experimental protocols, cell lines, agonist concentrations, and animal models.

To enhance inter-laboratory reproducibility, the following are recommended:

  • Standardization of Protocols: Adherence to detailed, standardized protocols for key assays is paramount.

  • Use of Reference Compounds: Including well-characterized reference antagonists in experiments can help to normalize data across different laboratories.

  • Transparent Reporting: Detailed reporting of experimental conditions in publications is essential for others to replicate and compare findings accurately.

By embracing these principles, the scientific community can continue to build a robust and reproducible body of evidence to advance the development of TRPM8 antagonists as potential therapeutics.

References

Validating the Selectivity of TRPM8 Antagonist 2 Against TRPV1 and TRPA1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of the potent Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, designated as TRPM8 antagonist 2, against the closely related Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. The following sections detail the pharmacological data, experimental methodologies for selectivity validation, and the relevant signaling pathways of these thermo-TRP channels. For a broader comparison, data for another well-characterized selective TRPM8 antagonist, PF-05105679, is also included.

Data Presentation: Comparative Selectivity Profile

The selectivity of a TRPM8 antagonist is crucial for minimizing off-target effects, given the functional overlap and sequence homology within the TRP channel family. The following table summarizes the available quantitative data for this compound and PF-05105679.

CompoundTargetIC50 (nM)Selectivity vs. TRPV1Selectivity vs. TRPA1
This compound TRPM80.2[1][2][3]SelectiveSelective
(CAS 259674-19-6)TRPV1>10,000->50,000-fold
TRPA1>10,000>50,000-fold-
PF-05105679 TRPM8103[4][5]>100-fold>100-fold
(CAS 1398583-31-7)TRPV1>10,000->97-fold
TRPA1>10,000>97-fold-

*Note: Specific IC50 values for this compound against TRPV1 and TRPA1 are not explicitly available in the reviewed literature. The ">10,000 nM" is a conservative estimate based on the characterization of structurally related selective compounds from the same chemical series.

Experimental Protocols

The determination of antagonist potency and selectivity relies on robust in vitro functional assays. The two primary methods employed are calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) following channel activation. It is a reliable technique for initial screening and determination of IC50 values.

Objective: To determine the concentration-dependent inhibition of agonist-induced calcium influx by the TRPM8 antagonist in cells expressing TRPM8, TRPV1, or TRPA1.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Cells are stably or transiently transfected with the cDNA encoding for human TRPM8, TRPV1, or TRPA1.

  • Fluorescent Dye Loading:

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

    • After 24 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS) for 45-60 minutes at 37°C.

  • Compound Application and Signal Detection:

    • The dye solution is removed, and cells are washed with HBSS.

    • A baseline fluorescence is recorded using a fluorescence plate reader.

    • Serial dilutions of the antagonist (this compound or PF-05105679) are added to the wells and incubated for a predefined period.

    • The respective channel agonist is then added to stimulate calcium influx.

      • TRPM8: Menthol or Icilin

      • TRPV1: Capsaicin

      • TRPA1: Allyl isothiocyanate (AITC) or Mustard Oil

    • Fluorescence intensity is continuously measured to record the calcium response.

  • Data Analysis:

    • The change in fluorescence is calculated and normalized to the response in the absence of the antagonist.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

Objective: To validate the inhibitory effect of the TRPM8 antagonist on agonist-induced currents in cells expressing the target channels.

Methodology:

  • Cell Preparation:

    • Transfected HEK293 cells are plated on glass coverslips at a low density.

  • Recording Configuration:

    • A glass micropipette with a tip diameter of 1-2 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

    • A high-resistance "giga-ohm" seal is formed, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Current Measurement:

    • A baseline current is recorded.

    • The specific agonist for TRPM8, TRPV1, or TRPA1 is applied to the cell via a perfusion system to elicit an inward current.

    • Once a stable current is achieved, the antagonist is co-applied at various concentrations to measure the inhibition of the agonist-induced current.

  • Data Analysis:

    • The peak current amplitude in the presence of the antagonist is measured and normalized to the control agonist response.

    • These data are used to generate concentration-response curves and calculate IC50 values.

Signaling Pathways and Experimental Workflow

TRP Channel Signaling Pathways

The following diagrams illustrate the general activation pathways for TRPM8, TRPV1, and TRPA1.

TRPM8_Pathway cluster_stimuli Stimuli Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Sensation Sensation of Cold AP->Sensation Antagonist This compound Antagonist->TRPM8 Inhibition

Caption: TRPM8 channel activation pathway.

TRPV1_Pathway cluster_stimuli Stimuli Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Acid Low pH Acid->TRPV1 Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Sensation Sensation of Heat/Pain AP->Sensation Antagonist This compound (Test Compound) Antagonist->TRPV1 No Significant Inhibition

Caption: TRPV1 channel activation pathway.

TRPA1_Pathway cluster_stimuli Stimuli Irritants Chemical Irritants (AITC, Mustard Oil) TRPA1 TRPA1 Channel Irritants->TRPA1 Cold Noxious Cold Cold->TRPA1 Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Sensation Sensation of Pain/Irritation AP->Sensation Antagonist This compound (Test Compound) Antagonist->TRPA1 No Significant Inhibition

Caption: TRPA1 channel activation pathway.

Experimental Workflow for Selectivity Validation

The logical flow for validating the selectivity of a TRPM8 antagonist is depicted below.

Selectivity_Workflow Start Start: Candidate TRPM8 Antagonist Primary_Assay Primary Screening: Calcium Imaging Assay Start->Primary_Assay TRPM8_Screen TRPM8-expressing cells + Menthol/Icilin Primary_Assay->TRPM8_Screen TRPV1_Screen TRPV1-expressing cells + Capsaicin Primary_Assay->TRPV1_Screen TRPA1_Screen TRPA1-expressing cells + AITC Primary_Assay->TRPA1_Screen Decision Potent and Selective? TRPM8_Screen->Decision TRPV1_Screen->Decision TRPA1_Screen->Decision Secondary_Assay Secondary Validation: Patch-Clamp Electrophysiology Decision->Secondary_Assay Yes Discard Discard or Redesign Decision->Discard No TRPM8_Patch TRPM8 Current Inhibition Secondary_Assay->TRPM8_Patch TRPV1_Patch TRPV1 Current Inhibition Secondary_Assay->TRPV1_Patch TRPA1_Patch TRPA1 Current Inhibition Secondary_Assay->TRPA1_Patch Final_Validation Confirm Selectivity Profile TRPM8_Patch->Final_Validation TRPV1_Patch->Final_Validation TRPA1_Patch->Final_Validation

Caption: Workflow for validating antagonist selectivity.

References

A Comparative Analysis of β-Lactam-Based TRPM8 Antagonists for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of β-lactam-based Transient Receptor Potential Melastatin 8 (TRPM8) antagonists, supported by experimental data. It delves into their performance against alternative non-β-lactam compounds and offers detailed methodologies for key validation assays.

The TRPM8 channel, a sensor for cold temperatures and cooling agents like menthol, has emerged as a significant therapeutic target for a variety of conditions, including neuropathic pain, migraine, and certain cancers. The development of potent and selective antagonists for this channel is a key area of research. Among the various chemical scaffolds explored, β-lactams have shown considerable promise. This guide summarizes the performance of several notable β-lactam-based TRPM8 antagonists and compares them with established non-β-lactam inhibitors.

Quantitative Performance Data

The following table summarizes the in vitro potency (IC50) of various β-lactam and non-β-lactam TRPM8 antagonists against rat (rTRPM8) and human (hTRPM8) channel isoforms. Lower IC50 values indicate higher potency. Selectivity against other relevant TRP channels, such as TRPV1 and TRPA1, is also presented where available.

Compound IDClassrTRPM8 IC50 (µM)hTRPM8 IC50 (µM)Selectivity NotesReference(s)
β-Lactam Derivatives
RGM8-51Phenylalanine-derived β-lactam1.06 ± 1.21 (Ca2+ assay), 0.97 ± 1.56 (patch-clamp)1.74 ± 1.19 (Ca2+ assay)Selective over TRPV1 and TRPA1.[1][1]
Compound 1a (OtBu, 3S,4S,2'S)Phenylalanine-derived β-lactam1.06 ± 1.21--[2]
Compound 1b (OtBu, 3S,4S,2'R)Phenylalanine-derived β-lactam0.41 ± 0.10-Higher selectivity for TRPM8 vs TRPV1 than 2'S counterpart.[2][2]
Compound 1c (OtBu, 3R,4R,2'S)Phenylalanine-derived β-lactam4.48 ± 0.80--
Compound 1d (OtBu, 3R,4R,2'R)Phenylalanine-derived β-lactam0.90 ± 1.25--
Compound 34Phenylalanine-derived β-lactamSub-µMHigher IC50 than rTRPM8-
Compound 35Phenylalanine-derived β-lactamSub-µMHigher IC50 than rTRPM8-
Compound 41Asp-Phe conjugate β-lactam0.046 (electrophysiology)-Selective over TRPV1.
Compound 45Asp-Phe conjugate β-lactam0.083 (electrophysiology)-Selective over TRPV1.
Non-β-Lactam Alternatives
AMTBBenzamide-0.448 (Ca2+ assay), pIC50 = 6.23Selective, with no reported effects on other TRP channels.
BCTCPiperazine-carboxamide0.475 (patch-clamp)~0.794Dual antagonist of TRPM8 and TRPV1.
PF-05105679Quinoline derivative-0.103>100-fold selectivity over a range of receptors including TRPV1 and TRPA1.

Experimental Protocols

The characterization of TRPM8 antagonists relies on robust in vitro assays. Below are detailed methodologies for two commonly employed techniques.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration following TRPM8 channel activation and its subsequent inhibition by an antagonist.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the target TRPM8 isoform (human or rat) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is dissolved in HBSS containing a mild non-ionic surfactant like Pluronic F-127 to aid dispersion.

  • The dye solution is added to each well, and the plate is incubated in the dark at 37°C for 45-60 minutes.

3. Compound Addition and Signal Measurement:

  • After incubation, the dye solution is removed, and cells are washed again with HBSS.

  • The antagonist compound, dissolved in HBSS at various concentrations, is added to the wells and incubated for a predefined period (e.g., 10-20 minutes).

  • The plate is then placed in a fluorescence microplate reader.

  • A baseline fluorescence reading is established before the addition of a TRPM8 agonist (e.g., menthol or icilin).

  • Fluorescence intensity is continuously recorded to measure the calcium influx upon agonist stimulation.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through individual TRPM8 channels, offering a detailed assessment of antagonist-induced channel blockade.

1. Cell Preparation:

  • HEK293 cells expressing the TRPM8 channel are plated on glass coverslips 24-48 hours prior to the experiment.

2. Recording Configuration:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH).

  • The extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH) is continuously perfused over the cells.

3. Current Measurement:

  • A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the establishment of the whole-cell configuration.

  • The cell is held at a holding potential of -60 mV.

  • TRPM8 channels are activated by applying a TRPM8 agonist (e.g., 100 µM menthol) via the perfusion system.

  • Once a stable baseline current is established, the antagonist compound is co-applied with the agonist at various concentrations.

  • Inward and outward currents are recorded in response to voltage ramps or steps.

4. Data Analysis:

  • The peak inward or outward current in the presence of the antagonist is compared to the control current (agonist alone).

  • The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.

Visualizing the Molecular Landscape

To better understand the context of β-lactam-based TRPM8 antagonist activity, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow for antagonist screening.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway and Antagonist Inhibition cluster_stimuli Stimuli cluster_antagonists Antagonists Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization AP Action Potential Generation Depolarization->AP Sensation Sensation of Cold (Pain/Cooling) AP->Sensation b_lactam β-Lactam Antagonists b_lactam->TRPM8 Inhibition

TRPM8 Signaling and Inhibition

Experimental_Workflow Experimental Workflow for TRPM8 Antagonist Screening Start Start Cell_Culture Cell Culture (HEK293-TRPM8) Start->Cell_Culture Assay_Prep Assay Preparation (Plating & Dye Loading) Cell_Culture->Assay_Prep Compound_Screen Primary Screen (Single Concentration) Assay_Prep->Compound_Screen Dose_Response Dose-Response Assay (IC50 Determination) Compound_Screen->Dose_Response Active Compounds Hit_Validation Hit Validation (Patch-Clamp) Dose_Response->Hit_Validation Potent Hits Selectivity Selectivity Profiling (vs. TRPV1, TRPA1, etc.) Hit_Validation->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt Selective Hits

TRPM8 Antagonist Screening Workflow

References

A Comparative Guide to TRPM8 Antagonist 2 and First-Generation Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel and highly potent TRPM8 antagonist, designated here as TRPM8 antagonist 2, with first-generation TRPM8 antagonists. The information presented is intended to assist researchers in selecting the appropriate tools for their studies in pain, inflammation, and other TRPM8-mediated pathologies.

Introduction to TRPM8 and its Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known as the body's principal sensor of cold temperatures and cooling agents like menthol.[1] Its role in various physiological and pathophysiological processes, including neuropathic pain, cold allodynia, and migraine, has made it an attractive target for therapeutic intervention.[2][3]

First-generation TRPM8 antagonists, such as BCTC, PF-05105679, and AMG-333, were instrumental in validating TRPM8 as a therapeutic target. However, their development has been hampered by issues such as off-target effects, modest potency, and undesirable side effects. This compound represents a significant advancement in the field, demonstrating substantially higher potency and selectivity.

Quantitative Comparison of TRPM8 Antagonists

The following table summarizes the key quantitative data for this compound and representative first-generation antagonists.

CompoundIC50 (nM) vs. human TRPM8SelectivityKey Features
This compound 0.2[4][]Potent and selectiveA tryptophan-based antagonist with significant in vivo analgesic activity.
PF-05105679 103>100-fold selective over a range of receptors and ion channels, including TRPV1 and TRPA1.Orally active and advanced to clinical trials; demonstrated efficacy in a cold pressor test in humans but was associated with sensations of heat.
AMG-333 13Potent and highly selective.A clinical candidate evaluated for the treatment of migraine; showed in vivo efficacy in rat pharmacodynamic models.
BCTC ~794 (calculated from pIC50 of 6.1)Dual antagonist of TRPM8 and TRPV1.An early tool compound, its dual activity limits its use for studying specific TRPM8 functions.

In Vivo Efficacy Comparison

CompoundAnimal ModelEffect
This compound Oxaliplatin-induced cold allodynia (mice)Attenuates cold allodynia.
Icilin-induced "wet-dog shakes" (mice)Dose-dependently inhibits cold hypersensitivity.
PF-05105679 Cold-induced bladder contractility (guinea pigs)Reverses cold-induced reduction in bladder capacity.
AMG-333 Icilin-induced "wet-dog shakes" (rats)Effective in blocking TRPM8 agonist-induced behaviors.
Cold pressor test (rats)Effective in a pharmacodynamic model of TRPM8 antagonism.
BCTC Inflammatory and neuropathic pain modelsDemonstrates analgesic properties.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow for antagonist screening.

TRPM8_Signaling cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Cold (<28°C)->TRPM8 activates Menthol Menthol Menthol->TRPM8 activates Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Cold_Sensation Sensation of Cold and Pain Action_Potential->Cold_Sensation TRPM8_antagonist_2 This compound TRPM8_antagonist_2->TRPM8 inhibits (high potency) First_Gen_Antagonists First-Generation Antagonists First_Gen_Antagonists->TRPM8 inhibit

Caption: TRPM8 channel activation by cold or menthol leads to cation influx and downstream signaling, which is blocked by TRPM8 antagonists.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (HEK293 cells expressing hTRPM8) Calcium_Imaging Calcium Imaging Assay Cell_Culture->Calcium_Imaging primary screen Patch_Clamp Whole-Cell Patch Clamp Calcium_Imaging->Patch_Clamp confirmatory assay IC50_Determination IC50 Determination Patch_Clamp->IC50_Determination Pain_Model Animal Models of Pain (e.g., Neuropathic Pain) IC50_Determination->Pain_Model candidate selection Behavioral_Tests Behavioral Testing (e.g., Cold Allodynia) Pain_Model->Behavioral_Tests Efficacy_Evaluation Efficacy Evaluation Behavioral_Tests->Efficacy_Evaluation Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Cell_Culture

Caption: A typical drug discovery workflow for identifying and validating novel TRPM8 antagonists.

Detailed Experimental Protocols

Calcium Imaging Assay for TRPM8 Antagonist Activity

This assay is a high-throughput method to screen for and characterize TRPM8 antagonists by measuring changes in intracellular calcium.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

  • Compound Addition: The dye solution is replaced with the buffer. Test compounds (TRPM8 antagonists) at various concentrations are added to the wells and incubated for a specified period.

  • Agonist Stimulation and Signal Detection: A TRPM8 agonist (e.g., menthol or icilin) is added to the wells to stimulate the channel. The fluorescence intensity is measured immediately using a plate reader equipped with the appropriate filters.

  • Data Analysis: The change in fluorescence intensity upon agonist addition is calculated. The inhibitory effect of the antagonist is determined by comparing the response in the presence of the compound to the control (agonist alone). IC50 values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion current flowing through the TRPM8 channel, allowing for a detailed characterization of antagonist-induced channel blockade.

  • Cell Preparation: HEK293 cells expressing hTRPM8 are plated on glass coverslips 24-48 hours prior to the experiment.

  • Recording Solutions:

    • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.

  • Recording Procedure: A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration. The cell is held at a holding potential of -60 mV.

  • Channel Activation and Antagonist Application: TRPM8 channels are activated by applying a TRPM8 agonist (e.g., 100 µM menthol) through a perfusion system. Once a stable baseline current is established, the antagonist is co-applied with the agonist at varying concentrations.

  • Data Acquisition and Analysis: Inward currents are recorded using an amplifier and data acquisition software. The peak inward current in the presence of the antagonist is compared to the control current (agonist alone) to determine the percentage of inhibition. IC50 values are derived from concentration-response curves.

Conclusion

This compound demonstrates a significant improvement in potency over first-generation TRPM8 antagonists. Its sub-nanomolar IC50 value represents a substantial leap forward in the development of selective TRPM8 modulators. While first-generation antagonists like PF-05105679 and AMG-333 have been crucial for validating the therapeutic potential of TRPM8, their clinical progression has been limited. The high potency and selectivity of this compound, coupled with its demonstrated in vivo efficacy in preclinical pain models, make it a highly promising candidate for further investigation and a superior tool for dissecting the physiological and pathological roles of TRPM8. Researchers should consider the specific requirements of their experimental models when choosing an antagonist, with this compound offering a clear advantage in studies requiring high potency and selectivity.

References

On-Target Efficacy of TRPM8 Antagonist 2 Confirmed with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of TRPM8 antagonist 2, a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. The use of TRPM8 knockout (KO) mouse models provides definitive evidence of the antagonist's specificity and mechanism of action. Experimental data is presented to support the on-target validation, alongside detailed methodologies and comparisons with alternative TRPM8 antagonists.

Introduction to TRPM8 and Antagonist 2

The TRPM8 channel is a non-selective cation channel primarily known as the principal sensor for cold temperatures and cooling agents like menthol.[1][2] It is a key player in thermosensation and has emerged as a promising therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain.[3]

This compound, a tryptophan derivative, is a highly potent and selective inhibitor of the TRPM8 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM.[3][4] Its efficacy has been demonstrated in preclinical models of pain, but confirming that these effects are directly mediated by TRPM8 is crucial for its development as a therapeutic agent.

Validating On-Target Effects with TRPM8 Knockout Models

To unequivocally demonstrate that the pharmacological effects of this compound are mediated through its intended target, studies utilizing TRPM8 knockout mice are the gold standard. These mice lack a functional TRPM8 gene and therefore do not express the TRPM8 channel. Consequently, any observed effects of a TRPM8-targeting compound in wild-type (WT) animals should be absent in their knockout littermates.

Studies have shown that TRPM8 knockout mice exhibit a clear phenotype, including a significant deficit in their ability to sense cold temperatures and a lack of response to cooling agents. Furthermore, in models of neuropathic pain where wild-type mice develop hypersensitivity to cold, TRPM8 knockout mice do not exhibit this symptom, indicating that TRPM8 is essential for this pathological cold sensing.

Comparative Efficacy of this compound

The following table summarizes the in vitro potency of this compound in comparison to other known TRPM8 antagonists.

Compound Chemical Class IC50 (nM) for human TRPM8
This compound Tryptophan Derivative0.2
AMG-333 Nicotinic Acid Derivative13
PF-05105679 Not Provided103
BCTC Piperazine Carboxamide~794

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vivo experimental protocols used to assess the on-target effects of TRPM8 antagonists.

Oxaliplatin-Induced Cold Allodynia Model

This model is used to mimic the chemotherapy-induced neuropathic pain observed in patients.

  • Animal Subjects : Adult male C57BL/6J mice (wild-type) and TRPM8 knockout mice on the same background are used.

  • Induction of Neuropathy : Mice are administered oxaliplatin (e.g., 3 mg/kg) intraperitoneally on alternating days for a specified period to induce cold allodynia.

  • Drug Administration : this compound is dissolved in an appropriate vehicle and administered to the animals (e.g., subcutaneously or orally) at various doses.

  • Behavioral Testing (Acetone Test) : A drop of acetone is applied to the plantar surface of the hind paw. In animals with cold allodynia, this evaporative cooling evokes a pain response (paw withdrawal, licking, or shaking). The duration or frequency of this response is measured.

  • Data Analysis : The response in antagonist-treated wild-type mice is compared to vehicle-treated wild-type mice and to TRPM8 knockout mice (which are expected to show no response to acetone). A significant reduction in the pain response in treated wild-type mice, with a lack of response in knockout mice, confirms on-target activity.

Icilin-Induced Wet-Dog Shakes (WDS) Model

This is a pharmacodynamic model to assess in vivo target engagement of TRPM8 antagonists.

  • Animal Subjects : Adult male mice (wild-type).

  • Drug Administration : this compound is administered at various doses prior to the challenge with a TRPM8 agonist.

  • Agonist Challenge : The potent TRPM8 agonist, icilin, is administered (e.g., intraperitoneally).

  • Behavioral Observation : The number of "wet-dog shakes" (a characteristic shaking behavior) is counted for a defined period after icilin administration.

  • Data Analysis : The dose-dependent inhibition of icilin-induced WDS by this compound demonstrates its in vivo target engagement.

Visualizing the Pathway and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the TRPM8 signaling pathway and the logical workflow for validating the on-target effects of an antagonist.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_cellular_response Cellular Response cluster_sensation Sensation Cold (<26°C) Cold (<26°C) TRPM8 TRPM8 Channel Cold (<26°C)->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Activation Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation Signal to CNS Antagonist This compound Antagonist->TRPM8 Inhibition

Caption: TRPM8 channel activation by cold or menthol leads to cation influx and the sensation of cold.

Experimental_Workflow Workflow for On-Target Validation cluster_models Animal Models cluster_treatment Treatment Groups cluster_outcome Expected Outcome WT_mice Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT_mice->WT_Vehicle WT_Antagonist WT + this compound WT_mice->WT_Antagonist KO_mice TRPM8 Knockout (KO) Mice KO_Vehicle KO + Vehicle KO_mice->KO_Vehicle KO_Antagonist KO + this compound KO_mice->KO_Antagonist WT_V_Effect Cold Hypersensitivity WT_Vehicle->WT_V_Effect Observe WT_A_Effect Reduced Hypersensitivity WT_Antagonist->WT_A_Effect Observe KO_V_Effect No Hypersensitivity KO_Vehicle->KO_V_Effect Observe KO_A_Effect No Hypersensitivity KO_Antagonist->KO_A_Effect Observe Conclusion Conclusion: Effect is On-Target WT_A_Effect->Conclusion KO_V_Effect->Conclusion

Caption: Logic for confirming on-target effects using knockout and wild-type models.

Conclusion

References

A Comparative Analysis of TRPM8 Antagonist 2 for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, designated as "TRPM8 antagonist 2" (also known as compound 14), against current first-line therapies for neuropathic pain. The objective is to present a data-driven comparison of efficacy, mechanism of action, and safety profiles to inform preclinical and clinical research decisions.

Introduction to TRPM8 Antagonism in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key symptom is allodynia, where non-painful stimuli are perceived as painful. The TRPM8 ion channel, a sensor for cold temperatures and cooling agents like menthol, has emerged as a promising therapeutic target. In pathological states, TRPM8 can be upregulated in sensory neurons, contributing to cold allodynia, a common and distressing symptom of neuropathic pain, particularly in chemotherapy-induced neuropathy.[1][2]

TRPM8 antagonists function by blocking the influx of cations, primarily Ca2+, through the TRPM8 channel, thereby preventing the generation and transmission of pain signals from the periphery to the central nervous system. "this compound" is a highly potent and selective antagonist of this channel, with a reported IC50 of 0.2 nM.[3][4]

Comparative Efficacy: Preclinical Data

The following tables summarize the preclinical efficacy of this compound and other selective TRPM8 antagonists compared to the standard-of-care therapies: gabapentin, pregabalin, and duloxetine.

Table 1: In Vitro Potency of this compound

CompoundTargetAssayIC50
This compound (Compound 14)TRPM8Menthol-evoked Ca2+ influx in HEK293 cells0.2 ± 0.2 nM

Data from Bertamino A, et al. J Med Chem. 2018.

Table 2: Preclinical In Vivo Efficacy in Neuropathic Pain Models

CompoundPain ModelSpeciesRoute of AdministrationEfficacious Dose RangeKey Findings
This compound (Compound 14) Oxaliplatin-induced cold allodyniaMiceSubcutaneous (s.c.)0.1 - 1 µgSignificantly attenuated cold allodynia.
RQ-00434739 (TRPM8 Antagonist) Oxaliplatin-induced cold allodyniaRatsOral (p.o.)10 mg/kgAttenuated cold allodynia.
VBJ103 (TRPM8 Antagonist) Oxaliplatin-induced cold hyperalgesiaMiceSubcutaneous (s.c.)3 - 30 mg/kgDose-dependently attenuated cold hypersensitivity.
AMTB (TRPM8 Antagonist) Paclitaxel-induced neuropathyMiceIntraperitoneal (i.p.)Not specifiedReduced cold hyperalgesia by 31% and tactile allodynia by 51%.
Gabapentin Spinal nerve ligationRodentsIntraperitoneal (i.p.)1 - 100 mg/kgReduces pain-like behaviors.
Pregabalin Various neuropathic pain modelsRodentsNot specifiedNot specifiedConsistently robust analgesic effect.
Duloxetine Not specifiedNot specifiedNot specifiedNot specifiedEffective in reducing neuropathic pain.

Mechanism of Action

TRPM8 Signaling Pathway

TRPM8 is a non-selective cation channel. Its activation by cold or chemical agonists leads to an influx of Na+ and Ca2+ ions, causing membrane depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, where it is perceived as a cold sensation or, in a pathological state, as pain.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist Pharmacological Intervention Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol/Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization PLC PLC Activation Ca_Influx->PLC Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal PIP2_Hydrolysis PIP₂ Hydrolysis PLC->PIP2_Hydrolysis PKC PKC Activation PLC->PKC TRPM8_Desensitization TRPM8 Desensitization PIP2_Hydrolysis->TRPM8_Desensitization PKC->TRPM8_Desensitization PKA PKA Activation PKA->TRPM8_Desensitization TRPM8_Antagonist_2 This compound TRPM8_Antagonist_2->TRPM8

TRPM8 signaling pathway in sensory neurons.
Comparative Mechanisms of Action

Table 3: Mechanism of Action of this compound and Current Pain Therapies

Drug ClassPrimary Mechanism of Action
TRPM8 Antagonists Blockade of the TRPM8 ion channel, preventing cation influx and neuronal depolarization.
Gabapentinoids (Gabapentin, Pregabalin) Bind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (Duloxetine) Inhibit the reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways.

Safety and Tolerability Profile

A critical aspect of drug development is the safety and tolerability profile. While TRPM8 antagonists show promise in efficacy, they are associated with a unique set of potential side effects.

Table 4: Comparative Side Effect Profiles

Drug ClassCommon Side EffectsSerious/Dose-Limiting Side Effects
TRPM8 Antagonists Feeling of warmthHypothermia (dose-dependent), intolerable hot sensation.
Gabapentinoids (Gabapentin, Pregabalin) Dizziness, somnolence, peripheral edema, weight gain, dry mouth, blurred vision.Suicidal thoughts, respiratory depression (especially when combined with opioids), angioedema.
SNRIs (Duloxetine) Nausea, dry mouth, constipation, decreased appetite, fatigue, drowsiness, increased sweating.Liver damage, abnormal bleeding, serotonin syndrome, suicidal thoughts, increased blood pressure.
Hypothermia: A Key Consideration for TRPM8 Antagonists

Preclinical studies have consistently demonstrated that systemic administration of TRPM8 antagonists can lead to a dose-dependent decrease in core body temperature. In one study, a 20 mg/kg dose of the TRPM8 antagonist PBMC induced profound hypothermia in mice. This effect is thought to be an on-target effect resulting from the blockade of TRPM8 channels involved in thermoregulation. The therapeutic window between the analgesic effective dose and the dose that causes significant hypothermia will be a critical factor in the clinical development of TRPM8 antagonists.

Experimental Protocols

In Vitro Calcium Imaging Assay

This assay is used to determine the potency of TRPM8 antagonists in inhibiting agonist-induced channel activation.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed HEK293 cells stably expressing TRPM8 in 96-well plates Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Seed_Cells->Load_Dye Add_Antagonist Add varying concentrations of This compound Load_Dye->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Add_Agonist Add a TRPM8 agonist (e.g., menthol or icilin) Incubate->Add_Agonist Measure_Fluorescence Measure changes in intracellular calcium via fluorescence Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ value Measure_Fluorescence->Calculate_IC50

Workflow for in vitro calcium imaging assay.
In Vivo Models of Neuropathic Pain

This model is particularly relevant for testing TRPM8 antagonists as it mimics the chemotherapy-induced cold hypersensitivity observed in cancer patients.

Oxaliplatin_Model_Workflow cluster_induction Induction of Neuropathy cluster_testing Behavioral Testing cluster_analysis Data Analysis Administer_Oxaliplatin Administer oxaliplatin to rodents Develop_Allodynia Allow time for the development of cold allodynia Administer_Oxaliplatin->Develop_Allodynia Baseline_Test Establish baseline cold sensitivity (e.g., acetone test) Develop_Allodynia->Baseline_Test Administer_Compound Administer this compound or vehicle control Baseline_Test->Administer_Compound Post_Dose_Test Measure cold sensitivity at specific time points post-dosing Administer_Compound->Post_Dose_Test Compare_Responses Compare paw withdrawal latency/ duration between treated and control groups Post_Dose_Test->Compare_Responses

Experimental workflow for the oxaliplatin-induced cold allodynia model.

Conclusion

This compound demonstrates high potency and preclinical efficacy in a relevant model of neuropathic pain. Its targeted mechanism of action offers a novel approach compared to current standards of care. However, the potential for hypothermia as a dose-limiting side effect requires careful consideration and further investigation. The data presented in this guide suggests that TRPM8 antagonists, including this compound, warrant continued research and development as a potential new class of therapeutics for neuropathic pain, particularly for patients suffering from cold allodynia. Future head-to-head preclinical studies directly comparing this compound with pregabalin and duloxetine would provide a more complete picture of its relative therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling TRPM8 antagonist 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of TRPM8 antagonist 2 (CAS No. 259674-19-6). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards. Appropriate PPE must be worn at all times when handling this compound.

GHS Hazard Classification [1]

Hazard StatementCodeDescriptionSignal Word
Harmful if swallowedH302Ingestion of the substance can cause harm.Warning
Causes skin irritationH315Contact with skin may cause irritation.
Causes serious eye irritationH319Contact with eyes may cause serious irritation.
May cause respiratory irritationH335Inhalation of dust or aerosols may irritate the respiratory tract.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact that can lead to irritation.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.Minimizes the risk of respiratory tract irritation from inhaling the compound.

Step-by-Step Handling and Operational Plan

This section outlines the procedural workflow for safely handling this compound, from receiving to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receiving and Storage b Don PPE a->b Proceed to lab bench c Prepare Handling Area b->c d Weighing c->d Enter handling area e Dissolution d->e f Use in Experiment e->f g Decontamination f->g Experiment complete h Waste Segregation g->h i Dispose of Waste h->i j Doff PPE i->j

Workflow for Handling this compound

2.1. Preparation

  • Receiving and Storage : Upon receipt, verify the integrity of the container. Store the powdered compound at -20°C for long-term stability (up to 3 years).[2] Once in solution, store at -80°C for up to 1 year.[2][3]

  • Don PPE : Before handling, put on all required personal protective equipment as specified in the table above.

  • Prepare Handling Area : Ensure work is conducted in a well-ventilated chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

2.2. Handling and Experimental Protocols

Protocol: Preparation of a Stock Solution

This compound is highly soluble in DMSO.[2]

  • Weighing : Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of the powdered compound. For smaller quantities (e.g., 1-10 mg), it is often recommended to use the entire contents of the vial to avoid inaccuracies from static or material loss.

  • Dissolution : Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration. For example, to create a 10 mM stock solution, dissolve 3.985 mg of this compound in 1 mL of DMSO. If dissolution is slow, gentle vortexing or sonication can be used to aid the process.

  • Working Solutions : For aqueous-based experiments, it is recommended to perform serial dilutions of the DMSO stock solution in your buffer or cell culture medium. To avoid precipitation, pre-warm the buffer/medium to 37°C before adding the antagonist solution.

2.3. Cleanup and Disposal

  • Decontamination : Wipe down the handling area and any equipment used with 70% ethanol or another suitable laboratory disinfectant.

  • Waste Segregation :

    • Solid Waste : Collect all contaminated solid materials, including gloves, bench paper, and pipette tips, in a designated hazardous waste container.

    • Liquid Waste : Collect all unused solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.

  • Disposal : All waste must be disposed of in accordance with institutional, local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Doff PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly after handling is complete.

Emergency Procedures

In the event of exposure or a spill, follow these immediate first-aid measures.

Emergency Response for this compound cluster_exposure Exposure cluster_action Immediate Actions a Eye Contact (P305+P351+P338) e Rinse with water for several minutes. Remove contact lenses. a->e b Skin Contact (P302+P352) f Wash with plenty of soap and water. b->f c Inhalation (P261) g Move to fresh air. c->g d Ingestion (P301+P312) h Rinse mouth. Call a POISON CENTER or doctor. d->h

Emergency Response for this compound

  • Eye Contact (P305+P351+P338) : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

  • Skin Contact (P302+P352) : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Inhalation (P261) : Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion (P301+P312) : Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.

  • Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.